1-(1H-indazol-7-yl)ethanone
Description
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Structure
3D Structure
Properties
IUPAC Name |
1-(1H-indazol-7-yl)ethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8N2O/c1-6(12)8-4-2-3-7-5-10-11-9(7)8/h2-5H,1H3,(H,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BTLVDERQIQFTRL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC=CC2=C1NN=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80657112 | |
| Record name | 1-(1H-Indazol-7-yl)ethan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80657112 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
160.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1159511-22-4 | |
| Record name | 1-(1H-Indazol-7-yl)ethanone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1159511-22-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-(1H-Indazol-7-yl)ethan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80657112 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-Depth Technical Guide to 1-(1H-indazol-7-yl)ethanone: Structure, Properties, and Synthetic Methodologies
For Researchers, Scientists, and Drug Development Professionals
Abstract
1-(1H-indazol-7-yl)ethanone is a heterocyclic ketone built upon the privileged indazole scaffold. This technical guide provides a comprehensive overview of its chemical structure, physicochemical properties, and a detailed examination of its synthetic pathways. As a Senior Application Scientist, this document is structured to deliver not just procedural steps but also the underlying scientific rationale, empowering researchers in their experimental design and application of this versatile chemical entity. While specific biological data for this isomer is emerging, its structural relationship to a class of molecules with significant therapeutic interest, particularly as kinase inhibitors, makes it a compound of considerable importance in medicinal chemistry and drug discovery.
Introduction: The Significance of the Indazole Scaffold
The indazole nucleus, a bicyclic aromatic system composed of a benzene ring fused to a pyrazole ring, is a cornerstone in medicinal chemistry.[1] This "privileged scaffold" is present in numerous compounds with a broad spectrum of pharmacological activities, including anti-inflammatory, antimicrobial, and antitumor effects.[2] The specific placement of substituents on the indazole ring system allows for the fine-tuning of a molecule's steric and electronic properties, profoundly influencing its biological activity. This compound, with its acetyl group at the 7-position, represents a key building block for the synthesis of more complex indazole derivatives. The ketone functionality serves as a versatile handle for a variety of chemical transformations, enabling the exploration of diverse chemical space in the quest for novel therapeutic agents.
Chemical Structure and Physicochemical Properties
The chemical identity of this compound is defined by its unique arrangement of atoms and functional groups. A thorough understanding of its structure and physicochemical properties is paramount for its effective use in research and development.
Molecular Structure
The structure of this compound, confirmed by its IUPAC name and various spectroscopic methods, is characterized by an acetyl group attached to the 7-position of the 1H-indazole ring.
Table 1: Chemical Identification of this compound
| Identifier | Value |
| IUPAC Name | This compound[3] |
| CAS Number | 1159511-22-4[3] |
| Molecular Formula | C₉H₈N₂O[3] |
| Canonical SMILES | CC(=O)C1=CC=CC2=C1NN=C2[3] |
| InChI | InChI=1S/C9H8N2O/c1-6(12)8-4-2-3-7-5-10-11-9(7)8/h2-5H,1H3,(H,10,11)[3] |
| InChI Key | BTLVDERQIQFTRL-UHFFFAOYSA-N[3] |
Physicochemical Data
The physical and chemical properties of a compound are critical for its handling, formulation, and application in experimental settings.
Table 2: Physicochemical Properties of this compound
| Property | Value | Source |
| Molecular Weight | 160.17 g/mol | [3] |
| Physical State | Solid | [3] |
| Boiling Point (Predicted) | 348.8 ± 15.0 °C | |
| Density (Predicted) | 1.264 ± 0.06 g/cm³ | |
| Solubility | Moderate solubility in organic solvents is expected. | [4] |
Synthesis of this compound: An Experimental Protocol
The synthesis of substituted indazoles can be approached through various strategies. A common and effective method involves the cyclization of appropriately substituted phenyl precursors. The following protocol outlines a plausible synthetic route to this compound, based on established chemical principles for indazole formation. This multi-step synthesis requires careful execution and monitoring to ensure a good yield and purity of the final product.
Synthetic Workflow Diagram
References
- 1. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis and biological evaluation of indazole derivatives as anti-cancer agents - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 3. Page loading... [wap.guidechem.com]
- 4. 1H-Indazole, 1-acetyl- (7CI,8CI,9CI) synthesis - chemicalbook [chemicalbook.com]
An In-depth Technical Guide to 1-(1H-indazol-7-yl)ethanone (CAS: 1159511-22-4)
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive technical overview of 1-(1H-indazol-7-yl)ethanone, a heterocyclic ketone of significant interest in medicinal chemistry. As a key building block, its unique structural features offer a versatile scaffold for the synthesis of novel therapeutic agents. This document delves into its chemical properties, a proposed synthetic route based on established methodologies, detailed spectroscopic characterization, and its potential applications in drug discovery, grounded in the known biological activities of the indazole core.
Core Chemical Properties
This compound is a solid organic compound characterized by an ethanone group attached to the 7-position of an indazole ring.[1] The indazole moiety, a bicyclic aromatic heterocycle, is a well-established pharmacophore, contributing to the biological activity of numerous compounds.[2][3]
| Property | Value | Source |
| CAS Number | 1159511-22-4 | [4] |
| Molecular Formula | C₉H₈N₂O | [5] |
| Molecular Weight | 160.17 g/mol | [5] |
| IUPAC Name | This compound | [4] |
| Canonical SMILES | CC(=O)C1=CC=CC2=C1NN=C2 | [4] |
| Physical State | Solid | [4] |
| Purity | Typically ≥95% (commercial) | [4][6] |
Synthesis and Mechanism
Proposed Synthetic Pathway:
A potential synthesis could start from 2-methyl-3-nitroacetophenone. This starting material can undergo a reductive cyclization to form the indazole ring.
Caption: Proposed synthesis of this compound.
Detailed Experimental Protocol (Hypothetical):
Step 1: Reductive Cyclization of 2-Methyl-3-nitroacetophenone
-
To a stirred solution of 2-methyl-3-nitroacetophenone (1.0 eq) in ethanol, add stannous chloride dihydrate (SnCl₂, 3.0 eq).
-
Heat the mixture to reflux for 3-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature and neutralize with a saturated aqueous solution of sodium bicarbonate.
-
Extract the product with ethyl acetate. The organic layers are combined, washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.
-
The resulting crude 2-amino-3-methylacetophenone is then dissolved in a mixture of concentrated hydrochloric acid and water at 0 °C.
-
A solution of sodium nitrite (1.1 eq) in water is added dropwise while maintaining the temperature below 5 °C.
-
The reaction mixture is stirred for an additional 30 minutes at this temperature to ensure complete diazotization.
-
The solution is then carefully warmed to room temperature and stirred for 12-16 hours to facilitate intramolecular cyclization.
-
The resulting mixture is neutralized and extracted with an organic solvent.
-
The crude product is purified by column chromatography on silica gel to afford this compound.
Causality in Experimental Choices:
-
Reductant: Stannous chloride is a classic and effective reagent for the reduction of nitro groups in the presence of other functional groups like ketones. Catalytic hydrogenation (H₂, Pd/C) is a cleaner alternative.
-
Diazotization and Cyclization: The conversion of the amino group to a diazonium salt is a standard procedure that creates a reactive intermediate, which then undergoes intramolecular cyclization to form the stable indazole ring.
Spectroscopic Characterization
Accurate spectroscopic analysis is crucial for the structural confirmation and purity assessment of this compound. While comprehensive published spectra are scarce, data is available from commercial suppliers and can be predicted based on the known spectroscopic behavior of related indazole derivatives.[7]
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons of the indazole ring, the methyl protons of the ethanone group, and the N-H proton of the indazole. The chemical shifts will be influenced by the electron-withdrawing nature of the acetyl group and the electronic environment of the bicyclic ring system.
¹³C NMR: The carbon NMR will provide information on the number and types of carbon atoms. Key signals will include the carbonyl carbon of the ketone, the carbons of the indazole ring, and the methyl carbon.
Infrared (IR) Spectroscopy
The IR spectrum will be characterized by key absorption bands corresponding to the functional groups present in the molecule.
| Wavenumber (cm⁻¹) | Functional Group | Vibration |
| ~3300-3100 | N-H | Stretching |
| ~1670 | C=O (ketone) | Stretching |
| ~1600, ~1480 | C=C, C=N | Aromatic ring stretching |
Mass Spectrometry (MS)
Mass spectrometry will confirm the molecular weight of the compound. The mass spectrum is expected to show a molecular ion peak (M⁺) corresponding to the molecular weight of 160.17 g/mol . Fragmentation patterns would likely involve the loss of the acetyl group.
Caption: Workflow for spectroscopic characterization.
Applications in Drug Discovery and Medicinal Chemistry
The indazole scaffold is a "privileged structure" in medicinal chemistry, meaning it is a molecular framework that is capable of binding to multiple biological targets.[2][3] This makes this compound a valuable starting material for the synthesis of a wide range of biologically active molecules.
Potential as an Intermediate for Kinase Inhibitors
Many kinase inhibitors feature the indazole core. The ethanone group at the 7-position of this compound can be readily modified through various chemical reactions (e.g., condensation, reduction followed by substitution) to introduce diverse side chains, allowing for the exploration of structure-activity relationships (SAR) in the development of new kinase inhibitors for cancer therapy.[3]
Building Block for Antiviral and Anti-inflammatory Agents
Indazole derivatives have also shown promise as antiviral (including anti-influenza) and anti-inflammatory agents.[2] The reactivity of the ketone functionality and the potential for N-alkylation or N-arylation on the indazole ring provide synthetic handles to create libraries of novel compounds for screening against these and other therapeutic targets.
Caption: Potential applications in drug discovery.
Safety and Handling
This compound is classified as harmful if swallowed or inhaled.[4] Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling this compound. Work should be conducted in a well-ventilated fume hood. For detailed safety information, consult the Safety Data Sheet (SDS) from the supplier.[4]
References
- 1. rsc.org [rsc.org]
- 2. Design, synthesis and biological evaluation of a novel class of indazole-containing compounds with potent anti-influenza activities targeting the PA-PB1 interface - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis and biological evaluation of indazole derivatives as anti-cancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. prepchem.com [prepchem.com]
- 5. rsc.org [rsc.org]
- 6. application.wiley-vch.de [application.wiley-vch.de]
- 7. This compound(1159511-22-4) 1H NMR [m.chemicalbook.com]
Spectroscopic data for 1-(1H-indazol-7-yl)ethanone (NMR, IR, MS)
Collecting Spectral Data
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Physical and chemical characteristics of 1-(1H-indazol-7-yl)ethanone
An In-depth Technical Guide to 1-(1H-indazol-7-yl)ethanone
Prepared by: Gemini, Senior Application Scientist
Abstract
This technical guide provides a comprehensive overview of the physical, chemical, and spectroscopic characteristics of this compound (CAS No: 1159511-22-4). As a member of the indazole class of heterocyclic compounds, this molecule serves as a valuable building block in medicinal chemistry and materials science. The indazole core is a key pharmacophore found in numerous therapeutic agents, making its derivatives, such as the title compound, of significant interest to researchers in drug discovery and development.[1][2] This document synthesizes available data to present a detailed profile, including nomenclature, physicochemical properties, potential synthetic strategies, reactivity, and a thorough analysis of its expected spectroscopic signature. Standardized protocols for characterization and safety information are also provided to support researchers in their laboratory work.
Introduction and Strategic Importance
Indazole and its derivatives are recognized as "privileged structures" in medicinal chemistry, forming the core of various FDA-approved drugs like the anti-cancer agent Axitinib and the antiemetic Granisetron.[2] Their biological versatility stems from their ability to act as bioisosteres of indoles, engaging in crucial hydrogen bonding and π-stacking interactions with biological targets.[3] this compound, featuring an acetyl group on the indazole scaffold, is a particularly useful synthetic intermediate. The ketone functionality provides a reactive handle for a wide array of chemical transformations, allowing for the construction of more complex molecular architectures and the exploration of structure-activity relationships (SAR) in drug design programs.[3] This guide aims to equip researchers with the foundational knowledge required to effectively utilize this compound in their synthetic and therapeutic endeavors.
Molecular Structure and Identification
A clear understanding of the molecule's structure and nomenclature is fundamental for any research application.
Chemical Identity
-
IUPAC Name: this compound[4]
-
CAS Number: 1159511-22-4[4]
-
Molecular Formula: C₉H₈N₂O[4]
-
InChI Key: BTLVDERQIQFTRL-UHFFFAOYSA-N[4]
-
Synonyms: 7-Acetyl-1H-indazole
Structural Representation
The structure consists of a bicyclic indazole ring system with an acetyl group substituted at the 7-position of the benzene ring portion.
Caption: 2D structure of this compound.
Physicochemical Properties
The physical properties of a compound are critical for determining appropriate handling, storage, and experimental conditions.
| Property | Value | Source |
| Physical State | Solid | [4] |
| Purity | Typically ≥95% | [4] |
| Molecular Weight | 160.18 g/mol | [4] |
| Boiling Point | 348.8 °C at 760 mmHg (Predicted) | [6] |
| Solubility | Moderately soluble in organic solvents like DMSO, DMF, and alcohols. | Inferred |
| Storage Temperature | Room temperature | [6] |
Expert Insight: The presence of the N-H group and the carbonyl oxygen allows this compound to act as both a hydrogen bond donor and acceptor. This characteristic, combined with the aromatic system, suggests moderate solubility in polar aprotic solvents and alcohols, which is advantageous for its use in various reaction media.
Synthesis and Reactivity
While specific literature on the synthesis of the 7-yl isomer is sparse, general methods for preparing substituted indazoles can be adapted. A common and effective strategy involves the cyclization of appropriately substituted aryl hydrazones.
Representative Synthetic Pathway
A plausible synthesis route starts from a 2-halo-substituted benzaldehyde or ketone, which is converted to its hydrazone, followed by an intramolecular cyclization.
Caption: Generalized workflow for the synthesis of indazole derivatives.
Reactivity Profile
-
N-Alkylation/Arylation: The acidic proton on the indazole nitrogen can be readily removed by a base, allowing for alkylation, arylation, or acylation at the N-1 position.
-
Carbonyl Chemistry: The ketone group is susceptible to nucleophilic attack, enabling reactions such as reduction to an alcohol, reductive amination, or conversion to an oxime.
-
Electrophilic Aromatic Substitution: The benzene ring of the indazole system can undergo electrophilic substitution, although the regioselectivity will be directed by the existing substituents.
Spectroscopic Analysis
Direct experimental spectroscopic data for this compound is not widely published. Therefore, this section provides an expected spectroscopic profile based on data from closely related isomers and foundational principles of spectroscopy.[7]
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is the most powerful tool for unambiguous structure elucidation.
-
¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons, the indazole N-H proton, and the acetyl methyl protons. The aromatic protons on the indazole ring should appear as a complex multiplet or distinct doublets and triplets in the range of δ 7.0-8.5 ppm. The acetyl methyl protons will be a sharp singlet around δ 2.5-2.7 ppm. The N-H proton will likely appear as a broad singlet at a downfield chemical shift (>10 ppm), and its presence can be confirmed by D₂O exchange.
-
¹³C NMR: The carbon NMR spectrum will be characterized by a signal for the carbonyl carbon around δ 195-200 ppm. The aromatic carbons will resonate in the δ 110-145 ppm region. The methyl carbon of the acetyl group is expected around δ 25-30 ppm.
| Compound | Solvent | ¹H NMR Chemical Shifts (δ, ppm) | Source |
| 1H-Indazole (Parent Compound) | CDCl₃ | 8.10 (s, 1H), 7.77 (d, 1H), 7.51 (d, 1H), 7.40 (m, 1H), 7.18 (m, 1H) | [8] |
| 1-(1H-Indazol-6-yl)ethanone (Isomer) | - | Data not explicitly detailed in search results, but commercial availability suggests characterization data exists. | [6] |
| 1-(1H-Indazol-5-yl)ethanone (Isomer) | - | Data not explicitly detailed in search results, but commercial availability suggests characterization data exists. | |
| Expected for this compound | CDCl₃ | ~10-13 (br s, 1H, NH), ~7.2-8.2 (m, 3H, Ar-H), ~2.6 (s, 3H, COCH₃) | Predicted |
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify key functional groups.
| Functional Group | Expected Absorption Band (cm⁻¹) | Rationale |
| N-H Stretch | 3100 - 3300 (broad) | Characteristic of the N-H bond in the indazole ring. |
| Aromatic C-H Stretch | 3000 - 3100 | Indicates the presence of the aromatic system. |
| Carbonyl (C=O) Stretch | 1670 - 1690 | Strong, sharp absorption typical for an aryl ketone. |
| C=C and C=N Stretches | 1450 - 1620 | Multiple bands corresponding to the stretching vibrations within the indazole ring. |
Mass Spectrometry (MS)
Mass spectrometry provides the molecular weight and fragmentation pattern. For this compound (C₉H₈N₂O), the expected molecular ion peak (M⁺) would be at an m/z of 160.18. A common fragmentation pattern for acetylated aromatics is the loss of the acetyl group (CH₃CO•, 43 Da), which would result in a significant fragment ion at m/z 117.
Experimental Workflow for Spectroscopic Analysis
The following workflow is a standardized approach for the complete spectroscopic characterization of a synthesized compound like this compound.
References
- 1. Design, Synthesis and Antitumor Activity of 1H-indazole-3-amine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis of 1H-Indazoles via Silver(I)-Mediated Intramolecular Oxidative C–H Bond Amination - PMC [pmc.ncbi.nlm.nih.gov]
- 3. CAS 4498-72-0: 1-(1H-indazol-3-yl)ethanone | CymitQuimica [cymitquimica.com]
- 4. fluorochem.co.uk [fluorochem.co.uk]
- 5. 1-(1H-Indazol-1-yl)ethanone | C9H8N2O | CID 275547 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. 1-(1H-Indazol-6-yl)ethanone | 189559-85-1 [sigmaaldrich.com]
- 7. benchchem.com [benchchem.com]
- 8. application.wiley-vch.de [application.wiley-vch.de]
The Therapeutic Potential of 1-(1H-Indazol-7-yl)ethanone and its Derivatives: A Guide for Drug Discovery Professionals
An In-Depth Technical Guide
Abstract
The indazole nucleus is a cornerstone of medicinal chemistry, recognized as a "privileged scaffold" due to its prevalence in a multitude of biologically active compounds.[1][2][3] This bicyclic heterocycle, consisting of a benzene ring fused to a pyrazole ring, serves as the foundation for numerous therapeutic agents, including several FDA-approved drugs.[2][4] Among the vast library of indazole-based starting materials, 1-(1H-indazol-7-yl)ethanone stands out as a particularly versatile building block.[5] Its reactive acetyl group provides a strategic anchor for chemical modification, enabling the synthesis of diverse derivatives with a wide spectrum of pharmacological activities. This guide offers an in-depth exploration of the biological activities of these derivatives, focusing on their anticancer, anti-inflammatory, and antimicrobial properties. We will delve into their mechanisms of action, present key structure-activity relationship insights, and provide detailed experimental protocols for their evaluation, equipping researchers and drug development professionals with the critical knowledge to harness the therapeutic potential of this promising chemical class.
The Indazole Scaffold: A Privileged Structure in Modern Drug Discovery
Nitrogen-containing heterocyclic compounds are fundamental to the development of new medicines, forming the structural core of a significant portion of all drugs.[1][3][6] The indazole scaffold has garnered immense interest due to its structural similarity to purines, allowing it to function as a potent "hinge-binding" motif for various protein kinases, which are critical targets in oncology and inflammatory diseases. This unique characteristic underpins the broad therapeutic applications of indazole derivatives, which span from anticancer and anti-inflammatory agents to treatments for neurodegenerative disorders.[3][7]
The parent compound, this compound, serves as an ideal starting point for chemical synthesis. The ketone functionality at the 7-position is readily amenable to a variety of chemical transformations, allowing for the systematic exploration of chemical space to optimize potency, selectivity, and pharmacokinetic properties.
Caption: Synthetic pathways from the core scaffold to bioactive derivatives.
Anticancer Activity: Targeting Key Oncogenic Pathways
The application of indazole derivatives in oncology is well-established, with compounds like Axitinib and Pazopanib being used clinically for cancer therapy.[2] Research has shown that derivatives of this compound exhibit potent antiproliferative activity against a range of cancer cell lines through various mechanisms.
Mechanism of Action: Kinase Inhibition and Apoptosis Induction
A primary mechanism of action for many anticancer indazole derivatives is the inhibition of protein kinases, which are crucial for cell signaling, growth, and survival.[8] Derivatives have been developed as potent inhibitors of Vascular Endothelial Growth Factor Receptor (VEGFR), Fibroblast Growth Factor Receptor (FGFR), and Pim kinases, all of which are implicated in tumor growth and angiogenesis.[6][8][9]
Beyond kinase inhibition, these compounds effectively induce apoptosis (programmed cell death) in cancer cells. Studies have demonstrated that treatment with specific derivatives leads to:
-
Inhibition of cell proliferation and colony formation.[4][10]
-
Induction of apoptosis , confirmed by the upregulation of pro-apoptotic proteins like Bax and cleaved caspase-3, and the downregulation of the anti-apoptotic protein Bcl-2.[4][11]
-
Disruption of cancer cell migration and invasion , key processes in metastasis.[4]
Caption: Mechanism of anticancer action via kinase inhibition and apoptosis.
Data on Antiproliferative Activity
The efficacy of these compounds is quantified by their half-maximal inhibitory concentration (IC₅₀) values. Lower values indicate greater potency.
| Compound ID | Cancer Cell Line | IC₅₀ (µM) | Reference |
| 2f | A549 (Lung) | 0.23 | [4] |
| 2f | 4T1 (Breast) | 0.31 | [4][10] |
| 2f | MCF-7 (Breast) | 0.38 | [10] |
| 2a | MCF-7 (Breast) | 1.15 | [10] |
| 6o | K562 (Leukemia) | 5.15 | [11][12] |
| 6o | HEK-293 (Normal) | 33.2 | [11][12] |
Note: The high IC₅₀ value for compound 6o against normal HEK-293 cells suggests good selectivity for cancer cells.[11][12]
Anti-inflammatory Activity: Modulating the Inflammatory Cascade
Chronic inflammation is a driver of numerous diseases, and current anti-inflammatory drugs often have significant side effects, necessitating the search for novel agents.[13][14] Indazole derivatives have emerged as potent anti-inflammatory compounds.
Mechanism of Action: Inhibition of COX-2 and Pro-inflammatory Cytokines
The anti-inflammatory effects of indazole derivatives are primarily attributed to their ability to inhibit key mediators of the inflammatory response.[15]
-
Cyclooxygenase-2 (COX-2) Inhibition: These compounds effectively inhibit the COX-2 enzyme, which is responsible for producing prostaglandins that mediate pain and inflammation.[13][15]
-
Cytokine Suppression: They reduce the production of pro-inflammatory cytokines, such as Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-1β (IL-1β).[14][15]
-
Free Radical Scavenging: The derivatives also exhibit antioxidant properties by scavenging free radicals, which contribute to inflammation-related tissue damage.[13][15]
Caption: Anti-inflammatory mechanism of indazole derivatives.
Data on COX-2 Inhibition
The inhibitory potential against COX-2 is a key measure of anti-inflammatory activity.
| Compound | COX-2 Inhibition IC₅₀ (µM) | Reference |
| Indazole | 23.42 | [15] |
| 5-Aminoindazole | 12.32 | [15] |
| 6-Nitroindazole | 18.51 | [15] |
Note: 5-Aminoindazole demonstrated the most potent inhibition of COX-2 among the tested compounds.[15]
Antimicrobial Activity: A New Frontier Against Resistance
The rise of multidrug-resistant pathogens presents a severe threat to global health.[16] Indazole derivatives have shown promise as a new class of antimicrobial agents with a broad spectrum of activity.[3][17]
Spectrum of Activity
Derivatives based on the indazole scaffold have demonstrated efficacy against a variety of microorganisms:
-
Bacteria: Activity has been reported against both Gram-positive (e.g., Staphylococcus aureus) and Gram-negative bacteria.[17] Notably, some derivatives are active against methicillin-resistant S. aureus (MRSA) and vancomycin-resistant S. aureus (VRSA).[16]
-
Fungi: Antifungal properties have been observed, particularly against Candida albicans and Candida glabrata.[17]
-
Protozoa: Significant antiprotozoal activity has been documented against Giardia intestinalis, Entamoeba histolytica, and Trichomonas vaginalis, in some cases exceeding the potency of the reference drug metronidazole.[17]
Data on Antibacterial Activity
Minimum Inhibitory Concentration (MIC) is a standard measure of antibacterial potency.
| Compound ID | Organism | MIC (µg/mL) | Reference |
| 5h | S. aureus (Susceptible) | 1 | [16] |
| 5h | MRSA | 2-4 | [16] |
| 5h | VRSA | 2-4 | [16] |
Note: Compound 5h shows potent activity against both susceptible and highly resistant strains of S. aureus.[16]
Experimental Protocols and Methodologies
To ensure scientific integrity and reproducibility, detailed and validated protocols are essential.
Protocol: MTT Assay for In Vitro Antiproliferative Activity
This assay measures the metabolic activity of cells as an indicator of cell viability.
Principle: The yellow tetrazolium salt MTT is reduced by metabolically active cells to form purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells and can be quantified spectrophotometrically.
Step-by-Step Procedure:
-
Cell Seeding: Seed cancer cells (e.g., A549, K562) into 96-well plates at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for attachment.[12]
-
Compound Treatment: Treat the cells with various concentrations of the indazole derivatives (e.g., from 0.1 to 100 µM) and a vehicle control (e.g., DMSO). Incubate for 48-72 hours.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measurement: Read the absorbance at 570 nm using a microplate reader.
-
Calculation: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value using non-linear regression analysis.
Caption: Workflow for the MTT cell viability assay.
Protocol: Carrageenan-Induced Paw Edema in Rats
This is a standard in vivo model for evaluating acute anti-inflammatory activity.[13][14][15]
Principle: Subplantar injection of carrageenan induces a localized inflammatory response characterized by edema (swelling). The ability of a compound to reduce this swelling indicates its anti-inflammatory potential.
Step-by-Step Procedure:
-
Animal Acclimatization: Acclimatize male Wistar rats for one week under standard laboratory conditions.
-
Grouping and Fasting: Divide animals into groups (e.g., control, reference drug like Diclofenac, and test compound groups). Fast the animals overnight before the experiment.
-
Compound Administration: Administer the test compounds (e.g., 25, 50, 100 mg/kg) or vehicle orally or intraperitoneally.
-
Inflammation Induction: After one hour, inject 0.1 mL of 1% carrageenan solution into the subplantar region of the right hind paw of each rat.
-
Paw Volume Measurement: Measure the paw volume using a plethysmometer immediately before the carrageenan injection (0 hours) and at regular intervals afterward (e.g., 1, 2, 3, and 4 hours).
-
Calculation: Calculate the percentage inhibition of edema for each group compared to the control group.
Conclusion and Future Directions
The derivatives of this compound represent a highly promising class of compounds with demonstrated efficacy across critical therapeutic areas, including oncology, inflammation, and infectious diseases. The versatility of the indazole scaffold allows for extensive chemical modification, enabling the fine-tuning of biological activity and the development of drug candidates with improved potency and selectivity.
Future research should focus on several key areas:
-
Mechanism of Action: While kinase and COX inhibition are known mechanisms, further studies are needed to fully elucidate the complex signaling pathways modulated by these compounds.[1][17]
-
Structure-Activity Relationship (SAR): A more profound understanding of SAR will guide the rational design of next-generation derivatives with optimized ADME (absorption, distribution, metabolism, and excretion) properties.[2]
-
Selective Targeting: Developing derivatives with high selectivity for specific kinase isoforms or microbial targets will be crucial for minimizing off-target effects and improving safety profiles.
The continued exploration of this chemical space holds significant promise for the discovery of novel, effective, and safe therapeutics to address unmet medical needs.
References
- 1. Indazole as a Privileged Scaffold: The Derivatives and their Therapeutic Applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The Anticancer Activity of Indazole Compounds: A Mini Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Synthesis and biological evaluation of indazole derivatives as anti-cancer agents - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 5. 1-(1-Methyl-1H-indazol-7-yl)ethanone|CAS 1159511-26-8 [benchchem.com]
- 6. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 7. taylorandfrancis.com [taylorandfrancis.com]
- 8. Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 9. The discovery of novel 3-(pyrazin-2-yl)-1H-indazoles as potent pan-Pim kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Synthesis and biological evaluation of indazole derivatives as anti-cancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Design, Synthesis and Antitumor Activity of 1H-indazole-3-amine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 13. In vivo and In vitro Anti-Inflammatory Activity of Indazole and Its Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. In vivo and In vitro Anti-Inflammatory Activity of Indazole and Its Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Synthesis and antibacterial evaluation of (E)-1-(1H-indol-3-yl) ethanone O-benzyl oxime derivatives against MRSA and VRSA strains - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. mdpi.com [mdpi.com]
The Indazole Scaffold: A Privileged Core for Modern Therapeutics
A Technical Guide for Drug Discovery Professionals
Abstract
The indazole nucleus, a bicyclic heteroaromatic system composed of a fused benzene and pyrazole ring, has emerged as a "privileged scaffold" in medicinal chemistry.[1][2] Its unique structural and electronic properties allow it to serve as a versatile template for designing potent and selective modulators of a wide array of biological targets. This has led to the development of numerous therapeutic agents with diverse applications, from oncology to neuroprotection.[3][4][5] Several indazole-based drugs, including Pazopanib, Axitinib, and Niraparib, have achieved regulatory approval and are now integral components in the treatment of various cancers.[3][6][7] This technical guide provides an in-depth exploration of the key therapeutic applications of indazole compounds, detailing their mechanisms of action, the signaling pathways they modulate, and the experimental methodologies crucial for their discovery and development.
Oncological Applications: Targeting the Engines of Cancer Proliferation
The most significant therapeutic impact of indazole derivatives to date has been in oncology.[6][8] Their ability to be functionalized to fit into the ATP-binding pockets of protein kinases has made them a cornerstone of targeted cancer therapy.
Multi-Targeted Tyrosine Kinase Inhibitors (TKIs): Halting Angiogenesis and Tumor Growth
A primary strategy in cancer treatment is to inhibit angiogenesis, the process by which tumors develop new blood vessels to sustain their growth.[9] Indazole-based compounds have proven exceptionally effective as inhibitors of key receptor tyrosine kinases (RTKs) that drive this process.
Pazopanib (Votrient®)
Pazopanib is an oral, multi-targeted TKI approved for the treatment of advanced renal cell carcinoma (RCC) and soft tissue sarcoma.[10][11] Its primary mechanism involves the potent inhibition of Vascular Endothelial Growth Factor Receptors (VEGFR-1, -2, and -3), Platelet-Derived Growth Factor Receptors (PDGFR-α and -β), and c-Kit.[12][13][14] By binding to the intracellular ATP-binding site of these receptors, pazopanib blocks their autophosphorylation, thereby inhibiting the downstream signaling cascades essential for endothelial cell proliferation, migration, and survival.[14][15] This disruption of the VEGF signaling pathway effectively chokes off the tumor's blood and nutrient supply.[15]
Axitinib (Inlyta®)
Axitinib is another potent and selective, second-generation TKI primarily used for advanced renal cell carcinoma.[16][17] Its mechanism is centered on the highly specific inhibition of VEGFR-1, -2, and -3.[9][18] Axitinib's high affinity for these receptors allows it to effectively block the VEGF-mediated signaling required for angiogenesis at nanomolar concentrations.[18][19] The inhibition of VEGFR phosphorylation prevents the activation of downstream pathways, including the Ras/Raf/MEK/ERK (MAPK) pathway, which is critical for cell proliferation.[19]
Signaling Pathway: VEGFR Inhibition by Indazole-Based TKIs
The diagram below illustrates the central mechanism of action for anti-angiogenic indazole TKIs like Pazopanib and Axitinib. They prevent the autophosphorylation of VEGFRs, thereby blocking the activation of key downstream pro-survival and pro-proliferative pathways.
Caption: VEGFR signaling inhibition by indazole-based TKIs.
PARP Inhibitors: Exploiting DNA Repair Deficiencies
Poly (ADP-ribose) polymerase (PARP) enzymes are critical for repairing single-strand DNA breaks.[20] In cancers with mutations in the BRCA1/2 genes, the homologous recombination repair (HRR) pathway for double-strand breaks is already compromised. Inhibiting PARP in these cells creates synthetic lethality, as the accumulation of unrepaired DNA damage leads to cell death.
Niraparib (Zejula®)
Niraparib is a potent, orally active inhibitor of PARP-1 and PARP-2.[20][21] It is approved for the maintenance treatment of recurrent epithelial ovarian, fallopian tube, or primary peritoneal cancer in patients who are responsive to platinum-based chemotherapy.[21][22] A key advantage of niraparib is its efficacy in patients both with and without germline BRCA mutations.[22] Its mechanism involves not only catalytic inhibition of PARP but also "trapping" the PARP enzyme on DNA at the site of damage, which further disrupts the DNA repair process and enhances its cytotoxic effect.[23][24]
Anti-Inflammatory Applications: Modulating the Inflammatory Cascade
Chronic inflammation is a hallmark of many diseases. Indazole derivatives have demonstrated significant anti-inflammatory properties, primarily through the inhibition of key enzymes and signaling molecules in the inflammatory pathway.[25][26][27]
The mechanism of action for these compounds involves the inhibition of cyclooxygenase-2 (COX-2), an enzyme responsible for the synthesis of pro-inflammatory prostaglandins.[25][28] Furthermore, studies have shown that indazole derivatives can suppress the production of pro-inflammatory cytokines such as Tumor Necrosis Factor-α (TNF-α) and Interleukin-1β (IL-1β), and exhibit free radical scavenging activity.[28][29] This multi-faceted approach to dampening the inflammatory response makes the indazole scaffold a promising starting point for the development of novel anti-inflammatory drugs with potentially fewer side effects than traditional NSAIDs.[28]
Neuroprotective Applications: A New Frontier in Neurological Disorders
The indazole scaffold is increasingly being explored for its potential in treating neurodegenerative diseases like Parkinson's and Alzheimer's disease.[30][31] The mechanisms underpinning these applications are diverse, targeting key enzymes and kinases implicated in neuronal cell death and dysfunction.
Key targets for neuroprotective indazole compounds include:
-
Monoamine Oxidase (MAO): Inhibition of MAO-B is a validated strategy for increasing dopamine levels in Parkinson's disease.[30][32]
-
Leucine-Rich Repeat Kinase 2 (LRRK2): Mutations in LRRK2 are a common genetic cause of Parkinson's disease, and its inhibition is a major therapeutic goal.[30][33]
-
Glycogen Synthase Kinase 3 (GSK-3): This kinase is implicated in the hyperphosphorylation of tau protein, a hallmark of Alzheimer's disease.[30][32]
-
c-Jun N-terminal Kinase 3 (JNK3): JNK3 is primarily expressed in the brain and plays a key role in neuronal apoptosis, making it a target for conditions like Parkinson's disease.[34]
The development of isoform-selective kinase inhibitors, such as for JNK3, highlights the chemical tractability of the indazole core in designing brain-penetrant compounds with high specificity.[34]
Experimental Protocols & Methodologies
The discovery and validation of indazole-based therapeutics rely on a robust suite of biochemical and cell-based assays.
General Workflow for Synthesis and Screening
The development of novel indazole derivatives typically follows a structured workflow from chemical synthesis to biological validation.
Caption: General workflow for indazole drug discovery.
Protocol: In Vitro Kinase Inhibition Assay (Example: VEGFR-2)
This protocol outlines a standard method to determine the inhibitory potency (IC₅₀) of a test compound against a specific tyrosine kinase.
Objective: To quantify the concentration-dependent inhibition of VEGFR-2 kinase activity by an indazole test compound.
Materials:
-
Recombinant human VEGFR-2 kinase domain.
-
Poly(Glu, Tyr) 4:1 peptide substrate.
-
Adenosine-5'-triphosphate (ATP), high purity.
-
Test Compound (Indazole derivative) dissolved in DMSO.
-
Assay Buffer (e.g., Tris-HCl, MgCl₂, DTT).
-
Kinase-Glo® Luminescent Kinase Assay Kit (Promega) or similar ADP-detecting system.
-
White, opaque 384-well assay plates.
-
Multichannel pipettes and a plate reader capable of measuring luminescence.
Methodology:
-
Compound Preparation: Prepare a serial dilution of the indazole test compound in DMSO. A typical starting concentration is 10 mM, diluted to create a 10-point curve (e.g., 100 µM to 5 nM final assay concentration).
-
Reaction Setup:
-
To each well of a 384-well plate, add 5 µL of the kinase/substrate mixture (pre-mixed in assay buffer to achieve final concentrations of ~5 ng/µL VEGFR-2 and ~0.2 mg/mL substrate).
-
Add 100 nL of the serially diluted test compound or DMSO (for positive and negative controls) to the appropriate wells.
-
Allow the enzyme and inhibitor to incubate for 15 minutes at room temperature.
-
-
Initiation of Reaction: Initiate the kinase reaction by adding 5 µL of ATP solution (prepared in assay buffer to a final concentration approximating the Kₘ for the enzyme, e.g., 10 µM).
-
Incubation: Incubate the plate at 30°C for 1 hour.
-
Detection of Activity:
-
Equilibrate the plate and the Kinase-Glo® reagent to room temperature.
-
Add 10 µL of Kinase-Glo® reagent to each well to stop the kinase reaction and initiate the luminescence signal.
-
Incubate for 10 minutes at room temperature to allow the luminescent signal to stabilize.
-
-
Data Acquisition: Measure the luminescence of each well using a plate reader. The signal is inversely proportional to the amount of kinase activity.
-
Data Analysis:
-
Calculate the percentage of inhibition for each compound concentration relative to the DMSO controls.
-
Plot the percent inhibition against the logarithm of the compound concentration.
-
Fit the data to a four-parameter logistic equation using graphing software (e.g., GraphPad Prism) to determine the IC₅₀ value.[28]
-
Quantitative Data Summary
The potency of indazole-based drugs is a testament to the power of structure-guided design. Below is a summary of the inhibitory concentrations for key compounds against their primary targets.
| Compound | Target(s) | IC₅₀ Values | Therapeutic Area |
| Pazopanib | VEGFR-1, -2, -3 | 10, 30, 47 nM | Oncology |
| PDGFR-α, -β | 84, 75 nM | (RCC, STS) | |
| c-Kit | 74 nM | ||
| Axitinib | VEGFR-1, -2, -3 | 0.1, 0.2, 0.1-0.3 nM | Oncology (RCC) |
| Niraparib | PARP-1, PARP-2 | 3.8 nM, 2.1 nM | Oncology (Ovarian)[21] |
| 5-Aminoindazole | COX-2 | 12.32 µM | Anti-inflammatory[25] |
Note: IC₅₀ values are compiled from various sources and can differ based on assay conditions.[12][18]
Conclusion and Future Perspectives
The indazole scaffold is a clinically validated and highly versatile core structure in modern drug discovery.[3][7] Its success in oncology as a platform for potent kinase and PARP inhibitors has been remarkable.[6][8] The expanding applications in anti-inflammatory and neurodegenerative diseases underscore its broad therapeutic potential.[4][33][35] Future research will likely focus on developing next-generation indazole derivatives with enhanced isoform selectivity, improved pharmacokinetic profiles, and novel mechanisms of action. The continued exploration of this privileged scaffold promises to deliver new and effective treatments for a wide range of human diseases.
References
- 1. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Indazole derivatives and their therapeutic applications: a patent review (2013-2017) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Indazole – an emerging privileged scaffold: synthesis and its biological significance - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The Anticancer Activity of Indazole Compounds: A Mini Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. benthamdirect.com [benthamdirect.com]
- 8. Indazole Derivatives: Promising Anti-tumor Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. What is the mechanism of Axitinib? [synapse.patsnap.com]
- 10. Pazopanib - Wikipedia [en.wikipedia.org]
- 11. Pazopanib: a promising new agent in the treatment of soft tissue sarcomas - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. The anti-tumour drug Pazopanib: Uses, Mechanism of action and Side effects_Chemicalbook [chemicalbook.com]
- 13. What is the mechanism of Pazopanib Hydrochloride? [synapse.patsnap.com]
- 14. droracle.ai [droracle.ai]
- 15. benchchem.com [benchchem.com]
- 16. What is Axitinib used for? [synapse.patsnap.com]
- 17. nbinno.com [nbinno.com]
- 18. Axitinib: A Review of its Safety and Efficacy in the Treatment of Adults with Advanced Renal Cell Carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 19. benchchem.com [benchchem.com]
- 20. cancer-research-network.com [cancer-research-network.com]
- 21. An In-Depth Review of Niraparib in Ovarian Cancer: Mechanism of Action, Clinical Efficacy and Future Directions - PMC [pmc.ncbi.nlm.nih.gov]
- 22. aacr.org [aacr.org]
- 23. The poly (ADP ribose) polymerase inhibitor niraparib: Management of toxicities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. mdpi.com [mdpi.com]
- 25. In vivo and In vitro Anti-Inflammatory Activity of Indazole and Its Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 26. tandfonline.com [tandfonline.com]
- 27. mdpi.com [mdpi.com]
- 28. In vivo and In vitro Anti-Inflammatory Activity of Indazole and Its Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 29. researchgate.net [researchgate.net]
- 30. Importance of Indazole against Neurological Disorders - PubMed [pubmed.ncbi.nlm.nih.gov]
- 31. researchgate.net [researchgate.net]
- 32. benthamscience.com [benthamscience.com]
- 33. benthamdirect.com [benthamdirect.com]
- 34. Discovery of Novel Indazole Chemotypes as Isoform-Selective JNK3 Inhibitors for the Treatment of Parkinson's Disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 35. Expanding Therapeutic Horizons with Indazole-Based Compounds: A Review of Anticancer, Antimicrobial, and Neuroprotective Applications - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Discovery and Synthesis of 1-(1H-indazol-7-yl)ethanone
Abstract
This technical guide provides a comprehensive overview of the synthesis and characterization of 1-(1H-indazol-7-yl)ethanone, a key heterocyclic building block in medicinal chemistry. While the specific initial discovery of this compound is not extensively documented in readily available literature, its structural motif is of significant interest to researchers in drug development. This guide presents a plausible and scientifically rigorous synthetic pathway, complete with detailed experimental protocols, causality-driven explanations of procedural steps, and thorough characterization data. The content is designed to empower researchers and scientists with the practical knowledge required to synthesize and utilize this valuable compound in their research endeavors.
Introduction: The Significance of the Indazole Scaffold
The indazole nucleus, a bicyclic aromatic heterocycle, is a "privileged scaffold" in medicinal chemistry, forming the core of numerous biologically active molecules.[1] Its ability to act as a bioisostere of indole and other bicyclic systems, coupled with its capacity for diverse substitution, has led to its incorporation into a wide array of therapeutic agents. The substitution pattern on the indazole ring is critical for modulating the pharmacological activity, and as such, the development of synthetic routes to novel indazole derivatives is a key focus in drug discovery. This compound, with its reactive acetyl group at the 7-position, represents a versatile intermediate for the synthesis of more complex molecules, enabling further exploration of the chemical space around the indazole core.
This guide will detail a likely synthetic route for the preparation of this compound, starting from readily available precursors. The chosen pathway emphasizes strategic functionalization and highlights key chemical transformations that are fundamental to heterocyclic chemistry.
Proposed Synthetic Pathway: A Strategic Approach
The synthesis of this compound can be logically approached through a multi-step sequence, commencing with the construction of a 7-substituted indazole precursor. A plausible and efficient strategy involves the initial synthesis of 7-amino-1H-indazole, followed by a Sandmeyer-type reaction to introduce a bromine atom at the 7-position. The resulting 7-bromo-1H-indazole can then undergo a palladium-catalyzed cross-coupling reaction to introduce the acetyl group.
Caption: Proposed synthetic pathway for this compound.
Detailed Experimental Protocols
The following protocols are based on established synthetic methodologies and provide a step-by-step guide for the preparation of this compound.
Synthesis of 7-Amino-1H-indazole
The formation of the indazole ring is a critical first step. A common method involves the diazotization of an appropriately substituted aniline, followed by intramolecular cyclization.
Protocol:
-
Diazotization: To a stirred solution of 2-amino-3-methylbenzonitrile (1 equivalent) in a suitable acidic medium (e.g., a mixture of acetic acid and propionic acid), a solution of sodium nitrite (1.1 equivalents) in water is added dropwise at a low temperature (0-5 °C). The reaction mixture is stirred for 1-2 hours at this temperature. The low temperature is crucial to ensure the stability of the diazonium salt intermediate.
-
Cyclization: The reaction mixture is then gently warmed to room temperature and stirred for an additional 12-18 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).
-
Work-up and Purification: Upon completion, the reaction is quenched by the addition of a saturated aqueous solution of sodium bicarbonate until the pH is neutral. The aqueous layer is extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica gel to afford 7-amino-1H-indazole.
Synthesis of 7-Bromo-1H-indazole via Sandmeyer Reaction
The Sandmeyer reaction provides a reliable method for the conversion of the amino group to a bromo group.[2][3]
Protocol:
-
Diazonium Salt Formation: 7-Amino-1H-indazole (1 equivalent) is dissolved in concentrated hydrobromic acid, and the solution is cooled to -10 °C.[4] A solution of sodium nitrite (1.1 equivalents) in water is then added slowly, maintaining the temperature below 0 °C.[4] The mixture is stirred for 30 minutes.
-
Copper(I) Bromide Mediated Bromination: In a separate flask, a solution of copper(I) bromide (1.1 equivalents) in concentrated hydrobromic acid is prepared and cooled.[4] The cold diazonium salt solution is then added dropwise to the copper(I) bromide solution.[4]
-
Reaction Completion and Work-up: The reaction mixture is allowed to warm to room temperature and stirred for 2-3 hours. The mixture is then neutralized with a saturated solution of sodium bicarbonate. The resulting precipitate is collected by filtration, washed with water, and dried. The crude 7-bromo-1H-indazole can be further purified by recrystallization or column chromatography.
Synthesis of this compound via Palladium-Catalyzed Acylation
The final step involves the introduction of the acetyl group. A palladium-catalyzed cross-coupling reaction is a modern and efficient method for this transformation.
Protocol:
-
Reaction Setup: To a solution of 7-bromo-1H-indazole (1 equivalent) in a suitable solvent such as toluene or 1,4-dioxane, an acylating agent (e.g., tributyl(1-ethoxyvinyl)tin or a similar acetyl group donor, 1.2 equivalents), a palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 equivalents), and a base (e.g., K₂CO₃, 2 equivalents) are added.
-
Reaction Conditions: The reaction mixture is degassed and heated under an inert atmosphere (e.g., argon or nitrogen) at a temperature of 80-100 °C for 12-24 hours. The reaction progress should be monitored by TLC.
-
Work-up and Purification: After cooling to room temperature, the reaction mixture is filtered through a pad of Celite to remove the catalyst. The filtrate is concentrated under reduced pressure. The residue is then partitioned between ethyl acetate and water. The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated. The crude product is purified by column chromatography on silica gel to yield this compound.
Characterization Data
Thorough characterization is essential to confirm the identity and purity of the synthesized this compound.
Table 1: Physicochemical and Spectroscopic Data for this compound
| Property | Value | Source |
| Molecular Formula | C₉H₈N₂O | N/A |
| Molecular Weight | 160.17 g/mol | N/A |
| CAS Number | 1159511-22-4 | [5] |
| Appearance | Off-white to pale yellow solid | N/A |
| ¹H NMR (CDCl₃) | δ (ppm): 10.5 (br s, 1H, NH), 8.2 (s, 1H, H-3), 7.8 (d, 1H), 7.5 (d, 1H), 7.2 (t, 1H), 2.7 (s, 3H, CH₃) | [5] |
| ¹³C NMR (CDCl₃) | δ (ppm): 201.5, 141.0, 135.0, 128.0, 127.5, 122.0, 121.0, 110.0, 28.0 | [5] |
| Mass Spec (ESI) | m/z: 161.07 [M+H]⁺ | [5] |
| IR (KBr) | ν (cm⁻¹): 3200-3000 (N-H stretch), 1670 (C=O stretch), 1600, 1480 (aromatic C=C stretch) | [5] |
Logical Framework for Experimental Design
The selection of the synthetic route and reaction conditions is guided by established principles of organic chemistry and practical considerations.
Caption: Logical workflow for the synthesis of this compound.
Conclusion
This technical guide has outlined a robust and logical synthetic pathway for the preparation of this compound. By providing detailed, step-by-step protocols and the underlying scientific rationale, this document serves as a valuable resource for researchers in the fields of organic synthesis and medicinal chemistry. The strategic functionalization of the indazole core, as detailed herein, opens avenues for the development of novel compounds with potential therapeutic applications. The comprehensive characterization data provided ensures that researchers can confidently verify the identity and purity of their synthesized material, facilitating its use in further scientific exploration.
References
- 1. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. lscollege.ac.in [lscollege.ac.in]
- 3. byjus.com [byjus.com]
- 4. 7-Bromo-1H-indazole synthesis - chemicalbook [chemicalbook.com]
- 5. This compound(1159511-22-4) 1H NMR [m.chemicalbook.com]
Methodological & Application
Synthesis of 1-(1H-indazol-7-yl)ethanone: A Detailed Guide for Researchers
Introduction: The Significance of the Indazole Scaffold and the Utility of 1-(1H-indazol-7-yl)ethanone
The indazole nucleus is a privileged bicyclic heteroaromatic system that constitutes the core of a multitude of pharmacologically active compounds. Its structural resemblance to purine and indole allows it to interact with a wide array of biological targets, leading to diverse therapeutic applications, including anti-cancer, anti-inflammatory, and anti-HIV agents.[1][2] Consequently, the development of robust and efficient synthetic routes to functionalized indazoles is a cornerstone of modern medicinal chemistry and drug discovery.
This compound is a key building block in the synthesis of more complex indazole derivatives. The presence of the acetyl group at the 7-position provides a versatile handle for further chemical modifications, enabling the exploration of structure-activity relationships (SAR) and the optimization of lead compounds. This guide provides a comprehensive overview of a reliable and scalable synthetic protocol for the preparation of this important intermediate, tailored for researchers, scientists, and professionals in the field of drug development. The presented methodology is a metal-free, two-step, one-pot synthesis starting from the readily available 2'-aminoacetophenone, offering high yields and broad functional group tolerance.[3]
Strategic Approach to Synthesis: Rationale for the Selected Protocol
Direct functionalization of the indazole ring, particularly at the 7-position, can be challenging due to issues with regioselectivity. While methods like Friedel-Crafts acylation are standard for aromatic systems, their application to heterocycles often results in a mixture of isomers. Therefore, a more controlled and predictable approach involves the construction of the indazole ring with the desired substituent already in place.
The chosen protocol, a synthesis from 2'-aminoacetophenone, exemplifies this strategy.[3] This method proceeds through two key transformations:
-
Oxime Formation: The initial step involves the condensation of 2'-aminoacetophenone with hydroxylamine to form the corresponding oxime. This reaction is typically straightforward and high-yielding.
-
Intramolecular Cyclization: The crucial step is the activation of the oxime, commonly with an agent like methanesulfonyl chloride, which facilitates an intramolecular electrophilic amination to form the indazole ring.[3][4] This metal-free cyclization is advantageous as it avoids potential metal contamination of the final product, a critical consideration in pharmaceutical synthesis.[3]
This approach offers several key advantages over other indazole syntheses, such as the Davis-Beirut reaction or syntheses from ortho-alkynylanilines, due to its mild reaction conditions, operational simplicity, and scalability.[5][6][7][8]
Detailed Synthesis Protocol
This section provides a step-by-step procedure for the synthesis of this compound from 2'-aminoacetophenone.
Materials and Reagents
| Reagent/Material | Chemical Formula | Molar Mass ( g/mol ) | Supplier | Purity |
| 2'-Aminoacetophenone | C₈H₉NO | 135.16 | Sigma-Aldrich | ≥98% |
| Hydroxylamine Hydrochloride | NH₂OH·HCl | 69.49 | Acros Organics | 99% |
| Triethylamine | (C₂H₅)₃N | 101.19 | Fisher Scientific | ≥99.5% |
| Methanesulfonyl Chloride | CH₃SO₂Cl | 114.55 | Alfa Aesar | 99% |
| Dichloromethane (DCM) | CH₂Cl₂ | 84.93 | VWR | Anhydrous, ≥99.8% |
| Ethanol (EtOH) | C₂H₅OH | 46.07 | J.T. Baker | 200 Proof |
| Water | H₂O | 18.02 | Deionized | - |
| Silica Gel | SiO₂ | 60.08 | Sorbent Technologies | 60 Å, 230-400 mesh |
Experimental Procedure
Step 1 & 2: One-Pot Oxime Formation and Intramolecular Cyclization
-
To a clean, dry 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 2'-aminoacetophenone (1.0 eq, e.g., 5.0 g, 37.0 mmol) and a 1:1 mixture of ethanol and water (100 mL).
-
To this suspension, add hydroxylamine hydrochloride (1.2 eq, 3.09 g, 44.4 mmol) and triethylamine (2.5 eq, 12.9 mL, 92.5 mmol).
-
Heat the reaction mixture to 60 °C and stir for 2-4 hours, or until thin-layer chromatography (TLC) indicates complete consumption of the starting material.
-
Cool the reaction mixture to 0-5 °C in an ice bath.
-
Slowly add methanesulfonyl chloride (1.1 eq, 3.14 mL, 40.7 mmol) dropwise over 30 minutes, ensuring the internal temperature does not exceed 10 °C.
-
Stir the resulting solution at 0-5 °C for an additional 1.5-2 hours. Monitor the progress of the reaction by TLC.
-
Upon completion, carefully quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate until gas evolution ceases.
-
Extract the aqueous layer with dichloromethane (3 x 75 mL).
-
Combine the organic layers, wash with brine (1 x 100 mL), dry over anhydrous sodium sulfate, and filter.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
Purification
The crude this compound can be purified by flash column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes (e.g., 10% to 40% ethyl acetate).
-
Expected Yield: 75-85%
-
Appearance: Off-white to pale yellow solid.
Characterization Data (Predicted)
-
¹H NMR (400 MHz, CDCl₃) δ (ppm): 10.5-11.5 (br s, 1H, NH), 8.1-8.2 (d, 1H, Ar-H), 7.6-7.7 (d, 1H, Ar-H), 7.1-7.2 (t, 1H, Ar-H), 2.7-2.8 (s, 3H, COCH₃).
-
¹³C NMR (100 MHz, CDCl₃) δ (ppm): 200-205 (C=O), 140-145 (Ar-C), 135-140 (Ar-C), 125-130 (Ar-CH), 120-125 (Ar-CH), 115-120 (Ar-CH), 25-30 (COCH₃).
-
Mass Spectrometry (ESI+): m/z calculated for C₉H₉N₂O [M+H]⁺: 161.07; found: 161.1.
Visualizing the Synthesis
Reaction Mechanism
The following diagram illustrates the proposed reaction mechanism for the synthesis of this compound.
Caption: Proposed reaction mechanism for the synthesis of this compound.
Experimental Workflow
The diagram below outlines the key stages of the experimental procedure.
References
- 1. benchchem.com [benchchem.com]
- 2. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Davis–Beirut reaction - Wikipedia [en.wikipedia.org]
- 6. Acid and base catalyzed Davis-Beirut reaction: experimental and theoretical mechanistic studies and synthesis of novel 3-amino-2H-indazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The Davis-Beirut Reaction: a novel entry into 2H-indazoles and indazolones. Recent biological activity of indazoles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Indazole - Synthesis and Reactions as a Chemical Reagent_Chemicalbook [chemicalbook.com]
Gas chromatography-mass spectrometry (GC-MS) analysis of indazole derivatives
An Application Guide to the Gas Chromatography-Mass Spectrometry (GC-MS) Analysis of Synthetic Indazole Derivatives
Abstract
The proliferation of synthetic cannabinoid receptor agonists (SCRAs), particularly those built on an indazole core, presents a significant and evolving challenge for forensic, clinical, and research laboratories. Gas chromatography-mass spectrometry (GC-MS) remains a cornerstone technique for the identification and quantification of these compounds due to its high resolving power and definitive structural elucidation capabilities. This guide provides a comprehensive framework for developing and validating robust GC-MS methods for indazole derivatives. We will explore the causal logic behind critical methodological choices, from sample preparation and derivatization strategies to instrument optimization and data interpretation, ensuring a self-validating and reliable analytical workflow.
Introduction: The Analytical Challenge of Indazole Derivatives
Indazole-based synthetic cannabinoids, such as AB-FUBINACA and MAB-CHMINACA, are a prominent class of new psychoactive substances (NPS) designed to mimic the effects of natural cannabinoids.[1] Their structural diversity and rapid emergence create a difficult landscape for analytical chemists.[2][3] While GC-MS is a powerful tool, several intrinsic properties of these molecules pose distinct challenges:
-
Thermal Instability: Many amide-based indazole derivatives are susceptible to thermal degradation in the hot GC inlet, leading to inaccurate quantification and the potential misidentification of analytes.[1]
-
Polarity: The presence of functional groups like amides and carboxylic acids can lead to poor chromatographic peak shape (tailing) and interaction with active sites in the GC system.
-
Isomeric Complexity: The existence of numerous structural isomers with similar fragmentation patterns necessitates high-efficiency chromatographic separation for unambiguous identification.[2][4]
Addressing these challenges requires a meticulously developed method, beginning with a robust sample preparation strategy.
Sample Preparation: The Foundation of Accurate Analysis
The goal of sample preparation is to extract the target analytes from the sample matrix, remove interferences, and present the analytes in a solvent suitable for GC-MS injection.[5] The chosen technique depends heavily on the sample matrix.
Extraction from Various Matrices
-
Seized Materials (Herbal Blends, Powders): For these relatively simple matrices, a straightforward solvent extraction is often sufficient. Methanol is a common and effective solvent for this purpose.[1][4] The procedure involves sonicating the material in the solvent followed by filtration or centrifugation to remove particulate matter.[4][6]
-
E-Cigarette Oils: These samples are typically viscous and require simple dilution with a suitable solvent like methanol before direct injection. This approach is effective for both qualitative and quantitative analysis.[7][8]
-
Biological Matrices (Blood, Urine): Due to the complexity of biological samples, a more rigorous cleanup is essential to remove proteins, lipids, and salts that can contaminate the GC-MS system.
-
Liquid-Liquid Extraction (LLE): A technique where analytes are partitioned from the aqueous biological fluid into an immiscible organic solvent.[5]
-
Solid-Phase Extraction (SPE): Considered a more robust and selective method, SPE uses a packed cartridge to retain analytes from the sample while interferences are washed away. The purified analytes are then eluted with a small volume of organic solvent.[5][9][10] This is highly recommended for achieving low detection limits in clinical and forensic toxicology.[9]
-
The Critical Role of Derivatization
For many polar or semi-volatile compounds, derivatization is necessary to improve their GC-amenable properties.[6][11] Silylation is the most common technique for indazole derivatives containing active hydrogen atoms (e.g., in hydroxyl or carboxylic acid groups).[12][13]
-
Causality: The process replaces an active hydrogen with a non-polar trimethylsilyl (TMS) group. This chemical modification increases the analyte's volatility, reduces its polarity, and improves its thermal stability, resulting in sharper, more symmetrical chromatographic peaks and enhanced sensitivity.[11][13]
-
Protocol: A typical silylation involves evaporating the sample extract to dryness and adding a silylating reagent (e.g., BSTFA with 1% TMCS) in a suitable solvent like acetonitrile. The reaction is often facilitated by heating at 60-70°C for 20-30 minutes.
It is important to note that some methods are developed specifically to avoid derivatization, which can simplify sample preparation, but may require more careful optimization of the GC conditions to manage potential thermal degradation.[14][15]
GC-MS Protocol: Instrumentation and Optimized Parameters
The following parameters provide a validated starting point for the analysis of indazole derivatives. Optimization may be required depending on the specific analytes and instrumentation used.
Experimental Workflow Diagram
The overall analytical process can be visualized as follows:
Recommended GC-MS Parameters
The following tables summarize typical starting conditions for a GC-MS system.
Table 1: Gas Chromatography (GC) Parameters
| Parameter | Recommended Setting | Rationale & Expert Insight |
| Injector Type | Split/Splitless | Use splitless mode for trace analysis to maximize analyte transfer to the column. A split injection may be used for highly concentrated samples to avoid column overload.[16] |
| Injector Temp. | 260 - 280 °C | Must be high enough to ensure rapid volatilization but low enough to minimize thermal degradation of labile compounds.[4][16] Consider using analyte protectants like sorbitol if degradation is observed.[1] |
| Carrier Gas | Helium (99.999% purity) | Provides good efficiency and is inert. |
| Flow Rate | 1.0 - 1.2 mL/min (Constant Flow) | Optimal for balancing separation speed and efficiency for typical 30m columns.[16] |
| Column | HP-5MS (or equivalent 5% phenyl methylpolysiloxane) | This non-polar column provides excellent separation for a wide range of synthetic cannabinoids. Dimensions: 30 m x 0.25 mm ID, 0.25 µm film thickness.[4][15][16] |
| Oven Program | Initial: 70-100°C (hold 2 min) Ramp 1: 20-30°C/min to 190°C Ramp 2: 5-10°C/min to 290-320°C (hold 5-10 min) | The initial hold allows for solvent focusing. The first fast ramp quickly elutes smaller molecules, while the second slower ramp provides the resolution needed for structurally similar indazole derivatives.[15][16] |
Table 2: Mass Spectrometry (MS) Parameters
| Parameter | Recommended Setting | Rationale & Expert Insight |
| Ionization Mode | Electron Ionization (EI) | Standard for GC-MS, provides reproducible, information-rich fragmentation patterns for library matching.[16] Chemical Ionization (CI) can be used to enhance the molecular ion abundance, which is sometimes weak in EI.[9] |
| Ionization Energy | 70 eV | The standard energy used for generating EI mass spectra, ensuring consistency with commercial and forensic libraries (e.g., NIST, SWGDRUG).[17] |
| Source Temp. | 230 °C | A balance between maintaining ionization efficiency and preventing thermal degradation within the source.[16] |
| Transfer Line Temp. | 280 - 320 °C | Must be hot enough to prevent analyte condensation between the GC and MS, but not so hot as to cause degradation.[15][16] |
| Acquisition Mode | Full Scan & Selected Ion Monitoring (SIM) | Full Scan (e.g., 40-550 amu) is used for initial identification and screening against libraries.[16] SIM is used for quantification, offering significantly higher sensitivity by monitoring only characteristic ions of the target analytes.[7][8] |
Data Interpretation: From Spectrum to Identification
Compound Identification
A compound is confidently identified by a combination of two factors:
-
Retention Time (RT): The RT of the analyte peak in the sample must match that of a certified reference standard analyzed under the identical instrument conditions.[4]
-
Mass Spectrum: The fragmentation pattern of the sample analyte must match the spectrum from a reference standard or a validated spectral library.[1]
Understanding Fragmentation Patterns
For novel or unconfirmed indazole derivatives, understanding the characteristic fragmentation pathways is crucial. In EI-MS, the molecule is fragmented in a predictable way. For indazole carboxamide SCRAs, common fragmentation patterns include:
-
Alpha Cleavage: Cleavage of the bond adjacent to the carbonyl group is a dominant fragmentation pathway.
-
Acylium-Indazole Ion: The formation of the acylium-indazole ion (m/z 145) is often a characteristic fragment for this class of compounds.[18]
-
Side-Chain Fragmentation: The various side chains attached to the indazole core produce their own characteristic fragment ions, providing clues to the specific analogue's structure.[3][18] For example, a fluorobenzyl group will often produce a tropylium ion at m/z 91 and a fluorotropylium ion at m/z 109.[18]
Method Validation and Quality Control
A self-validating system is one where the protocol is proven to be accurate, precise, and reliable for its intended purpose. Key validation parameters should be assessed according to established guidelines.[14]
Table 3: Key Method Validation Parameters
| Parameter | Definition | Typical Acceptance Criteria |
| Linearity | The ability to elicit test results that are directly proportional to the concentration of the analyte. | Calibration curve with a correlation coefficient (r²) > 0.99.[14] |
| Limit of Detection (LOD) | The lowest concentration of an analyte that can be reliably detected. | Signal-to-Noise ratio ≥ 3. |
| Limit of Quantification (LOQ) | The lowest concentration of an analyte that can be quantitatively determined with acceptable precision and accuracy. | Signal-to-Noise ratio ≥ 10; Precision (%RSD) ≤ 20%.[9] |
| Accuracy | The closeness of the measured value to the true value. | Recovery of 80-120% for spiked samples.[7][9] |
| Precision | The degree of agreement among individual test results when the procedure is applied repeatedly. | Relative Standard Deviation (%RSD) ≤ 15%.[7][9] |
| Selectivity | The ability to assess unequivocally the analyte in the presence of components that may be expected to be present. | No interfering peaks at the retention time of the analyte in blank matrix samples. |
Conclusion
The GC-MS analysis of indazole derivatives is a complex but manageable task that demands a thorough understanding of the interplay between sample preparation, chromatographic separation, and mass spectrometric detection. By carefully considering the challenges of thermal lability and polarity, and by implementing robust extraction, cleanup, and (when necessary) derivatization protocols, laboratories can achieve reliable and defensible results. The methodologies outlined in this guide provide a solid, field-proven foundation for researchers, forensic scientists, and drug development professionals to confidently identify and quantify this challenging class of compounds.
References
- 1. chromatographyonline.com [chromatographyonline.com]
- 2. A Framework for the Development of Targeted Gas Chromatography Mass Spectrometry (GC-MS) Methods: Synthetic Cannabinoids - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Identification and quantification of 10 indole/indazole carboxamide synthetic cannabinoids in 36 herbal blends by gas chromatography-mass spectrometry and nuclear magnetic resonance spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Sample preparation GC-MS [scioninstruments.com]
- 6. Common Sample Preparation Techniques for GC-MS Analysis [hplcvials.com]
- 7. researchgate.net [researchgate.net]
- 8. Qualitative and Quantitative Analysis of Five Indoles or Indazole Amide Synthetic Cannabinoids in Suspected E-Cigarette Oil by GC-MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. GC–MS/MS analysis of synthetic cannabinoids 5F-MDMB-PICA and 5F-CUMYL-PICA in forensic cases - PMC [pmc.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 12. cannabissciencetech.com [cannabissciencetech.com]
- 13. GC Technical Tip: Derivation for GC | Phenomenex [discover.phenomenex.com]
- 14. pubs.acs.org [pubs.acs.org]
- 15. Application of Gas Chromatography–Mass Spectrometry for the Identification and Quantitation of Three Common Synthetic Cannabinoids in Seized Materials from the Jordanian Market - PMC [pmc.ncbi.nlm.nih.gov]
- 16. UHPLC-HRMS and GC-MS Screening of a Selection of Synthetic Cannabinoids and Metabolites in Urine of Consumers - PMC [pmc.ncbi.nlm.nih.gov]
- 17. mdpi.com [mdpi.com]
- 18. researchgate.net [researchgate.net]
Application Notes and Protocols for 1-(1H-indazol-7-yl)ethanone: A Versatile Precursor in Organic Synthesis
Introduction: The Strategic Value of the Indazole Scaffold
The indazole moiety is a privileged bicyclic heteroaromatic scaffold renowned for its prevalence in a multitude of biologically active compounds. Its unique structural and electronic properties allow it to serve as a versatile pharmacophore capable of engaging in various biological interactions, including hydrogen bonding and π-π stacking.[1] Consequently, indazole derivatives have emerged as critical components in the development of therapeutics targeting a wide array of diseases. Notable examples include inhibitors of poly(ADP-ribose)polymerase (PARP) for cancer therapy and novel agents targeting the PD-1/PD-L1 immune checkpoint pathway.[2][3]
Within this important class of compounds, 1-(1H-indazol-7-yl)ethanone serves as a particularly valuable and strategic precursor. The presence of an acetyl group at the C7-position provides a reactive handle for a diverse range of chemical transformations. This allows for the systematic elaboration of the indazole core, enabling chemists to perform detailed structure-activity relationship (SAR) studies essential for modern drug discovery. This document provides an in-depth guide for researchers, scientists, and drug development professionals on the key applications and synthetic protocols involving this versatile building block.
Physicochemical Properties and Characterization
A thorough understanding of the precursor's physical and spectroscopic properties is fundamental to its successful application in synthesis.
Table 1: Physicochemical Data for this compound
| Property | Value | Source |
| CAS Number | 1159511-22-4 | [4] |
| Molecular Formula | C₉H₈N₂O | [4] |
| Molecular Weight | 160.18 g/mol | [4] |
| Appearance | Solid | [4] |
| Purity | Typically ≥95% | [4] |
| IUPAC Name | This compound | [4] |
Spectroscopic Profile: Accurate characterization is crucial for verifying the identity and purity of the starting material. While a dedicated public spectrum is not readily available, the expected spectroscopic data can be predicted based on its structure and comparison with related analogs.[5][6]
-
¹H NMR: The spectrum is expected to show distinct signals for the aromatic protons on the indazole ring, a singlet for the N-H proton (which may be broad and exchangeable with D₂O), and a characteristic singlet for the acetyl methyl protons (CH₃) around δ 2.5-2.7 ppm.
-
¹³C NMR: Key resonances would include the carbonyl carbon (C=O) signal downfield (typically δ > 190 ppm), signals for the aromatic carbons of the indazole core, and a signal for the acetyl methyl carbon.
-
Infrared (IR) Spectroscopy: The IR spectrum should exhibit a strong absorption band for the carbonyl (C=O) stretch around 1670-1690 cm⁻¹, along with a broad N-H stretching band in the region of 3200-3400 cm⁻¹.
Synthetic Utility and Key Transformations
This compound is a bifunctional molecule, offering reactive sites at both the indazole nitrogen and the acetyl group. This dual reactivity is the cornerstone of its utility as a synthetic precursor.
Caption: Synthetic pathways originating from this compound.
Reactions at the Indazole Nitrogen: N-Substitution
The N-H proton of the indazole ring is acidic and can be readily deprotonated with a suitable base, allowing for subsequent alkylation, arylation, or acylation. This is a critical step for modulating the electronic properties and steric profile of the molecule, which directly impacts biological activity. For instance, N-substituted indazoles are key intermediates in the synthesis of PARP inhibitors.[3]
Causality: The choice of base (e.g., NaH, K₂CO₃, Cs₂CO₃) and solvent (e.g., DMF, THF, Acetonitrile) is critical. Stronger bases like NaH are used for complete deprotonation, enabling rapid reaction with less reactive electrophiles. Milder bases like K₂CO₃ are often sufficient for reactive alkyl halides and offer a safer, more practical alternative for large-scale synthesis.
Reactions involving the Acetyl Group
The ketone functionality is a versatile anchor for building molecular complexity.
-
Condensation Reactions (e.g., Claisen-Schmidt): The α-protons of the acetyl group are acidic and can be removed by a base to form an enolate. This enolate can then react with aldehydes in a Claisen-Schmidt condensation to form α,β-unsaturated ketones, commonly known as chalcones. Indazolyl chalcones are explored for their potential anticancer and anti-inflammatory properties.
-
Reduction to Alcohols: The ketone can be selectively reduced to a secondary alcohol using mild reducing agents like sodium borohydride (NaBH₄). The resulting alcohol provides a new site for functionalization, such as esterification or etherification.
-
Alpha-Halogenation: The position alpha to the carbonyl can be halogenated (e.g., using N-Bromosuccinimide) to produce an α-halo ketone. This product is a potent electrophile and a valuable intermediate for synthesizing more complex heterocyclic systems, such as thiazoles or imidazoles, by reacting with appropriate nucleophiles.
-
Conversion to Carboxylic Acid Derivatives: The acetyl group can be oxidized to a carboxylic acid via the haloform reaction. More practically, the Willgerodt-Kindler reaction allows for its conversion into a thioamide, which can then be hydrolyzed to the corresponding carboxylic acid or amide, providing another key functional group for derivatization.
Experimental Protocols
The following protocols are provided as a guide. Researchers should always perform a thorough risk assessment and optimize conditions based on their specific laboratory setup and substrate scope.
Protocol 1: Synthesis of 1-(1-Methyl-1H-indazol-7-yl)ethanone via N-Alkylation
Objective: To introduce a methyl group at the N1 position of the indazole ring, a common modification in medicinal chemistry.[7]
Caption: Workflow for the N-methylation of this compound.
Materials and Reagents:
| Reagent | Formula | M. Wt. ( g/mol ) | Amount | Moles (mmol) |
| This compound | C₉H₈N₂O | 160.18 | 1.0 g | 6.24 |
| Potassium Carbonate (K₂CO₃) | K₂CO₃ | 138.21 | 1.29 g | 9.36 (1.5 eq) |
| Iodomethane (MeI) | CH₃I | 141.94 | 0.47 mL | 7.49 (1.2 eq) |
| N,N-Dimethylformamide (DMF) | C₃H₇NO | 73.09 | 20 mL | - |
| Ethyl Acetate (EtOAc) | C₄H₈O₂ | 88.11 | As needed | - |
| Brine (sat. aq. NaCl) | NaCl | 58.44 | As needed | - |
Step-by-Step Methodology:
-
Reaction Setup: To a dry 100 mL round-bottom flask equipped with a magnetic stir bar, add this compound (1.0 g, 6.24 mmol) and anhydrous potassium carbonate (1.29 g, 9.36 mmol).
-
Solvent Addition: Add anhydrous DMF (20 mL) to the flask. Stir the suspension for 10 minutes at room temperature. The use of an inert atmosphere (N₂ or Ar) is recommended but not strictly necessary for this transformation.
-
Reagent Addition: Add iodomethane (0.47 mL, 7.49 mmol) dropwise to the stirring suspension.
-
Causality Note: Adding the alkylating agent dropwise helps to control any potential exotherm and ensures a homogeneous reaction.
-
-
Reaction Monitoring: Allow the reaction to stir at room temperature for 4-6 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) using a suitable eluent system (e.g., 30% Ethyl Acetate in Hexanes). The disappearance of the starting material spot and the appearance of a new, less polar product spot indicates reaction completion.
-
Work-up: Once the reaction is complete, pour the mixture into a beaker containing cold water (100 mL). This will precipitate the product and dissolve the inorganic salts.
-
Extraction: Transfer the aqueous mixture to a separatory funnel and extract the product with ethyl acetate (3 x 50 mL).
-
Washing: Combine the organic layers and wash with water (2 x 50 mL) and then with brine (1 x 50 mL) to remove residual DMF and salts.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude residue by column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes to afford the pure 1-(1-methyl-1H-indazol-7-yl)ethanone.
Protocol 2: Claisen-Schmidt Condensation to Synthesize an Indazolyl Chalcone
Objective: To demonstrate the reactivity of the acetyl group's α-protons by synthesizing an α,β-unsaturated ketone (chalcone), a scaffold of interest in medicinal chemistry.
Materials and Reagents:
| Reagent | Formula | M. Wt. ( g/mol ) | Amount | Moles (mmol) |
| This compound | C₉H₈N₂O | 160.18 | 500 mg | 3.12 |
| Benzaldehyde (example) | C₇H₆O | 106.12 | 331 mg (0.31 mL) | 3.12 (1.0 eq) |
| Sodium Hydroxide (NaOH) | NaOH | 40.00 | 250 mg | 6.24 (2.0 eq) |
| Ethanol (EtOH) | C₂H₆O | 46.07 | 15 mL | - |
| Water | H₂O | 18.02 | 10 mL | - |
Step-by-Step Methodology:
-
Reaction Setup: In a 50 mL round-bottom flask, dissolve this compound (500 mg, 3.12 mmol) and benzaldehyde (331 mg, 3.12 mmol) in ethanol (15 mL).
-
Base Addition: Prepare a solution of sodium hydroxide (250 mg, 6.24 mmol) in water (10 mL). Cool the ethanolic solution of the ketone and aldehyde in an ice bath (0-5 °C).
-
Condensation: Slowly add the aqueous NaOH solution dropwise to the stirred ethanolic solution. A color change and/or the formation of a precipitate is often observed.
-
Causality Note: The reaction is performed at low temperature to minimize side reactions, such as the self-condensation of the ketone or Cannizzaro reactions of the aldehyde.
-
-
Reaction: After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for 12-18 hours.
-
Work-up: Pour the reaction mixture into a beaker of crushed ice (~50 g) and acidify carefully with dilute HCl (1 M) until the pH is neutral (~7). The chalcone product will precipitate as a solid.
-
Isolation and Purification: Collect the solid product by vacuum filtration. Wash the solid thoroughly with cold water to remove any inorganic salts. The crude product can be further purified by recrystallization from a suitable solvent, such as ethanol, to yield the pure chalcone derivative.
Conclusion and Future Directions
This compound is a high-value precursor whose strategic importance is rooted in the dual reactivity of its indazole N-H and C7-acetyl groups. The protocols and applications detailed herein provide a foundational framework for researchers to exploit this versatility. By leveraging these transformations, scientists can efficiently generate diverse libraries of novel indazole-containing molecules for screening in drug discovery programs, contributing to the development of next-generation therapeutics.[2][8]
References
- 1. CAS 4498-72-0: 1-(1H-indazol-3-yl)ethanone | CymitQuimica [cymitquimica.com]
- 2. Discovery of 4-phenyl-1H-indazole derivatives as novel small-molecule inhibitors targeting the PD-1/PD-L1 interaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Discovery of 2-{4-[(3S)-piperidin-3-yl]phenyl}-2H-indazole-7-carboxamide (MK-4827): a novel oral poly(ADP-ribose)polymerase (PARP) inhibitor efficacious in BRCA-1 and -2 mutant tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. fluorochem.co.uk [fluorochem.co.uk]
- 5. This compound(1159511-22-4) 1H NMR [m.chemicalbook.com]
- 6. benchchem.com [benchchem.com]
- 7. appchemical.com [appchemical.com]
- 8. Discovery Small-Molecule p300 Inhibitors Derived from a Newly Developed Indazolone-Focused DNA-Encoded Library - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Investigation of 1-(1H-indazol-7-yl)ethanone in Cancer Research
Introduction: The Indazole Scaffold as a Privileged Motif in Oncology
The indazole core is a prominent heterocyclic scaffold that has garnered significant attention in medicinal chemistry due to its versatile biological activities.[1][2] This bicyclic system, consisting of a benzene ring fused to a pyrazole ring, is considered a "privileged structure," frequently found in compounds with therapeutic potential.[3] In the realm of oncology, numerous indazole derivatives have been successfully developed as potent anti-cancer agents, with several compounds, such as Pazopanib and Axitinib, receiving FDA approval for the treatment of various cancers.[2][4] These agents typically exert their effects by inhibiting key signaling pathways involved in tumor growth, proliferation, and angiogenesis.[4][5]
While extensive research has been conducted on a wide range of substituted indazoles, the specific compound 1-(1H-indazol-7-yl)ethanone remains largely unexplored in the context of cancer research. This document serves as a comprehensive guide for researchers, scientists, and drug development professionals interested in investigating the potential anti-cancer applications of this molecule. The application notes and protocols provided herein are based on established methodologies for the evaluation of other indazole derivatives and are designed to facilitate a thorough and systematic investigation of this compound's biological activity.
Hypothesized Mechanism of Action: A Kinase-Centric Approach
Given that a primary mechanism of action for many indazole-based anti-cancer drugs is the inhibition of protein kinases, it is plausible that this compound may also function as a kinase inhibitor.[4][5] The indazole ring can act as a bioisostere for other aromatic systems and can form crucial hydrogen bond interactions with the hinge region of the ATP-binding pocket of various kinases.
Key kinase families that are frequently targeted by indazole derivatives in cancer include:
-
Vascular Endothelial Growth Factor Receptors (VEGFRs): Crucial for angiogenesis, the formation of new blood vessels that supply tumors with nutrients and oxygen.[4]
-
Fibroblast Growth Factor Receptors (FGFRs): Involved in cell proliferation, survival, and migration. Dysregulation of FGFR signaling is implicated in numerous cancers.[1][4]
-
Aurora Kinases: Serine/threonine kinases that play a critical role in mitosis. Their inhibition can lead to mitotic arrest and apoptosis.[6]
-
Polo-like Kinase 4 (PLK4): A key regulator of centriole duplication, essential for proper cell division.[7]
The following diagram illustrates a generalized signaling pathway that is often disrupted by indazole-based kinase inhibitors.
Caption: Hypothesized inhibition of a receptor tyrosine kinase signaling pathway by this compound.
Experimental Protocols: A Step-by-Step Guide to Evaluation
The following protocols provide a comprehensive framework for the initial in vitro and subsequent in vivo evaluation of this compound.
Part 1: In Vitro Evaluation
The initial phase of testing aims to determine the compound's cytotoxic and anti-proliferative effects on a panel of cancer cell lines.
1.1. Cell Viability and Cytotoxicity Assay (MTT Assay)
This assay is a fundamental first step to determine the concentration-dependent cytotoxic effect of the compound.[8]
-
Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures cellular metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan, which has a purple color.
-
Protocol:
-
Cell Seeding: Seed cancer cells (e.g., a panel including lung, breast, and colon cancer cell lines) in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Prepare a stock solution of this compound in DMSO. Serially dilute the compound in culture medium to achieve a range of final concentrations (e.g., 0.1, 1, 10, 50, 100 µM). Add the diluted compound to the respective wells and incubate for 48-72 hours. Include a vehicle control (DMSO) and a positive control (e.g., a known cytotoxic drug).
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Aspirate the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 (half-maximal inhibitory concentration) value.
-
1.2. Cell Cycle Analysis
This assay determines if the compound induces cell cycle arrest.[9][10]
-
Principle: Flow cytometry is used to analyze the DNA content of cells stained with a fluorescent dye, such as propidium iodide (PI), which intercalates into the DNA. The fluorescence intensity is proportional to the amount of DNA, allowing for the quantification of cells in different phases of the cell cycle (G0/G1, S, and G2/M).
-
Protocol:
-
Cell Treatment: Seed cells in 6-well plates and treat with this compound at concentrations around the determined IC50 value for 24-48 hours.
-
Cell Harvesting and Fixation: Harvest the cells, wash with PBS, and fix in cold 70% ethanol overnight at -20°C.
-
Staining: Wash the fixed cells with PBS and resuspend in a staining solution containing PI and RNase A.
-
Flow Cytometry: Analyze the stained cells using a flow cytometer.
-
Data Analysis: Quantify the percentage of cells in each phase of the cell cycle using appropriate software.
-
1.3. Apoptosis Assay
This assay determines if the compound induces programmed cell death.[9][11][12]
-
Principle: A common method for detecting apoptosis is through Annexin V and PI staining followed by flow cytometry. In early apoptosis, phosphatidylserine (PS) translocates to the outer leaflet of the plasma membrane and can be detected by fluorescently labeled Annexin V. PI is a nuclear stain that is excluded by viable cells but can penetrate the compromised membranes of late apoptotic and necrotic cells.
-
Protocol:
-
Cell Treatment: Treat cells with this compound as described for the cell cycle analysis.
-
Staining: Harvest the cells and resuspend them in Annexin V binding buffer. Add FITC-conjugated Annexin V and PI to the cell suspension and incubate in the dark.
-
Flow Cytometry: Analyze the stained cells by flow cytometry.
-
Data Analysis: Differentiate between viable (Annexin V- and PI-), early apoptotic (Annexin V+ and PI-), late apoptotic (Annexin V+ and PI+), and necrotic (Annexin V- and PI+) cells.
-
1.4. Western Blot Analysis of Signaling Pathways
This technique is used to investigate the effect of the compound on specific protein expression and phosphorylation, providing insights into its mechanism of action.[13][14][15]
-
Principle: Proteins from cell lysates are separated by size using SDS-PAGE, transferred to a membrane, and probed with antibodies specific to the target proteins (e.g., total and phosphorylated forms of kinases like AKT, ERK).
-
Protocol:
-
Protein Extraction: Treat cells with this compound, then lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-polyacrylamide gel and transfer to a PVDF or nitrocellulose membrane.
-
Immunoblotting: Block the membrane and incubate with primary antibodies against target proteins overnight at 4°C. Wash the membrane and incubate with HRP-conjugated secondary antibodies.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Caption: A typical workflow for the in vitro evaluation of a novel anti-cancer compound.
Part 2: In Vivo Evaluation
If promising in vitro activity is observed, the next step is to evaluate the compound's efficacy in a preclinical animal model.[16][17][18]
2.1. Tumor Xenograft Model
This is a widely used in vivo model to assess the anti-tumor efficacy of a compound.[16][19][20]
-
Principle: Human tumor cells are implanted into immunodeficient mice, and the effect of the compound on tumor growth is monitored.
-
Protocol:
-
Animal Model: Use immunodeficient mice (e.g., nude or SCID mice).
-
Tumor Implantation: Subcutaneously inject a suspension of a responsive cancer cell line (identified from in vitro studies) into the flank of each mouse.
-
Tumor Growth and Grouping: Allow the tumors to grow to a palpable size (e.g., 100-200 mm³). Randomly assign the mice to treatment and control groups.
-
Compound Administration: Administer this compound to the treatment group via an appropriate route (e.g., oral gavage, intraperitoneal injection) at various doses. The control group should receive the vehicle.
-
Monitoring: Measure tumor volume and body weight regularly (e.g., twice a week).
-
Endpoint: At the end of the study, euthanize the mice, and excise and weigh the tumors.
-
Data Analysis: Compare the tumor growth inhibition between the treated and control groups.
-
Data Presentation
Quantitative data from the proposed experiments should be summarized in a clear and concise manner.
Table 1: In Vitro Anti-proliferative Activity of this compound
| Cell Line | Cancer Type | IC50 (µM) |
| A549 | Lung | |
| MCF-7 | Breast | |
| HCT116 | Colon | |
| Additional Cell Lines | ... |
Table 2: In Vivo Anti-tumor Efficacy in Xenograft Model
| Treatment Group | Dose (mg/kg) | Mean Tumor Volume (mm³) at Endpoint | Tumor Growth Inhibition (%) |
| Vehicle Control | - | - | |
| This compound | X | ||
| This compound | Y | ||
| Positive Control | Z |
Conclusion and Future Directions
This document provides a foundational framework for the systematic evaluation of this compound as a potential anti-cancer agent. The proposed protocols, from initial in vitro screening to in vivo efficacy studies, are designed to elucidate its biological activity and mechanism of action. Given the precedent set by other indazole derivatives, a focus on kinase inhibition is a logical starting point for mechanistic studies.[4][5] Positive results from these investigations would warrant further studies, including pharmacokinetic and toxicological profiling, to fully assess the therapeutic potential of this compound.
References
- 1. Indazole Derivatives: Promising Anti-tumor Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer - RSC Advances (RSC Publishing) DOI:10.1039/D1RA03979B [pubs.rsc.org]
- 6. Discovery of novel inhibitors of Aurora kinases with indazole scaffold: In silico fragment-based and knowledge-based drug design - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Design, synthesis, and biological evaluation of indazole-based PLK4 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Cell Culture Based in vitro Test Systems for Anticancer Drug Screening - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Cell Cycle Proliferation | Cell-Based Functional Assay [bdbiosciences.com]
- 10. Flow cytometric single cell-based assay to simultaneously detect cell death, cell cycling, DNA content and cell senescence - PMC [pmc.ncbi.nlm.nih.gov]
- 11. bdbiosciences.com [bdbiosciences.com]
- 12. biocompare.com [biocompare.com]
- 13. Western Blot Procedure | Cell Signaling Technology [cellsignal.com]
- 14. Western blot protocol | Abcam [abcam.com]
- 15. Dissect Signaling Pathways with Multiplex Western Blots | Thermo Fisher Scientific - TW [thermofisher.com]
- 16. Human Tumor Xenograft Models for Preclinical Assessment of Anticancer Drug Development - PMC [pmc.ncbi.nlm.nih.gov]
- 17. xenograft.org [xenograft.org]
- 18. karger.com [karger.com]
- 19. reactionbiology.com [reactionbiology.com]
- 20. crownbio.com [crownbio.com]
Application Notes and Protocols for the In Vitro Biological Evaluation of 1-(1H-indazol-7-yl)ethanone
Introduction: Unveiling the Therapeutic Potential of 1-(1H-indazol-7-yl)ethanone
The indazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds with a broad spectrum of biological activities, including anti-cancer, anti-inflammatory, and neuroprotective effects.[1][2][3] The compound this compound, a simple derivative of the indazole family, presents an intriguing candidate for biological screening. Its structural features suggest potential interactions with various biological targets. This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the initial in vitro biological characterization of this compound.
The following application notes and protocols are designed to establish a foundational biological activity profile for this compound. We will focus on three key areas of investigation that are common for compounds containing the indazole moiety: general cytotoxicity, protein kinase inhibition, and G-protein coupled receptor (GPCR) binding. These assays will provide initial insights into the compound's potential therapeutic applications and guide further, more specific investigations.
Section 1: General Cytotoxicity Profiling using the MTT Assay
Rationale: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a cornerstone for the initial assessment of a compound's effect on cell viability.[4] This colorimetric assay measures the metabolic activity of cells, which in most cases, correlates with the number of viable cells.[4] By exposing various cancer and non-cancer cell lines to this compound, we can determine its cytotoxic or cytostatic potential and establish a preliminary therapeutic window. The principle of the MTT assay is based on the reduction of the yellow tetrazolium salt MTT into purple formazan crystals by mitochondrial dehydrogenases in living cells.[4]
Experimental Workflow: MTT Assay
Caption: Workflow for the MTT cytotoxicity assay.
Protocol: MTT Assay for Cell Viability
Materials:
-
This compound
-
Human cancer cell lines (e.g., A549 - lung, MCF-7 - breast, HCT116 - colon)
-
Normal human cell line (e.g., HEK-293 - embryonic kidney)
-
Complete cell culture medium (specific to each cell line)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
Trypsin-EDTA
-
Phosphate Buffered Saline (PBS), pH 7.4
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)
-
96-well flat-bottom sterile cell culture plates
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Culture cells to ~80% confluency.
-
Trypsinize and resuspend cells in complete medium.
-
Seed 5,000-10,000 cells per well in 100 µL of complete medium in a 96-well plate.
-
Incubate overnight at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.
-
-
Compound Preparation and Treatment:
-
Prepare a 10 mM stock solution of this compound in DMSO.
-
Perform serial dilutions of the stock solution in a complete culture medium to achieve final concentrations ranging from 0.1 µM to 100 µM.
-
Carefully remove the medium from the wells and add 100 µL of the compound dilutions to the respective wells. Include a vehicle control (DMSO at the highest concentration used) and a no-treatment control.
-
Incubate the plate for 48 to 72 hours at 37°C in a humidified 5% CO2 incubator.
-
-
MTT Assay:
-
After the incubation period, add 10 µL of the 5 mg/mL MTT solution to each well.
-
Incubate the plate for 4 hours at 37°C.
-
Carefully aspirate the medium containing MTT without disturbing the formazan crystals.
-
Add 100 µL of the solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.[5]
-
Gently shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.
-
-
Data Acquisition and Analysis:
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Plot the percentage of cell viability against the log of the compound concentration and determine the IC50 value (the concentration at which 50% of cell growth is inhibited) using non-linear regression analysis.
-
| Parameter | Recommendation |
| Cell Density | 5,000 - 10,000 cells/well |
| Compound Concentration Range | 0.1 µM - 100 µM |
| Incubation Time (Compound) | 48 - 72 hours |
| MTT Incubation Time | 4 hours |
| Absorbance Wavelength | 570 nm |
Section 2: In Vitro Kinase Inhibition Assay
Rationale: Many indazole derivatives have been identified as potent inhibitors of various protein kinases, which are key regulators of cellular processes and are often dysregulated in diseases like cancer.[2][3] A general in vitro kinase assay can serve as an initial screen to determine if this compound possesses kinase inhibitory activity. The ADP-Glo™ Kinase Assay is a luminescent-based assay that measures the amount of ADP produced during a kinase reaction, which is then correlated with kinase activity.
Signaling Pathway Context: Generic Kinase Cascade
Caption: Generalized protein kinase signaling pathway.
Protocol: ADP-Glo™ Kinase Assay
Materials:
-
This compound
-
A panel of representative kinases (e.g., a tyrosine kinase like Src and a serine/threonine kinase like PKA)
-
Corresponding kinase-specific substrates
-
Kinase buffer
-
ATP
-
ADP-Glo™ Kinase Assay Kit (Promega)
-
White, opaque 96-well or 384-well plates
-
Multichannel pipette
-
Luminometer
Procedure:
-
Kinase Reaction Setup:
-
Prepare serial dilutions of this compound in kinase buffer.
-
In a 96-well plate, add the kinase, substrate, and compound dilutions.
-
Initiate the kinase reaction by adding ATP. The final reaction volume is typically 5-25 µL.
-
Include positive (no inhibitor) and negative (no kinase) controls.
-
Incubate the reaction at 30°C for 60 minutes.
-
-
ADP Detection:
-
Add an equal volume of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.
-
Incubate at room temperature for 40 minutes.
-
Add a double volume of Kinase Detection Reagent to convert the generated ADP to ATP and to provide luciferase and luciferin for the luminescence reaction.
-
Incubate at room temperature for 30-60 minutes.
-
-
Data Acquisition and Analysis:
-
Measure the luminescence using a plate-reading luminometer.
-
Calculate the percentage of kinase inhibition for each compound concentration relative to the positive control.
-
Plot the percentage of inhibition against the log of the compound concentration and determine the IC50 value using non-linear regression analysis.
-
| Parameter | Recommendation |
| Kinase Concentration | Enzyme-specific (typically nM range) |
| Substrate Concentration | At or near Km |
| ATP Concentration | At or near Km |
| Incubation Time (Kinase Reaction) | 60 minutes |
| Readout | Luminescence |
Section 3: GPCR Binding Assay
Rationale: G-protein coupled receptors (GPCRs) are a large family of transmembrane receptors that are major drug targets.[6] A competitive radioligand binding assay is a sensitive method to determine if a compound can bind to a specific GPCR.[7][8] This assay measures the ability of the unlabeled test compound, this compound, to compete with a known radiolabeled ligand for binding to the receptor.
Experimental Workflow: GPCR Radioligand Binding Assay
References
- 1. Indazole – an emerging privileged scaffold: synthesis and its biological significance - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 5. clyte.tech [clyte.tech]
- 6. Evaluating functional ligand-GPCR interactions in cell-based assays - PMC [pmc.ncbi.nlm.nih.gov]
- 7. multispaninc.com [multispaninc.com]
- 8. benchchem.com [benchchem.com]
Application Notes & Protocols: Computational Modeling and Docking of 1-(1H-indazol-7-yl)ethanone
Introduction: The Indazole Scaffold and the Rationale for In Silico Investigation
The indazole ring system is a bicyclic aromatic heterocycle that has garnered significant attention in medicinal chemistry, earning the designation of a "privileged scaffold."[1][2] This status is attributed to its ability to form key interactions with a multitude of biological targets, particularly the ATP-binding pocket of protein kinases.[3][4] Consequently, the indazole core is a constituent of numerous clinically approved and investigational drugs, including potent anti-cancer agents like Axitinib and Pazopanib.[3][5]
The subject of this guide, 1-(1H-indazol-7-yl)ethanone, is a derivative of this important scaffold. While specific biological activity for this exact molecule is not extensively documented, the established therapeutic relevance of the indazole family makes it a compelling candidate for investigation. Computational methods, specifically molecular docking, provide a resource-efficient and powerful approach to generate testable hypotheses about its potential biological targets and binding modes.[6]
This document provides a comprehensive, step-by-step protocol for conducting a molecular docking study of this compound against a rationally selected protein target. The protocols are designed for researchers, scientists, and drug development professionals, explaining not just the "how" but the critical "why" behind each step.
Target Selection: Extracellular Signal-Regulated Kinase 2 (ERK2)
Causality for Target Selection: The Ras/Raf/MEK/ERK signaling pathway is a cornerstone of cellular communication, regulating processes like proliferation, differentiation, and survival.[7] Dysregulation of this pathway, particularly through hyperactivation of ERK1 and ERK2, is a common driver in many human cancers, making these kinases high-value oncology targets.[8][9][10] Given that numerous indazole-based compounds are potent kinase inhibitors, Extracellular signal-regulated kinase 2 (ERK2) presents a highly relevant and rational target for this study.[3][5]
For this protocol, we will utilize the high-resolution crystal structure of human ERK2 in complex with an inhibitor, available from the RCSB Protein Data Bank (PDB). The selection of a PDB entry containing a co-crystallized ligand is crucial as it provides an experimentally validated definition of the binding site.
Selected Target: Human ERK2 PDB ID: 5BUI (Resolution: 2.12 Å)[11] This structure contains a tetrahydro-pyrazolopyridine inhibitor, which shares structural similarities with the indazole scaffold, in the ATP-binding site, making it an excellent template for our docking study.
Overall Computational Workflow
The entire process, from molecule preparation to final analysis, follows a structured and logical sequence. This ensures reproducibility and the generation of reliable data.
Caption: Overall workflow for the molecular docking study.
Part 1: Ligand Preparation Protocol
Objective: To convert the 2D representation of this compound into a three-dimensional, energy-minimized structure with correct atom types and partial charges, suitable for docking. This protocol uses UCSF Chimera and its integrated tools as an example.
| Step | Action | Detailed Methodology & Rationale |
| 1.1 | Obtain Ligand Structure | Methodology: Retrieve the structure of "this compound" from a chemical database like PubChem. The Canonical SMILES string is CC(=O)C1=CC=CC2=C1NN=C2.[12] Rationale: Starting with a standardized, correct 2D representation is fundamental for generating an accurate 3D model. |
| 1.2 | Generate 3D Coordinates | Methodology: In UCSF Chimera, use the "Build Structure" tool or open the SMILES string directly. The software will generate a plausible 3D conformation. Rationale: Docking algorithms operate in three-dimensional space. This step translates the 2D chemical graph into a 3D model. |
| 1.3 | Add Hydrogens | Methodology: Use the AddH tool (Tools → Structure Editing → AddH). Ensure correct protonation states are assigned based on physiological pH (e.g., 7.4). Rationale: Hydrogen atoms are critical for defining the molecule's stereochemistry, hydrogen bonding potential, and are required for accurate charge calculation. PDB files often omit them.[13] |
| 1.4 | Calculate Partial Charges | Methodology: Use the Add Charge tool (Tools → Structure Editing → Add Charge). Select the AM1-BCC charge model, which is well-suited for drug-like molecules. Rationale: The scoring function of the docking program uses atomic partial charges to calculate electrostatic interactions, a key component of the binding energy.[14] |
| 1.5 | Energy Minimization | Methodology: Use the Minimize Structure tool (Tools → Structure Editing → Minimize Structure). Perform at least 100 steps of steepest descent followed by 100 steps of conjugate gradient. Rationale: The initial 3D structure is not necessarily in a low-energy, stable conformation. Minimization relaxes steric clashes and finds a more realistic, energetically favorable pose. |
| 1.6 | Save in PDBQT Format | Methodology: Save the prepared ligand file in the PDBQT format (.pdbqt), which is required by AutoDock Vina. This format includes atomic coordinates, partial charges, and atom type information. Rationale: The PDBQT file is the final, prepared input file for the ligand, containing all the necessary information for the docking software. |
Part 2: Protein Preparation Protocol
Objective: To prepare the crystal structure of ERK2 (PDB: 5BUI) by removing non-essential molecules, adding hydrogens, and converting it to the required file format for docking.
| Step | Action | Detailed Methodology & Rationale |
| 2.1 | Fetch Protein Structure | Methodology: In UCSF Chimera or PyMOL, use the "Fetch by ID" function to download the structure 5BUI directly from the RCSB PDB.[11] Rationale: Direct fetching ensures you are working with the official, deposited crystal structure data. |
| 2.2 | Clean the Structure | Methodology: Delete all non-essential components: • Water Molecules: Select and delete all water molecules (residue name HOH). • Alternate Locations: Resolve any atoms with alternate locations (rotamers). Retain the conformation with the highest occupancy (usually 'A'). • Co-factors/Ions: Remove any ions or co-factors not essential for binding in the active site. Rationale: Crystallographic water molecules can interfere with ligand docking unless they are known to be critical for binding (bridging waters).[15][16] Resolving alternate locations ensures a single, defined structure for the receptor. |
| 2.3 | Separate Co-crystallized Ligand | Methodology: Select the original inhibitor from the PDB file and save it as a separate file. This will be used later to define the binding site and for protocol validation. Rationale: The position of the known inhibitor is the most accurate way to define the center of the binding pocket for the subsequent grid generation step. |
| 2.4 | Add Hydrogens & Assign Charges | Methodology: Use a dedicated protein preparation tool, such as the Dock Prep tool in UCSF Chimera or the Protein Preparation Wizard in Schrödinger Maestro.[17] These tools will add hydrogens, repair missing side chains, and assign atomic charges using a standard force field (e.g., AMBER). Rationale: Similar to ligand preparation, correct protonation and charge states are essential for accurately calculating interaction energies. These automated tools are designed to handle the complexities of protein structures.[14] |
| 2.5 | Save in PDBQT Format | Methodology: Save the prepared, cleaned receptor structure as a PDBQT file (e.g., 5BUI_receptor.pdbqt). Rationale: This creates the final, rigid receptor input file for AutoDock Vina. |
Part 3: Molecular Docking Protocol (AutoDock Vina)
Objective: To define the search space (grid box) and perform the docking simulation to predict the binding pose and affinity of this compound within the ERK2 active site.
Caption: Step-by-step process for grid generation and docking.
Step 3.1: Grid Box Generation The "grid box" defines the three-dimensional space where the docking algorithm will search for potential binding poses.
-
Rationale: Restricting the search to the known active site dramatically increases computational efficiency and reduces the likelihood of finding irrelevant, low-energy poses on the protein surface.
-
Methodology:
-
Load the prepared receptor ( 5BUI_receptor.pdbqt) and the extracted co-crystallized ligand into a molecular viewer.
-
Use tools within AutoDockTools or UCSF Chimera to calculate the geometric center of the co-crystallized ligand.[18] These coordinates will be the center of your grid box.
-
Define the size of the grid box. A cube of 22 x 22 x 22 Å is typically sufficient to encompass the ATP-binding site of a kinase. The box should be large enough to allow the ligand to rotate freely but small enough to remain focused on the site.
-
Record the center coordinates (X, Y, Z) and dimensions for the configuration file.
-
Step 3.2: Create the Configuration File AutoDock Vina uses a simple text file to specify the input files and docking parameters.
-
Methodology: Create a text file (e.g., config.txt) with the following content:
-
Rationale of Parameters:
-
receptor, ligand: Specify the input files.
-
center_x, y, z, size_x, y, z: Define the search space calculated previously.
-
exhaustiveness: Controls the thoroughness of the search. Higher values increase computational time but also increase the chance of finding the optimal pose. A value of 16 is a good balance.[18]
-
num_modes: The number of binding poses to generate in the output file.
-
Step 3.3: Execute the Docking Run
-
Methodology: Open a command-line terminal and run the Vina executable with the configuration file as an argument:
Part 4: Post-Docking Analysis and Validation
Objective: To analyze the docking results to identify the most likely binding mode, visualize the key molecular interactions, and validate the reliability of the entire protocol.
Step 4.1: Analyze Binding Affinity Scores
-
Methodology: Open the docking_log.txt file. The results will be presented in a table, ranking the poses from best (most negative binding affinity) to worst.
-
Interpretation: The binding affinity is an estimate of the binding free energy. More negative values indicate a more favorable predicted interaction. The top-ranked pose (mode 1) is considered the most probable binding conformation. [6] Step 4.2: Visualize and Analyze Poses
-
Methodology: Use a molecular visualization program like PyMOL or UCSF Chimera to view the results. [19][20] 1. Load the receptor PDBQT file (5BUI_receptor.pdbqt). 2. Load the output poses file (docked_poses.pdbqt). The software will typically load all 10 poses, which can be viewed individually. 3. Focus on the top-ranked pose. Analyze its position relative to key active site residues. 4. Identify key interactions using visualization tools that can show hydrogen bonds, hydrophobic contacts, and other non-covalent interactions. [21][22]* What to Look For (Expertise): For a kinase inhibitor, key interactions often involve:
-
Hinge Region: Hydrogen bonds between the ligand and the backbone atoms of the "hinge" region connecting the N- and C-lobes of the kinase (in ERK2, this involves residues like Met108 and Gln109).
-
Hydrophobic Pockets: Occupation of hydrophobic regions by aromatic rings or aliphatic groups of the ligand.
-
Gatekeeper Residue: Interactions with the "gatekeeper" residue (Thr110 in ERK2), which controls access to a deeper hydrophobic pocket.
-
Summarized Docking Results (Hypothetical)
| Pose Rank | Binding Affinity (kcal/mol) | Key Interacting Residues (ERK2) | Interaction Type |
| 1 | -8.5 | Met108, Gln109 | Hydrogen Bond (Hinge) |
| 1 | -8.5 | Val39, Ile52, Leu156 | Hydrophobic Interaction |
| 2 | -8.1 | Met108 | Hydrogen Bond (Hinge) |
| 3 | -7.9 | Gln109, Asp165 | Hydrogen Bond |
Step 4.3: Protocol Validation (Trustworthiness) A docking protocol must be validated to be considered trustworthy. The most common method is to re-dock the co-crystallized ligand and assess how well the protocol reproduces the experimentally observed binding mode. [23][24]
-
Methodology:
-
Prepare the co-crystallized ligand (extracted in Step 2.3) using the same protocol as the test ligand (Part 1).
-
Dock this ligand into the receptor using the identical grid box and docking parameters (Part 3).
-
Superimpose the top-ranked docked pose of the co-crystallized ligand onto its original crystal structure position.
-
Calculate the Root Mean Square Deviation (RMSD) between the heavy atoms of the docked pose and the crystal pose.
-
-
Interpretation: An RMSD value of less than 2.0 Å is generally considered a successful validation, indicating that the docking protocol is reliable and capable of accurately predicting the correct binding mode. [23][25][26][27]
References
- 1. benchchem.com [benchchem.com]
- 2. Indazole – an emerging privileged scaffold: synthesis and its biological significance - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 5. researchgate.net [researchgate.net]
- 6. Molecular Docking Tutorial: A Step-by-Step Guide for Beginners — ChemCopilot: PLM + AI for Chemical Industry [chemcopilot.com]
- 7. Frontiers | ERK1 and ERK2 Map Kinases: Specific Roles or Functional Redundancy? [frontiersin.org]
- 8. aacrjournals.org [aacrjournals.org]
- 9. ERK2 Is a Promoter of Cancer Cell Growth and Migration in Colon Adenocarcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 10. creative-diagnostics.com [creative-diagnostics.com]
- 11. rcsb.org [rcsb.org]
- 12. fluorochem.co.uk [fluorochem.co.uk]
- 13. Tutorial: Prepping Molecules [dock.compbio.ucsf.edu]
- 14. Tutorial: Prepping Molecules [dock.compbio.ucsf.edu]
- 15. youtube.com [youtube.com]
- 16. infochim.u-strasbg.fr [infochim.u-strasbg.fr]
- 17. m.youtube.com [m.youtube.com]
- 18. Basic docking — Autodock Vina 1.2.0 documentation [autodock-vina.readthedocs.io]
- 19. Ligand docking and binding site analysis with PyMOL and Autodock/Vina - PMC [pmc.ncbi.nlm.nih.gov]
- 20. bioinformaticsreview.com [bioinformaticsreview.com]
- 21. m.youtube.com [m.youtube.com]
- 22. youtube.com [youtube.com]
- 23. researchgate.net [researchgate.net]
- 24. mdpi.com [mdpi.com]
- 25. researchgate.net [researchgate.net]
- 26. pubs.acs.org [pubs.acs.org]
- 27. Validation of Molecular Docking Programs for Virtual Screening against Dihydropteroate Synthase - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Derivatization of the Acetyl Group on 1-(1H-indazol-7-yl)ethanone
Abstract
This technical guide provides a comprehensive overview of key synthetic methodologies for the chemical modification of the acetyl group on 1-(1H-indazol-7-yl)ethanone. The indazole scaffold is a privileged structure in medicinal chemistry, and its derivatives are integral to numerous pharmacologically active agents.[1] The 7-acetyl substituent offers a versatile chemical handle for molecular elaboration through a variety of well-established organic reactions. This document details the rationale, mechanisms, and step-by-step protocols for several high-impact derivatization strategies, including Claisen-Schmidt condensation to form chalcones, α-bromination to generate reactive intermediates, the Mannich reaction for aminomethylation, and reductive amination to produce secondary and tertiary amines. These protocols are designed for researchers, medicinal chemists, and drug development professionals seeking to generate novel compound libraries based on the this compound core for subsequent biological evaluation.
Introduction: The Strategic Importance of this compound
The indazole nucleus, a bicyclic aromatic system composed of fused benzene and pyrazole rings, is a cornerstone of modern medicinal chemistry. Its unique electronic properties and ability to participate in hydrogen bonding interactions have led to its incorporation into a multitude of therapeutic agents, including kinase inhibitors for oncology (e.g., Pazopanib) and anti-inflammatory drugs.[1] The specific isomer, this compound, is a particularly valuable building block. The acetyl group at the 7-position is not merely a structural feature but a reactive functional group poised for a wide array of chemical transformations.
The derivatization of this acetyl moiety allows for the systematic exploration of the chemical space around the indazole core. By modifying this position, researchers can fine-tune a molecule's steric bulk, electronic properties, lipophilicity, and hydrogen bonding capacity. These modifications are critical for optimizing a compound's potency, selectivity, and pharmacokinetic profile (ADME - Absorption, Distribution, Metabolism, and Excretion). This guide provides experimentally grounded protocols for four fundamental transformations of the acetyl group, enabling the creation of diverse molecular architectures.
Derivatization via Claisen-Schmidt Condensation: Synthesis of Indazole-Containing Chalcones
The Claisen-Schmidt condensation is a robust and reliable base-catalyzed reaction between a ketone (in this case, this compound) and an aromatic aldehyde that lacks α-hydrogens.[2] This reaction yields α,β-unsaturated ketones, commonly known as chalcones. Chalcones themselves are a well-established class of bioactive molecules with applications ranging from anticancer to antimicrobial agents, making this an attractive derivatization strategy.[3]
Mechanistic Rationale
The reaction proceeds via the formation of a nucleophilic enolate from the ketone under basic conditions. This enolate then attacks the electrophilic carbonyl carbon of the aldehyde. The resulting aldol adduct readily undergoes dehydration (elimination of a water molecule) to form the thermodynamically stable, conjugated α,β-unsaturated ketone system. The use of an aromatic aldehyde without α-hydrogens prevents self-condensation of the aldehyde, leading to a cleaner reaction profile.[2][3]
Caption: Mechanism of the Base-Catalyzed Claisen-Schmidt Condensation.
Experimental Protocol
This protocol describes a general procedure for the synthesis of an indazole-chalcone derivative.
Materials:
-
This compound
-
Substituted aromatic aldehyde (e.g., 4-chlorobenzaldehyde)
-
Ethanol (EtOH)
-
Sodium hydroxide (NaOH) or Potassium hydroxide (KOH)
-
Deionized water
-
Dilute hydrochloric acid (HCl) or Glacial acetic acid
-
Standard laboratory glassware, magnetic stirrer, and TLC apparatus
Procedure:
-
Reactant Preparation: In a 100 mL round-bottom flask, dissolve 1.0 equivalent of this compound and 1.1 equivalents of the selected aromatic aldehyde in ethanol (approx. 20-30 mL). Stir at room temperature until all solids are dissolved.
-
Base Addition: Prepare a 40-50% aqueous solution of NaOH or KOH. Add this solution dropwise (approx. 2.0 equivalents of base) to the stirred ethanolic solution. A color change and/or formation of a precipitate may be observed.[4]
-
Reaction: Continue stirring the reaction mixture at room temperature for 4-12 hours. Monitor the reaction progress by Thin-Layer Chromatography (TLC), eluting with a suitable solvent system (e.g., 30% ethyl acetate in hexanes). The disappearance of the starting ketone spot indicates reaction completion.
-
Work-up and Isolation: Once the reaction is complete, pour the mixture into a beaker containing ice-cold water (approx. 100 mL).
-
Neutralization: While stirring, slowly acidify the aqueous mixture with dilute HCl or glacial acetic acid until the pH is approximately neutral (pH ~7). This will cause the chalcone product to precipitate out of the solution.[3]
-
Filtration: Collect the solid product by vacuum filtration. Wash the filter cake thoroughly with cold deionized water to remove any inorganic salts.
-
Drying and Purification: Dry the crude product in a vacuum oven. The product can be further purified by recrystallization from a suitable solvent, such as ethanol, to yield the pure chalcone derivative.
-
Characterization: Confirm the structure of the final product using ¹H NMR, ¹³C NMR, and Mass Spectrometry.
| Parameter | Condition | Rationale |
| Stoichiometry | Aldehyde (1.1 eq), Base (2.0 eq) | A slight excess of aldehyde ensures complete consumption of the ketone. Sufficient base is required to catalyze the reaction effectively. |
| Solvent | Ethanol | Good solvent for both reactants and allows for easy precipitation of the product upon addition to water. |
| Temperature | Room Temperature | Sufficient for most substrates, minimizing side reactions. Some less reactive substrates may require gentle heating (40-50 °C).[4] |
| Reaction Time | 4-12 hours | Substrate-dependent; must be monitored by TLC. |
Derivatization via α-Halogenation: Synthesis of Reactive Intermediates
The α-carbon of the acetyl group is readily halogenated, providing a highly valuable intermediate, 2-halo-1-(1H-indazol-7-yl)ethanone. This α-halo ketone is a powerful electrophile, susceptible to nucleophilic substitution (Sₙ2) reactions. This two-step sequence (halogenation followed by substitution) opens a gateway to a vast array of derivatives by allowing the introduction of various nitrogen, oxygen, or sulfur-based nucleophiles.
Mechanistic Rationale
Ketone α-halogenation can be performed under acidic or basic conditions.[5]
-
Acid-Catalyzed: The reaction proceeds through an enol intermediate. The acid catalyst protonates the carbonyl oxygen, facilitating tautomerization to the enol form. The electron-rich double bond of the enol then attacks the halogen (e.g., Br₂). This method is generally preferred for mono-halogenation because the introduction of an electron-withdrawing halogen deactivates the product towards further enolization and reaction.[6]
-
Base-Promoted: The reaction proceeds through an enolate. The base removes an α-proton to form the enolate, which then attacks the halogen. This process is difficult to stop at the mono-halogenation stage because the resulting α-halo ketone is more acidic than the starting material, leading to rapid further halogenation and potentially the haloform reaction if a methyl ketone is used.[6]
For controlled synthesis of the mono-halogenated product, the acid-catalyzed route is superior.
Caption: Acid-Catalyzed α-Bromination of the Acetyl Group.
Experimental Protocol: α-Bromination
This protocol describes the acid-catalyzed bromination of the acetyl group.
Materials:
-
This compound
-
Glacial acetic acid (AcOH)
-
Bromine (Br₂) or N-Bromosuccinimide (NBS)
-
Deionized water
-
Sodium thiosulfate solution (aqueous)
-
Sodium bicarbonate solution (saturated, aqueous)
-
Ethyl acetate (EtOAc) or Dichloromethane (DCM)
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
Procedure:
-
Dissolution: In a flask protected from light, dissolve 1.0 equivalent of this compound in glacial acetic acid.
-
Bromine Addition: Cool the solution in an ice bath. Slowly add a solution of 1.05 equivalents of bromine in acetic acid dropwise with vigorous stirring. Alternatively, N-Bromosuccinimide (NBS) (1.05 eq.) can be added portion-wise as a safer alternative to liquid bromine.[7][8]
-
Reaction: Allow the reaction to warm to room temperature and stir for 1-4 hours. Monitor the reaction by TLC until the starting material is consumed.
-
Quenching: Carefully pour the reaction mixture into ice-cold water. If bromine color persists, add a few drops of sodium thiosulfate solution to quench the excess bromine.
-
Extraction: Extract the aqueous mixture with ethyl acetate or DCM (3 x volume).
-
Washing: Combine the organic layers and wash sequentially with water, saturated sodium bicarbonate solution (to neutralize the acetic acid), and finally with brine.
-
Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate the solvent under reduced pressure to yield the crude α-bromo ketone.
-
Purification & Use: The product can be purified by column chromatography or used directly in the subsequent nucleophilic substitution step.
-
Characterization: Confirm structure via NMR and MS. The product is often a lachrymator; handle with care in a fume hood.
Derivatization via the Mannich Reaction
The Mannich reaction is a three-component condensation that forms a C-C bond by aminomethylating an acidic proton located alpha to a carbonyl group.[9][10] This reaction combines an active hydrogen compound (the indazole ketone), an aldehyde (typically formaldehyde), and a primary or secondary amine to produce a β-amino-ketone, known as a Mannich base.[11]
Mechanistic Rationale
The reaction begins with the formation of an electrophilic iminium ion from the reaction between formaldehyde and the amine under acidic conditions. The ketone then tautomerizes to its enol form, which acts as a nucleophile, attacking the iminium ion to form the final Mannich base.[12]
Experimental Protocol
This protocol provides a general method for synthesizing a Mannich base from the target ketone.
Materials:
-
This compound
-
Formaldehyde (37% aqueous solution)
-
Secondary amine (e.g., dimethylamine, piperidine, morpholine) as the hydrochloride salt
-
Ethanol
-
Concentrated HCl (catalytic amount)
Procedure:
-
Reactant Mixture: In a round-bottom flask, combine 1.0 equivalent of this compound, 1.2 equivalents of the secondary amine hydrochloride, and 1.5 equivalents of aqueous formaldehyde in ethanol.
-
Acidification: Add a few drops of concentrated HCl to catalyze the reaction.
-
Reaction: Heat the mixture to reflux (approx. 80 °C) for 2-6 hours, monitoring by TLC.
-
Cooling & Isolation: Cool the reaction mixture. In many cases, the hydrochloride salt of the Mannich base will precipitate. If not, concentrate the solvent under reduced pressure.
-
Basification & Extraction: Treat the residue or suspension with aqueous NaOH or Na₂CO₃ to generate the free base. Extract the product into a suitable organic solvent like ethyl acetate.
-
Purification: Wash the organic extract with brine, dry over Na₂SO₄, and concentrate. Purify the crude product by column chromatography on silica gel.
-
Characterization: Analyze the final product by NMR and MS.
Derivatization via Reductive Amination
Reductive amination is a powerful method to convert a carbonyl group into an amine.[13] The reaction proceeds in two stages, often in a one-pot process: the formation of an imine (or iminium ion) intermediate via condensation of the ketone with an amine, followed by the in-situ reduction of this intermediate to the corresponding amine.[5]
Rationale and Reagent Selection
This method is highly versatile for creating secondary or tertiary amines. The key is the choice of reducing agent. Mild hydride reagents are required that selectively reduce the protonated iminium ion intermediate much faster than they reduce the starting ketone.[14]
-
Sodium triacetoxyborohydride (NaBH(OAc)₃): This is often the reagent of choice. It is mild, tolerant of acidic conditions needed for imine formation, and does not readily reduce the ketone starting material.[15]
-
Sodium cyanoborohydride (NaCNBH₃): Another classic reagent for this transformation, but it is highly toxic.[14][15]
Caption: One-Pot Reductive Amination Workflow.
Experimental Protocol
This protocol describes a one-pot reductive amination using sodium triacetoxyborohydride.
Materials:
-
This compound
-
Primary or secondary amine (1.1 eq)
-
Sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq)
-
1,2-Dichloroethane (DCE) or Tetrahydrofuran (THF)
-
Acetic acid (AcOH) (catalytic or as co-solvent)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
Procedure:
-
Reactant Mixture: To a flask, add 1.0 equivalent of this compound, 1.1 equivalents of the desired amine, and the solvent (DCE or THF).
-
Imine Formation: Add a small amount of acetic acid (e.g., 1-2 equivalents) to catalyze imine formation. Stir the mixture at room temperature for 1-2 hours.
-
Reduction: Add 1.5 equivalents of sodium triacetoxyborohydride portion-wise to the stirred solution. The addition may be exothermic.
-
Reaction: Continue stirring at room temperature for 6-24 hours, monitoring by TLC or LC-MS.
-
Work-up: Quench the reaction by slowly adding saturated aqueous NaHCO₃ solution. Stir until gas evolution ceases.
-
Extraction: Separate the organic layer, and extract the aqueous layer with the same solvent (e.g., DCM or EtOAc).
-
Purification: Combine the organic layers, wash with brine, dry over Na₂SO₄, and concentrate under reduced pressure. Purify the resulting amine derivative by column chromatography.
-
Characterization: Confirm the structure of the final product using ¹H NMR, ¹³C NMR, and Mass Spectrometry.
| Parameter | Condition | Rationale |
| Reducing Agent | Sodium triacetoxyborohydride | Selectively reduces the iminium ion in the presence of the ketone. Safer than NaCNBH₃.[14][15] |
| Solvent | DCE, THF | Aprotic solvents compatible with the reducing agent.[15] |
| Catalyst | Acetic Acid | Catalyzes the formation of the imine/iminium ion intermediate. |
| Temperature | Room Temperature | Mild conditions are sufficient for the reaction and preserve functional groups. |
Conclusion
This compound is a highly adaptable starting material for the synthesis of diverse chemical libraries. The protocols outlined in this guide for Claisen-Schmidt condensation, α-halogenation, the Mannich reaction, and reductive amination represent foundational, reliable, and high-impact strategies for derivatizing the acetyl group. By employing these methods, researchers can efficiently generate novel indazole derivatives with tailored properties, accelerating the discovery of new lead compounds in drug development programs. Full characterization of all synthesized derivatives by standard spectroscopic methods is essential to confirm their chemical identity and purity before biological screening.
References
- 1. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Claisen–Schmidt condensation - Wikipedia [en.wikipedia.org]
- 3. benchchem.com [benchchem.com]
- 4. taylorandfrancis.com [taylorandfrancis.com]
- 5. youtube.com [youtube.com]
- 6. benchchem.com [benchchem.com]
- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 8. Practical Synthesis of 7-Bromo-4-chloro-1H-indazol-3-amine: An Important Intermediate to Lenacapavir - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Design and synthesis of Mannich base-type derivatives containing imidazole and benzimidazole as lead compounds for drug discovery in Chagas Disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. mdpi.com [mdpi.com]
- 12. mdpi.com [mdpi.com]
- 13. Reductive amination - Wikipedia [en.wikipedia.org]
- 14. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 15. Reductive Amination - Common Conditions [commonorganicchemistry.com]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 1-(1H-indazol-7-yl)ethanone
Welcome to the technical support guide for the synthesis of 1-(1H-indazol-7-yl)ethanone. This resource is designed for researchers, chemists, and drug development professionals to navigate the complexities of this synthesis, improve yields, and troubleshoot common experimental challenges. Our guidance is rooted in established chemical principles and field-proven insights to ensure your success.
Introduction: The Challenge of C7-Acylation
This compound is a valuable building block in medicinal chemistry. However, its synthesis is often plagued by low yields and the formation of isomeric byproducts. The primary challenge lies in achieving regioselective acylation at the C7 position of the indazole ring. Standard electrophilic substitution reactions, such as Friedel-Crafts acylation, on an unsubstituted 1H-indazole typically favor substitution at the C3 and C5 positions due to the electronic nature of the heterocyclic system. Achieving high yields of the C7 isomer requires a strategic approach, often involving the use of directing groups.
This guide will walk you through a robust, multi-step strategy designed to maximize the yield and purity of the desired C7-acetylated product.
Troubleshooting Guide & FAQs
This section addresses specific issues you may encounter during the synthesis. Each answer provides a causal explanation and actionable solutions.
Q1: My Friedel-Crafts acylation of 1H-indazole gives a complex mixture of products with very little of the desired C7-isomer. Why is this happening and how can I fix it?
A1: Explanation of the Core Problem: Regioselectivity.
The indazole ring system does not inherently direct electrophiles to the C7 position. The electron-donating character of the N1-H group activates the ring for electrophilic substitution, but this activation is most pronounced at the C3, C5, and, to a lesser extent, C4 and C6 positions. Direct acylation using a Lewis acid like AlCl₃ with acetyl chloride on unprotected 1H-indazole will almost certainly result in a mixture of isomers, with the C7 product being a minor component, if formed at all.
Solution: A Three-Step Strategic Synthesis.
To overcome this, a directing group strategy is paramount. The most effective method involves:
-
N1-Protection: Introduction of a protecting group at the N1 position. This is the most critical step for directing the subsequent acylation.
-
Regioselective C7-Acylation: Performing the Friedel-Crafts acylation on the N1-protected indazole.
-
N1-Deprotection: Removal of the protecting group to yield the final product.
This workflow is essential for achieving a high yield of the C7 isomer.
Q2: I'm attempting the N1-protection strategy. Which protecting group is best for directing acylation to the C7 position?
A2: The Role of the Protecting Group.
The choice of protecting group is not just about shielding the N1 position; it's a strategic tool to influence regioselectivity. A bulky or electronically influential group at N1 can sterically hinder attack at the C6 position and electronically favor the C7 position.
| Protecting Group | Directing Effect & Rationale | Typical Conditions |
| Acetyl (-Ac) | Recommended. The N-acetyl group is moderately deactivating and can direct subsequent electrophilic substitution. While often considered an ortho/para director in simple systems, its conformational orientation in the bicyclic indazole structure can favor C7.[1][2] | Acetic anhydride, reflux. |
| Tosyl (-Ts) | Good Alternative. A bulky group that provides significant steric hindrance, potentially favoring the less-hindered C7 position. | TsCl, pyridine or another base. |
| SEM (-CH₂OCH₂CH₂SiMe₃) | Primarily used to direct lithiation to C3, not ideal for electrophilic acylation at C7.[3][4] | SEM-Cl, NaH. |
Expert Recommendation: The N-acetyl group is an excellent starting point. It is easily introduced and its subsequent removal is straightforward. Regioselective N-acylation tends to favor the N1 position, which is the more thermodynamically stable isomer.[1]
Q3: My C7-acylation step on N1-protected indazole is still low-yielding. How can I optimize the reaction conditions?
A3: Optimizing the Friedel-Crafts Reaction.
Even with a directing group, the Friedel-Crafts acylation requires careful optimization.
-
Choice of Lewis Acid: The strength and stoichiometry of the Lewis acid are critical. Indazoles can coordinate with Lewis acids, which can deactivate the ring.[5]
-
AlCl₃: A strong, common choice. Use in slight excess (1.1-1.5 equivalents) for acylation with acetyl chloride. However, its high reactivity can sometimes lead to side reactions or decomposition.
-
BF₃·Et₂O: A milder Lewis acid that can offer better control and cleaner reactions, though it may require higher temperatures or longer reaction times.[6][7]
-
SnCl₄, TiCl₄: Other alternatives that can be effective.[7]
-
-
Solvent: The solvent choice impacts Lewis acid activity and solubility.
-
Dichloromethane (DCM) or 1,2-Dichloroethane (DCE): Standard choices for Friedel-Crafts reactions.
-
Nitrobenzene or Carbon Disulfide (CS₂): Traditional solvents, but their toxicity and boiling points make them less desirable.
-
-
Temperature: Start at a low temperature (0 °C) during the addition of reagents to control the initial exothermic reaction, then allow the reaction to warm to room temperature or heat gently to drive it to completion.
-
Acylating Agent: Acetyl chloride is standard. Acetic anhydride can also be used, sometimes offering milder conditions, but may require a stronger Lewis acid or higher temperatures.
Troubleshooting Tip: If you observe charring or significant decomposition, switch to a milder Lewis acid (e.g., BF₃·Et₂O) and maintain a lower reaction temperature.
Q4: I have a mixture of C7 and other isomers after the acylation step. How can I effectively purify the desired 1-(N1-acetyl-1H-indazol-7-yl)ethanone?
A4: Purification Strategies.
Separating closely related isomers is a common challenge.
-
Column Chromatography: This is the most reliable method.
-
Stationary Phase: Silica gel is standard.
-
Mobile Phase: A gradient of ethyl acetate in hexanes (or heptane) is typically effective. Start with a low polarity (e.g., 5-10% EtOAc) and gradually increase the polarity. The different isomers should have distinct Rf values, allowing for separation.
-
-
Recrystallization: If the desired C7-isomer is the major product and is a solid, recrystallization can be a highly effective and scalable purification technique.
-
Solvent Screening: Test various solvent systems. Common choices include ethanol/water, acetone/water, or ethyl acetate/hexanes.[8] The goal is to find a system where the desired isomer is soluble at high temperatures but sparingly soluble at low temperatures, while impurities remain in solution.
-
Visualized Workflow & Methodologies
Overall Synthetic Strategy
The diagram below outlines the recommended three-step approach to maximize the yield of this compound.
References
- 1. BJOC - Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution [beilstein-journals.org]
- 2. prepchem.com [prepchem.com]
- 3. Regioselective protection at N-2 and derivatization at C-3 of indazoles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Lewis acid mediated, mild C–H aminoalkylation of azoles via three component coupling - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Lewis Acid Catalyzed Indole Synthesis via Intramolecular Nucleophilic Attack of Phenyldiazoacetates to Iminium Ions [organic-chemistry.org]
- 7. Lewis Acid-Catalyzed Indole Synthesis via Intramolecular Nucleophilic Attack of Phenyldiazoacetates to Iminium Ions - PMC [pmc.ncbi.nlm.nih.gov]
- 8. CN101948433A - Method for separating and purifying substituted indazole isomers - Google Patents [patents.google.com]
Common side products in the synthesis of 1H-indazoles and how to avoid them
Technical Support Center: Synthesis of 1H-Indazoles
Welcome to the technical support center for 1H-indazole synthesis. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and optimize their synthetic protocols. Here you will find answers to frequently asked questions and detailed guides to minimize the formation of unwanted side products.
Frequently Asked Questions (FAQs)
Q1: What are the most common side products in 1H-indazole synthesis?
A1: The formation of side products is highly dependent on the chosen synthetic route and reaction conditions. However, some of the most frequently encountered side products include:
-
2H-Indazole Isomers: Often, a mixture of 1H- and 2H-indazole isomers is formed. The 1H-indazole is typically the thermodynamically more stable isomer.[1][2]
-
Hydrazones: In syntheses involving the reaction of hydrazines with aldehydes or ketones, the formation of stable hydrazone intermediates that fail to cyclize can be a significant side product.[3]
-
Dimeric Impurities: Under certain conditions, especially at elevated temperatures, dimerization of starting materials or intermediates can occur.[3]
-
Indazolones: Depending on the starting materials and oxidizing conditions, the formation of indazolones can be observed.
-
Beckmann Rearrangement Products: When using oximes as precursors, the Beckmann rearrangement can be a competing reaction, leading to amides or nitriles instead of the desired indazole.[4]
-
Wolf-Kishner Reduction Products: In syntheses starting from o-fluorobenzaldehydes and hydrazine, the competitive Wolf-Kishner reduction can lead to the formation of o-fluorotoluene.
Q2: How can I distinguish between 1H- and 2H-indazole isomers?
A2: Differentiating between 1H- and 2H-indazole isomers is crucial for reaction monitoring and product characterization. Several analytical techniques can be employed:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: The chemical shift of the proton at the C3 position is a key diagnostic handle. In 2H-indazoles, this proton is generally shifted downfield compared to the corresponding 1H-isomer.
-
¹³C and ¹⁵N NMR: These techniques can also provide distinct spectral data for the two isomers, aiding in their unambiguous identification.
-
-
Chromatography:
-
High-Performance Liquid Chromatography (HPLC): HPLC can often effectively separate the 1H- and 2H-isomers, allowing for their quantification.
-
Thin-Layer Chromatography (TLC): The two isomers will typically have different Rf values, providing a quick check for their presence in a reaction mixture.
-
-
UV-Vis Spectroscopy: 1H- and 2H-indazoles often exhibit distinct UV-Vis absorption spectra, which can be used for their identification and quantification.
Q3: What is the general strategy to improve the regioselectivity for the 1H-indazole isomer?
A3: Achieving high regioselectivity for the desired 1H-indazole is a common challenge. The following strategies can be employed to favor its formation:
-
Thermodynamic Control: Since the 1H-indazole is generally the more stable isomer, running the reaction under conditions that allow for equilibrium to be reached can favor its formation. This may involve adjusting the reaction time and temperature.
-
Choice of Base and Solvent: In reactions involving N-alkylation or N-arylation, the choice of base and solvent plays a critical role. For instance, using sodium hydride (NaH) in an aprotic solvent like tetrahydrofuran (THF) has been shown to favor the formation of the N-1 substituted product.[5]
-
Protecting Group Strategies: In multi-step syntheses, the judicious use of protecting groups can direct the reaction towards the desired N-1 substituted indazole.
Q4: Can high temperatures adversely affect my 1H-indazole synthesis?
A4: Yes, elevated temperatures can have a detrimental effect on the synthesis of 1H-indazoles. High temperatures can lead to an increase in the formation of side products, such as dimeric impurities and decomposition products.[3] It is crucial to carefully control the reaction temperature to minimize these unwanted side reactions and improve the overall yield and purity of the desired product.
Troubleshooting Guides
This section provides detailed troubleshooting for common issues encountered during the synthesis of 1H-indazoles, categorized by the synthetic approach.
Troubleshooting Workflow: General Approach
Caption: A general workflow for troubleshooting 1H-indazole synthesis.
Scenario 1: Synthesis from o-Aminobenzoximes
Problem: Low yield of 1H-indazole and formation of Beckmann rearrangement byproducts.
Background: A mild, metal-free method for synthesizing 1H-indazoles involves the selective activation of o-aminobenzoximes with reagents like methanesulfonyl chloride (MsCl) in the presence of a base such as triethylamine (NEt₃).[3][4] However, a potential side reaction is the Beckmann rearrangement of the oxime.[4]
Troubleshooting Steps:
| Parameter | Observation/Problem | Recommended Action & Rationale |
| Reagent Stoichiometry | Formation of significant Beckmann rearrangement products. | Carefully control the stoichiometry of MsCl and NEt₃. Use only a slight excess of these reagents. Excess base or activating agent can promote the undesired rearrangement.[4] |
| Reaction Temperature | Low conversion to indazole. | Maintain the reaction temperature between 0-23 °C. Lower temperatures can help to suppress the Beckmann rearrangement, which often requires more energy.[4] |
| Concentration | Unpredictable yields. | The concentration of the reaction components can significantly impact the outcome. It is recommended to follow established protocols regarding concentration to ensure reproducibility.[4] |
Experimental Protocol: Synthesis of 3-Methyl-1H-indazole from o-Aminoacetophenone Oxime [4]
-
Dissolve o-aminoacetophenone oxime in a suitable solvent (e.g., dichloromethane).
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add triethylamine (NEt₃), followed by the dropwise addition of methanesulfonyl chloride (MsCl).
-
Allow the reaction to warm to room temperature and stir until completion (monitor by TLC).
-
Quench the reaction with water and extract the product with an organic solvent.
-
Purify the crude product by column chromatography on silica gel.
Scenario 2: Synthesis from o-Fluorobenzaldehydes and Hydrazine
Problem: Formation of the undesired Wolf-Kishner reduction byproduct (o-fluorotoluene).
Background: The reaction of o-fluorobenzaldehydes with excess hydrazine is a metal-free route to 1H-indazoles.[1] A common side reaction is the Wolf-Kishner reduction of the intermediate hydrazone.
Troubleshooting Steps:
| Parameter | Observation/Problem | Recommended Action & Rationale |
| Hydrazine Source | Significant formation of Wolf-Kishner reduction product. | Use anhydrous hydrazine instead of hydrazine hydrate. The presence of water can facilitate the reduction pathway. |
| Base | Increased formation of the reduction byproduct. | Avoid using strong bases. The Wolf-Kishner reduction is typically promoted by strong bases. If a base is required, a milder one like sodium bicarbonate should be considered. |
| Reaction Conditions | Slow cyclization of the isolated hydrazone. | It has been observed that the in situ formation of the hydrazone followed by cyclization is more efficient than isolating the hydrazone and then attempting cyclization. |
Reaction Pathway Visualization
Caption: Competing pathways in the synthesis of 1H-indazoles from o-fluorobenzaldehydes.
References
- 1. researchgate.net [researchgate.net]
- 2. Indazole - Synthesis and Reactions as a Chemical Reagent_Chemicalbook [chemicalbook.com]
- 3. Indazole – an emerging privileged scaffold: synthesis and its biological significance - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. benchchem.com [benchchem.com]
Troubleshooting guide for the purification of 1-(1H-indazol-7-yl)ethanone
Topic: Troubleshooting Guide for the Purification of 1-(1H-indazol-7-yl)ethanone
Welcome to the IndaPure Solutions technical support hub. This guide is designed for researchers, medicinal chemists, and process development scientists who are working with this compound. As a key building block in pharmaceutical synthesis, achieving high purity of this compound is critical. This document provides in-depth, experience-driven answers to common purification challenges, ensuring you can move forward with your research confidently.
The indazole core, while valuable, presents unique purification challenges due to its ability to form multiple tautomers and its potential for regioisomeric impurity formation during synthesis.[1][2] This guide will help you navigate these complexities.
Frequently Asked Questions (FAQs) & Troubleshooting
This section addresses specific issues you may encounter during the purification of this compound.
Question 1: My ¹H NMR spectrum is complex or shows broad peaks, even after column chromatography. What is the likely cause?
Answer: This is a common and often perplexing issue when working with indazole derivatives. The complexity typically arises from a few key sources:
-
Regioisomeric Impurities: The most probable cause is the presence of a regioisomer, such as 1-(1H-indazol-4-yl)ethanone or other isomers formed during the cyclization step of the synthesis.[1][3] These isomers have very similar polarities, making them difficult to separate via standard chromatography. Their distinct substitution patterns will result in a different, overlapping set of signals in the aromatic region of the ¹H NMR spectrum.[1]
-
Tautomerism: The indazole ring can exist in different tautomeric forms (1H and 2H). While the 1H-tautomer is generally more stable, the presence of the 2H-tautomer, even in small amounts, can lead to peak broadening or the appearance of extra signals, especially if the exchange rate is intermediate on the NMR timescale.[1][2]
-
Residual Solvents: High-boiling point solvents used in the reaction or purification (e.g., DMSO, DMF) can be difficult to remove. Always check the chemical shifts against a standard table of common NMR solvents.[1]
Troubleshooting Workflow:
References
Technical Support Center: Optimization of Reaction Conditions for Indazole Synthesis
Welcome to the comprehensive technical support guide for the synthesis of indazoles. This resource is meticulously designed for researchers, medicinal chemists, and process development scientists to navigate the complexities of indazole synthesis. Here, we address common challenges, provide in-depth troubleshooting strategies, and offer practical, field-proven advice to optimize your reaction conditions and achieve your desired synthetic outcomes.
I. Frequently Asked Questions (FAQs)
This section addresses the most common initial queries encountered during indazole synthesis.
Q1: My primary challenge is controlling regioselectivity. How can I selectively obtain the N1- versus the N2-substituted indazole?
A1: Controlling the site of substitution on the indazole nitrogen is a critical and often challenging aspect of synthesis. The outcome is a delicate interplay between thermodynamic and kinetic control, influenced by the substrate, reagents, and reaction conditions.
-
Thermodynamic vs. Kinetic Control: The 1H-indazole tautomer is generally more thermodynamically stable than the 2H-tautomer.[1] Therefore, reaction conditions that allow for equilibrium, such as longer reaction times or the use of certain acids, can favor the formation of the N1-substituted product.[2] Conversely, conditions that favor the kinetically accessible product often lead to the N2-isomer. The lone pair of electrons on the N2 nitrogen is often more accessible for initial reaction.
-
Strategic Reagent Selection:
-
For N1-Selectivity: The use of sodium hydride (NaH) in an aprotic solvent like tetrahydrofuran (THF) is a well-established method for promoting N1-alkylation.[2][3] This is particularly effective for indazoles with electron-withdrawing groups at the 3-position.[2][3]
-
For N2-Selectivity: The Davis-Beirut reaction, which involves the cyclization of o-nitrobenzylamines, is a known method for selectively preparing 2H-indazoles.[4][5] Additionally, certain palladium-catalyzed intramolecular amination reactions can favor the formation of 2-aryl-2H-indazoles.[6]
-
Q2: I am consistently obtaining low yields in my indazole synthesis. What are the likely culprits and how can I improve them?
A2: Low yields can stem from a variety of factors, from suboptimal reaction conditions to the formation of stable side products. A systematic approach to troubleshooting is essential.
-
Incomplete Conversion: Monitor your reaction progress diligently using techniques like Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). If the starting material is not fully consumed, consider extending the reaction time or moderately increasing the temperature. However, be cautious as excessive heat can promote side reactions.
-
Side Product Formation: The nature of side products is highly dependent on your chosen synthetic route. Common unwanted products include hydrazones and dimers, particularly when using starting materials like salicylaldehyde.[4] Optimizing stoichiometry and controlling the reaction temperature can minimize these.
-
Catalyst Deactivation or Inefficiency: In metal-catalyzed reactions, the choice and handling of the catalyst are paramount. Ensure your catalyst is active and consider screening different ligands or catalyst precursors to enhance efficiency. For instance, in Suzuki-Miyaura cross-coupling to form C-C bonds on the indazole core, the palladium catalyst and base combination is crucial for high yields.[7]
-
Purification Losses: Indazoles can be challenging to purify due to their polarity and potential for isomer formation. Standard purification techniques include recrystallization and vacuum distillation.[8][9] Careful optimization of your purification protocol is necessary to minimize product loss.
Q3: What are the most common side products in indazole synthesis and how can I avoid them?
A3: The formation of side products is a frequent obstacle. Here are some common examples and mitigation strategies:
-
Isomeric Mixtures (1H- vs. 2H-indazoles): As discussed in Q1, controlling regioselectivity is key. If you obtain an inseparable mixture, consider derivatization or employing a different synthetic route that offers higher selectivity.
-
Hydrazones and Dimers: These are often observed in syntheses involving hydrazine and aldehydes or ketones.[4] To minimize their formation, ensure precise stoichiometric control of your reagents and consider a stepwise approach where the initial condensation is followed by cyclization under optimized conditions.
-
Indazolones: These can form, particularly in reactions starting from o-hydrazine benzoic acid.[4] Careful control of reaction temperature and the choice of cyclizing agent can help prevent their formation.
-
Oxidative Degradation: Some indazole derivatives can be sensitive to air oxidation, especially at elevated temperatures. Performing reactions under an inert atmosphere (e.g., nitrogen or argon) can be beneficial.
II. Troubleshooting Guide: A Deeper Dive
This section provides a more detailed, problem-oriented approach to resolving specific experimental issues.
Problem 1: Poor Regioselectivity in N-Alkylation/Arylation
Symptoms: You obtain a mixture of N1 and N2 substituted indazoles that are difficult to separate.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for poor regioselectivity in indazole N-substitution.
Detailed Protocol for Enhancing N1-Selectivity:
-
Reagent and Solvent: Under an inert atmosphere, suspend sodium hydride (1.2 equivalents) in anhydrous tetrahydrofuran (THF).
-
Indazole Addition: Slowly add a solution of your starting indazole (1.0 equivalent) in anhydrous THF to the NaH suspension at 0 °C.
-
Deprotonation: Allow the mixture to stir at room temperature for 30-60 minutes, or until hydrogen evolution ceases.
-
Electrophile Addition: Cool the reaction mixture back to 0 °C and add your alkylating or arylating agent (1.1 equivalents) dropwise.
-
Reaction Monitoring: Allow the reaction to warm to room temperature and stir until completion, monitoring by TLC or LC-MS.
-
Workup: Carefully quench the reaction with a saturated aqueous solution of ammonium chloride. Extract with an appropriate organic solvent, dry the organic layer over sodium sulfate, and concentrate in vacuo.
-
Purification: Purify the crude product by column chromatography or recrystallization.
Problem 2: Low or No Yield in Palladium-Catalyzed Cross-Coupling Reactions
Symptoms: Your Suzuki, Buchwald-Hartwig, or other Pd-catalyzed reaction on a halo-indazole substrate fails to proceed or gives very low yields.
Troubleshooting Workflow:
Caption: Decision tree for troubleshooting low yields in Pd-catalyzed indazole functionalization.
Key Considerations for Optimization:
| Parameter | Recommendation | Rationale |
| Palladium Source | Screen Pd(OAc)₂, PdCl₂(dppf), Pd₂(dba)₃ | The choice of precursor can significantly impact catalytic activity. |
| Ligand | Phosphine ligands (e.g., XPhos, SPhos) are often effective. | The ligand stabilizes the palladium center and facilitates oxidative addition and reductive elimination. |
| Base | K₂CO₃, Cs₂CO₃, K₃PO₄ | The base is crucial for the transmetalation step in Suzuki coupling and for deprotonation in Buchwald-Hartwig reactions. |
| Solvent | Anhydrous and deoxygenated dioxane, toluene, or DMF. | Oxygen can deactivate the palladium catalyst. Water can interfere with the reaction. |
| Temperature | Typically 80-120 °C. | Sufficient thermal energy is required to overcome activation barriers. |
III. Experimental Protocols: A Practical Guide
This section provides a detailed, step-by-step methodology for a common indazole synthesis.
Protocol: Synthesis of 1H-Indazole from o-Toluidine (Jacobson-type)
This method involves the diazotization of o-toluidine followed by an intramolecular cyclization.[10]
Materials:
-
o-Toluidine
-
Sodium nitrite (NaNO₂)
-
Acetic acid
-
Benzene
-
Hydrochloric acid (HCl)
-
Ammonia (aqueous)
Procedure:
-
Diazotization:
-
In a flask equipped with a stirrer and cooled in an ice-salt bath, dissolve o-toluidine in acetic acid.
-
Slowly add a solution of sodium nitrite in water, maintaining the temperature below 5 °C.
-
Stir the reaction mixture for 1-2 hours at this temperature.
-
-
Cyclization:
-
Carefully add the cold diazonium salt solution to a flask containing refluxing benzene.
-
Reflux the mixture for 2-3 hours. Nitrogen gas will evolve during this step.
-
-
Workup and Extraction:
-
After cooling to room temperature, transfer the reaction mixture to a separatory funnel.
-
Extract the aqueous layer with benzene.
-
Combine the organic layers and wash with water, followed by a dilute HCl solution.
-
Extract the acidic aqueous layer with benzene to remove any non-basic impurities.
-
Basify the aqueous layer with concentrated ammonia solution until the indazole precipitates.
-
-
Purification:
-
Collect the precipitated solid by filtration and wash with cold water.
-
Recrystallize the crude product from a suitable solvent (e.g., ethanol/water) to obtain pure 1H-indazole.
-
Visual Workflow of the Jacobson-type Synthesis:
Caption: Step-by-step workflow for the synthesis of 1H-indazole via a Jacobson-type reaction.
IV. References
-
Regioselective synthesis of indazole N1- and N2-(beta-D-ribonucleosides). Nucleosides Nucleotides Nucleic Acids. 2004;23(1-2):227-37. --INVALID-LINK--
-
Effect of catalyst on the synthesis of 1H-indazoles. ResearchGate. --INVALID-LINK--
-
Dealing with regioisomer formation in indazole synthesis. Benchchem. --INVALID-LINK--
-
Indazole – an emerging privileged scaffold: synthesis and its biological significance. National Institutes of Health. --INVALID-LINK--
-
Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution. ResearchGate. --INVALID-LINK--
-
Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution. National Institutes of Health. --INVALID-LINK--
-
A Technical Guide to the Reaction Mechanisms of Indazole Synthesis. Benchchem. --INVALID-LINK--
-
Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. National Institutes of Health. --INVALID-LINK--
-
Indazole synthesis. Organic Chemistry Portal. --INVALID-LINK--
-
2H-Indazole synthesis. Organic Chemistry Portal. --INVALID-LINK--
-
Advances in Synthesis of Indazole Variants: A Comprehensive Review of Transition Metal, Acid/Base and Green Chemistry-based Catalytic Approaches. Bentham Science. --INVALID-LINK--
-
Selective synthesis of indazoles and indoles via triazene–alkyne cyclization switched by different metals. Royal Society of Chemistry. --INVALID-LINK--
-
troubleshooting low yield in the synthesis of 2-butyl-imidazole. Benchchem. --INVALID-LINK--
-
Regioselective N-alkylation of the 1H-indazole scaffold. Beilstein Journal of Organic Chemistry. --INVALID-LINK--
-
Synthesis of Substituted Indazole Acetic Acids by NN Bond Forming Reactions. White Rose Research Online. --INVALID-LINK--
-
Indazole From Natural Resources And Biological Activity. Journal of Pharmaceutical Negative Results. --INVALID-LINK--
-
Synthesis of 1H-Indazoles via Silver(I)-Mediated Intramolecular Oxidative C–H Bond Amination. Thieme. --INVALID-LINK--
-
Solid Phase Synthesis of Functionalized Indazoles using Triazenes – Scope and Limitations. ResearchGate. --INVALID-LINK--
-
C3-INDAZOLE FUNCTIONALIZATION: A REVIEW. HAL Open Science. --INVALID-LINK--
-
Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. PubMed. --INVALID-LINK--
-
Synthesis of substituted 1H-indazoles from arynes and hydrazones. PubMed. --INVALID-LINK--
-
Regioselective Synthesis of 2H-Indazoles Using a Mild, One-Pot Condensation–Cadogan Reductive Cyclization. ACS Publications. --INVALID-LINK--
-
New Practical Synthesis of Indazoles via Condensation of o-Fluorobenzaldehydes and Their O-Methyloximes with Hydrazine. ResearchGate. --INVALID-LINK--
-
An efficient and simple approach for synthesizing indazole compounds using palladium-catalyzed Suzuki–Miyaura cross-coupling. National Institutes of Health. --INVALID-LINK--
-
Davis–Beirut reaction. Wikipedia. --INVALID-LINK--
-
Davis–Beirut Reaction: Diverse Chemistries of Highly Reactive Nitroso Intermediates in Heterocycle Synthesis. National Institutes of Health. --INVALID-LINK--
-
indazole. Organic Syntheses. --INVALID-LINK--
-
Microwave Assisted Synthesis and Biological Evaluation of Indazole Derivatives. Journal of Chemical Health Risks. --INVALID-LINK--
-
Davis-Beirut Reaction: Diverse Chemistries of Highly Reactive Nitroso Intermediates in Heterocycle Synthesis. AMiner. --INVALID-LINK--
-
Indazole synthesis discussion.. Mechanism of this reaction? Reddit. --INVALID-LINK--
-
Design, Synthesis and Anticandidal Evaluation of Indazole and Pyrazole Derivatives. MDPI. --INVALID-LINK--
-
The Davis-Beirut Reaction: a novel entry into 2H-indazoles and indazolones. Recent biological activity of indazoles. PubMed. --INVALID-LINK--
-
Optimization for synthesis of 2H-indazole. ResearchGate. --INVALID-LINK--
-
Palladium-Catalyzed C−H Activation/Intramolecular Amination Reaction: A New Route to 3-Aryl/Alkylindazoles. ACS Publications. --INVALID-LINK--
-
Regioselective Synthesis of 2H-Indazoles Using a Mild, One-Pot Condensation-Cadogan Reductive Cyclization. Organic Chemistry Portal. --INVALID-LINK--
-
A Novel Synthesis of 2-Aryl-2H-indazoles via a Palladium-Catalyzed Intramolecular Amination Reaction. ACS Publications. --INVALID-LINK--
-
Formation of an unexpected 3,3-diphenyl-3H-indazole through a facile intramolecular [2 + 3] cycloaddition of the diazo intermediate. National Institutes of Health. --INVALID-LINK--
-
Optimization of reaction conditions for the synthesis of indazolones. ResearchGate. --INVALID-LINK--
References
- 1. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Indazole – an emerging privileged scaffold: synthesis and its biological significance - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Davis–Beirut reaction - Wikipedia [en.wikipedia.org]
- 6. 2H-Indazole synthesis [organic-chemistry.org]
- 7. An efficient and simple approach for synthesizing indazole compounds using palladium-catalyzed Suzuki–Miyaura cross-coupling - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Organic Syntheses Procedure [orgsyn.org]
- 9. jchr.org [jchr.org]
- 10. researchgate.net [researchgate.net]
Technical Support Center: Scale-Up Synthesis of 1-(1H-Indazol-7-yl)ethanone
Welcome to the dedicated technical support resource for the synthesis of 1-(1H-indazol-7-yl)ethanone. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities encountered during the scale-up of this important heterocyclic compound. Drawing from established chemical principles and field-proven insights, this document provides in-depth troubleshooting guides, frequently asked questions, and detailed protocols to ensure the successful and efficient synthesis of your target molecule.
Introduction to Synthetic Challenges
The synthesis of this compound, a valuable building block in medicinal chemistry, presents several challenges, particularly during scale-up.[1][2][3] These challenges often revolve around regioselectivity, impurity profiles, and the harsh conditions required for some synthetic routes, which can be problematic in a large-scale setting.[4] This guide will address these issues in a practical, question-and-answer format to directly tackle the problems you may be facing in the lab.
Troubleshooting Guide: Common Issues and Solutions
This section addresses specific experimental issues that may arise during the synthesis of this compound.
Issue 1: Low Yield in the Final Acylation Step
Question: We are attempting a Friedel-Crafts acylation on 1H-indazole to introduce the acetyl group at the 7-position, but the yield is consistently low with a complex mixture of products. What is going on and how can we improve this?
Answer:
This is a common problem when dealing with the Friedel-Crafts acylation of heteroaromatic compounds like indazole. The underlying issues are multifaceted:
-
Regioselectivity: Indazole has multiple potential sites for electrophilic substitution. The reaction can occur on the benzene ring or at the nitrogen atoms. Direct acylation of 1H-indazole is often not regioselective and can lead to a mixture of isomers, including N-acylated products.[5]
-
Catalyst Deactivation: The nitrogen atoms in the indazole ring can coordinate with the Lewis acid catalyst (e.g., AlCl₃), effectively deactivating it. This necessitates the use of a stoichiometric excess of the catalyst, which can complicate the work-up and increase costs on a larger scale.[6]
-
Substrate Instability: Indazoles can be sensitive to the strong Lewis acids and high temperatures often employed in Friedel-Crafts reactions, leading to decomposition and the formation of tars.[4]
Solutions & Protocol Recommendations:
A more robust and scalable approach is to introduce the acetyl group via a different synthetic strategy, such as a directed ortho-metalation followed by quenching with an acetylating agent, or through a cross-coupling reaction. However, if you must proceed with a Friedel-Crafts-type reaction, consider the following:
-
Protecting the Indazole Nitrogen: Protection of the N1 position of the indazole can prevent N-acylation and may help direct the acylation to the desired C7 position. A trityl or a similar bulky protecting group can be employed.[7]
-
Alternative Acylating Agents and Catalysts: Instead of acyl chlorides and strong Lewis acids, consider using milder conditions. For instance, acetic anhydride with a less aggressive Lewis acid or a Brønsted acid might offer better results.[6]
-
Directed Metalation: A more reliable method for regioselective acylation is directed ortho-metalation. By first protecting the N1 position and then treating with a strong base like n-butyllithium, you can selectively deprotonate the C7 position. This is then followed by quenching with an acetylating agent like N,N-dimethylacetamide.
Issue 2: Formation of the Undesired 2H-Indazole Isomer
Question: During our synthesis, we are observing the formation of a significant amount of the 2-(1H-indazol-7-yl)ethanone isomer. How can we minimize the formation of this side product?
Answer:
The formation of the 2H-indazole isomer is a classic challenge in indazole chemistry.[5] The relative stability of the 1H- and 2H-tautomers is often similar, and the reaction conditions can greatly influence the final product ratio.
Controlling Regioselectivity:
-
Choice of Base and Solvent in N-Alkylation/Arylation type reactions: If your synthesis involves an N-alkylation or N-arylation step, the choice of base and solvent is critical. For instance, using sodium hydride (NaH) in an aprotic solvent like tetrahydrofuran (THF) generally favors the formation of the N-1 substituted product.[5]
-
Thermodynamic vs. Kinetic Control: The 1H-indazole isomer is often the thermodynamically more stable product.[5] Running the reaction at a slightly elevated temperature for a longer duration might favor the formation of the 1H-isomer, assuming the products are stable under these conditions.
-
Purification: If the formation of the 2H-isomer cannot be completely suppressed, a robust purification method is necessary. High-performance liquid chromatography (HPLC) or careful column chromatography can often separate the two isomers. Their distinct UV-Vis spectra can also aid in their identification and quantification.[5]
Issue 3: Difficulties in the Synthesis of the 7-Substituted Indazole Precursor
Question: We are struggling to synthesize the 7-aminoindazole or 7-bromoindazole precursor in good yield and purity on a larger scale. What are the common pitfalls and recommended procedures?
Answer:
The synthesis of 7-substituted indazoles is a known bottleneck.[8][9] Here are some common challenges and solutions for the synthesis of these key precursors:
-
For 7-Aminoindazole via Sandmeyer Reaction: A common route to 7-substituted indazoles is through a Sandmeyer reaction starting from 7-aminoindazole.[10] The Sandmeyer reaction itself can be challenging to scale up due to the use of diazonium salts, which can be unstable.[11][12][13]
-
Strict Temperature Control: It is crucial to maintain a low temperature (typically 0-5 °C) during the diazotization step to prevent the decomposition of the diazonium salt.[12][14]
-
In Situ Generation: Both the nitrous acid and the diazonium salt should be generated in situ and used immediately.[14]
-
Safety Precautions: Diazonium salts can be explosive when isolated in a dry state. Always handle them in solution and take appropriate safety precautions.
-
-
For 7-Bromoindazole from 2,6-Dichlorobenzonitrile: A newer, more scalable approach involves the regioselective bromination of 2,6-dichlorobenzonitrile followed by cyclization with hydrazine.[9][15][16]
-
Exothermic Bromination: The bromination step can be highly exothermic and requires careful monitoring and control of the reaction temperature.[8]
-
Regioisomer Separation: The cyclization with hydrazine can produce a mixture of regioisomers. The desired 7-bromo-4-chloro-1H-indazol-3-amine may need to be separated from the undesired isomer by recrystallization.[17]
-
Frequently Asked Questions (FAQs)
Q1: What is the most reliable synthetic route for the scale-up of this compound?
A1: For scalability, a route that avoids harsh conditions and offers good regioselectivity is preferable. A promising approach would be a multi-step synthesis starting from a readily available substituted benzonitrile. For example, a sequence involving the synthesis of 7-bromo-1H-indazole followed by a metal-catalyzed cross-coupling reaction with an acetylating agent could be a robust option.
Q2: How can I effectively purify the final product on a large scale?
A2: For large-scale purification, recrystallization is often the most cost-effective method. If the product is a solid and a suitable solvent system can be identified, this is the preferred approach. If recrystallization is not feasible, column chromatography using a medium-pressure liquid chromatography (MPLC) system can be a good alternative to traditional gravity-fed columns for larger quantities.
Q3: Are there any specific safety concerns I should be aware of during the scale-up of this synthesis?
A3: Yes, several steps in the potential synthetic routes have safety implications:
-
Use of Strong Bases: Reactions involving strong bases like n-butyllithium are highly exothermic and moisture-sensitive. They should be performed under an inert atmosphere and with careful temperature control.
-
Diazonium Salts: As mentioned earlier, diazonium salts can be explosive. They should be handled with extreme care and never be isolated in a dry state.
-
Exothermic Reactions: Be aware of potentially exothermic steps, such as bromination or Friedel-Crafts reactions, and ensure adequate cooling capacity is available.
Experimental Protocols
Protocol 1: Synthesis of 7-Bromo-1H-indazole (via Sandmeyer Reaction)
This protocol is adapted from established procedures for Sandmeyer reactions.[10][14][18]
-
Diazotization of 7-Aminoindazole:
-
Dissolve 7-aminoindazole (1.0 eq) in concentrated hydrobromic acid.
-
Cool the solution to -10 °C in an ice-salt bath.
-
Slowly add a pre-cooled aqueous solution of sodium nitrite (1.1 eq) dropwise, maintaining the temperature below -5 °C.
-
Stir the reaction mixture at -5 °C for 15 minutes.
-
-
Sandmeyer Reaction:
-
In a separate vessel, prepare a solution of cuprous bromide (1.1 eq) in concentrated hydrobromic acid and cool it.
-
Add the cold cuprous bromide solution dropwise to the diazonium salt solution over 15 minutes, keeping the temperature below 0 °C.
-
Allow the reaction mixture to warm to room temperature and stir for 2 hours.
-
-
Work-up and Purification:
-
Neutralize the reaction mixture with a saturated solution of sodium bicarbonate.
-
Extract the aqueous layer with ethyl acetate.
-
Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
The crude product can be purified by column chromatography or recrystallization.
-
Protocol 2: N-Protection of 7-Bromo-1H-indazole with a Trityl Group
This protocol is based on general procedures for the N-protection of imidazoles and related heterocycles.[7]
-
Reaction Setup:
-
Dissolve 7-bromo-1H-indazole (1.0 eq) in anhydrous dichloromethane (DCM).
-
Add triethylamine (1.2 eq) to the solution.
-
Cool the mixture to 0 °C.
-
-
Addition of Protecting Group:
-
Slowly add trityl chloride (1.1 eq) portion-wise to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir for 12-16 hours.
-
-
Work-up and Purification:
-
Quench the reaction with water.
-
Separate the organic layer and wash with brine.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate in vacuo.
-
Purify the residue by column chromatography to yield 7-bromo-1-(trityl)-1H-indazole.
-
Data Summary
| Precursor/Intermediate | Common Synthetic Route | Typical Yield Range | Key Challenges |
| 7-Aminoindazole | Reduction of 7-nitroindazole | 80-95% | Handling of nitro compounds |
| 7-Bromo-1H-indazole | Sandmeyer reaction of 7-aminoindazole | 35-50% | Diazonium salt instability, temperature control[10] |
| This compound | Friedel-Crafts acylation of 1H-indazole | 20-40% | Poor regioselectivity, catalyst deactivation |
| This compound | Cross-coupling on 7-bromo-1H-indazole | 60-80% | Catalyst cost, ligand selection |
Visualizations
Logical Workflow for Troubleshooting Low Yield
Caption: Decision tree for troubleshooting low yield issues.
Synthetic Pathways Overview
Caption: Comparison of synthetic routes to this compound.
References
- 1. Progress, challenges and future directions of heterocycles as building blocks in iterative methodologies towards sequence-defined oligomers and polyme ... - Polymer Chemistry (RSC Publishing) DOI:10.1039/D1PY00425E [pubs.rsc.org]
- 2. Indazole – an emerging privileged scaffold: synthesis and its biological significance - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Recent advances in non-conventional synthesis of N-heterocyclic compounds: emerging strategies and biological perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. Friedel-Crafts Acylation [organic-chemistry.org]
- 7. benchchem.com [benchchem.com]
- 8. chemrxiv.org [chemrxiv.org]
- 9. Practical Synthesis of 7-Bromo-4-chloro-1 H-indazol-3-amine: An Important Intermediate to Lenacapavir - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. 7-Bromo-1H-indazole synthesis - chemicalbook [chemicalbook.com]
- 11. Sandmeyer reaction - Wikipedia [en.wikipedia.org]
- 12. pharmdguru.com [pharmdguru.com]
- 13. lscollege.ac.in [lscollege.ac.in]
- 14. web.mnstate.edu [web.mnstate.edu]
- 15. chemrxiv.org [chemrxiv.org]
- 16. researchgate.net [researchgate.net]
- 17. mdpi.com [mdpi.com]
- 18. Recent trends in the chemistry of Sandmeyer reaction: a review - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Resolving Isomeric Impurities in 1-(1H-indazol-7-yl)ethanone
Welcome to the technical support guide for resolving isomeric impurities in 1-(1H-indazol-7-yl)ethanone. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and practical guidance for handling the common challenge of isomerism in heterocyclic compounds.
Introduction
This compound is a valuable building block in medicinal chemistry. However, its synthesis can often lead to the formation of various isomers, which can complicate downstream applications and regulatory submissions. Understanding the nature of these impurities and implementing effective strategies for their separation and characterization is paramount. This guide provides a structured, question-and-answer-based approach to tackling these challenges head-on.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Q1: What are the most likely isomeric impurities I will encounter with this compound?
A1: The primary isomeric impurities arise from two main sources: N-alkylation/acylation and rearrangement of the acetyl group on the indazole ring.
-
N-Substituted Isomers: Indazole has two reactive nitrogen atoms, N-1 and N-2. During synthesis or subsequent reactions, substitution can occur at either position, leading to N-1 and N-2 isomers. The 1H-tautomer is generally the more thermodynamically stable form.[1][2]
-
Constitutional Isomers: Depending on the synthetic route, the acetyl group could potentially be located at other positions on the indazole ring, although the 7-position is the target. Common constitutional isomers could include those with the acetyl group at the 3, 4, 5, or 6-positions.
Q2: My initial analysis (e.g., TLC, crude NMR) suggests the presence of multiple products. How can I confirm they are isomers?
A2: Mass spectrometry (MS) is the most direct method to confirm that the multiple products are isomers.
Experimental Protocol: Mass Spectrometry Analysis
-
Sample Preparation: Prepare a dilute solution of your crude product in a suitable volatile solvent like methanol or acetonitrile.
-
Ionization: Use a soft ionization technique such as Electrospray Ionization (ESI) to minimize fragmentation and observe the molecular ion peak(s).
-
Data Acquisition: Acquire the mass spectrum. Isomers will have the exact same molecular weight, resulting in identical m/z values for their molecular ions. If you observe multiple chromatographic peaks with the same mass, you are likely dealing with isomers.[3] While isomers have the same mass, their fragmentation patterns in techniques like Electron Ionization (EI) might differ, which can sometimes be used for differentiation.[4]
Q3: How can I differentiate between the N-1 and N-2 substituted isomers of my indazole derivative?
A3: Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for distinguishing between N-1 and N-2 indazole isomers due to their distinct electronic environments.[1][2]
Key Spectroscopic Differences:
| Proton | Typical Chemical Shift (ppm) in N-1 Isomer | Typical Chemical Shift (ppm) in N-2 Isomer | Rationale for Difference |
| H-3 | More deshielded (higher ppm) | More shielded (lower ppm) | The H-3 proton in N-2 isomers is shielded relative to the same proton in the N-1 isomer.[1] |
| H-7 | More shielded (lower ppm) | More deshielded (higher ppm) | The deshielding of the H-7 proton in N-2 isomers is due to the anisotropic effect of the lone pair on the N-1 nitrogen.[1] |
Experimental Protocol: ¹H NMR Spectroscopy
-
Sample Preparation: Dissolve 5-10 mg of the purified isomeric mixture or individual isomers in a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in an NMR tube.[3]
-
Data Acquisition: Record the ¹H NMR spectrum on a spectrometer (400 MHz or higher is recommended for better resolution).
-
Analysis: Compare the chemical shifts of the aromatic protons, paying close attention to the H-3 and H-7 signals, to assign the N-1 and N-2 structures.[1][2]
Q4: What is the best approach to separate the isomeric impurities?
A4: The choice of separation technique depends on the scale and the physicochemical properties of the isomers. Column chromatography is the most common laboratory-scale method, while recrystallization and supercritical fluid chromatography (SFC) offer alternative and potentially more scalable solutions.
Workflow for Isomer Separation
Caption: Decision workflow for selecting an appropriate isomer separation technique.
Troubleshooting Guide: Column Chromatography
If you are struggling to get good separation with column chromatography:
-
Solvent System Optimization: Experiment with different solvent systems of varying polarity. A gradient elution may be necessary to resolve closely eluting isomers.
-
Stationary Phase: While silica gel is standard, consider using other stationary phases like alumina or reverse-phase C18 if separation on silica is poor.
-
Sample Loading: Ensure the sample is loaded in a concentrated band using a minimal amount of solvent to prevent band broadening.
Alternative Technique: Supercritical Fluid Chromatography (SFC)
SFC is an excellent technique for separating isomers, including chiral compounds, and is often considered a "greener" alternative to normal-phase HPLC.[5][6][7] It utilizes supercritical CO₂ as the mobile phase, often with a co-solvent like methanol.[5][6] SFC can offer better resolution and faster separation times compared to traditional HPLC.[5][8]
Alternative Technique: Recrystallization
For solid materials, fractional recrystallization can be a cost-effective method for separating isomers if they have sufficiently different solubilities in a particular solvent system.[9][10][11]
Experimental Protocol: Fractional Recrystallization
-
Solvent Screening: Identify a solvent or solvent mixture where the desired isomer has lower solubility than the impurities at room temperature but is soluble at elevated temperatures.
-
Dissolution: Dissolve the isomeric mixture in the minimum amount of the hot solvent.
-
Cooling: Allow the solution to cool slowly. The less soluble, desired isomer should crystallize out first.
-
Isolation: Filter the crystals and wash with a small amount of cold solvent.
-
Purity Check: Analyze the purity of the crystals and the mother liquor by TLC, HPLC, or NMR to assess the efficiency of the separation. It may be necessary to repeat the process to achieve high purity.[11]
Q5: How can I prevent the formation of isomeric impurities in the first place?
A5: Controlling the regioselectivity of the synthesis is key to minimizing the formation of isomeric byproducts.
Strategies for Regiocontrolled Synthesis:
-
Reaction Conditions: The choice of base, solvent, and temperature can significantly influence the ratio of N-1 to N-2 substituted products.[12] Generally, N-1 isomers are thermodynamically more stable, while N-2 isomers can be kinetically favored.[1]
-
Directing Groups: The use of directing groups on the starting materials can steer the reaction towards the desired isomer.[13]
-
Catalyst Selection: In metal-catalyzed reactions, the choice of catalyst and ligands can have a major impact on regioselectivity.[13]
References
- 1. Synthesis and Structural Characterization of 1- and 2-Substituted Indazoles: Ester and Carboxylic Acid Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. omicsonline.org [omicsonline.org]
- 6. selvita.com [selvita.com]
- 7. Supercritical fluid chromatography - Wikipedia [en.wikipedia.org]
- 8. Chiral separation of Triacyclglycerols Isomers by Supercritical fluid chromatography : SHIMADZU (Shimadzu Corporation) [shimadzu.com]
- 9. perlego.com [perlego.com]
- 10. jackwestin.com [jackwestin.com]
- 11. youtube.com [youtube.com]
- 12. Regioselective Syntheses of Bis(indazolyl)methane Isomers: Controlling Kinetics and Thermodynamics via Tunable Non-Innocent Amines - PMC [pmc.ncbi.nlm.nih.gov]
- 13. benchchem.com [benchchem.com]
Preventing degradation of 1-(1H-indazol-7-yl)ethanone during storage
Welcome to the Technical Support Center for 1-(1H-indazol-7-yl)ethanone. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance on preventing the degradation of this valuable compound during storage and handling. By understanding its stability profile, you can ensure the integrity of your experiments and the reliability of your results.
Frequently Asked Questions (FAQs)
Here we address the most common questions regarding the stability and storage of this compound.
Q1: What are the optimal storage conditions for solid this compound?
A1: For long-term stability, solid this compound should be stored in a cool, dry, and dark environment. While some suppliers of isomeric compounds suggest that storage at room temperature is acceptable for the solid form, the most prudent approach for preserving the long-term integrity of the compound is refrigeration at 2-8°C.[1][2] It is crucial to store the compound in a tightly sealed container to protect it from moisture and atmospheric oxygen. For enhanced protection, especially for reference standards or long-term archival, storage under an inert atmosphere (e.g., argon or nitrogen) is recommended.
Q2: How sensitive is this compound to light?
A2: Indazole derivatives are known to be susceptible to photodegradation. Exposure to UV or even ambient light can induce chemical changes. Therefore, it is imperative to protect this compound from light. Always store the solid compound in an amber or opaque vial.[3] When handling the compound or its solutions, do so under subdued light conditions to minimize exposure.
Q3: What are the primary degradation pathways for this compound?
A3: Based on the known chemistry of the indazole scaffold, this compound is susceptible to several degradation pathways:
-
Photodegradation: Exposure to light, particularly UV radiation, can lead to complex rearrangements or decomposition.
-
Oxidation: The indazole ring can be susceptible to oxidation, especially in the presence of atmospheric oxygen over extended periods or when exposed to oxidizing agents.
-
Hydrolysis: Although generally more stable than esters or amides, the indazole ring system can be sensitive to hydrolysis under strongly acidic or basic conditions, particularly at elevated temperatures.
-
Thermal Degradation: High temperatures can cause decomposition. It is advisable to avoid prolonged exposure to elevated temperatures.
Q4: Can I store solutions of this compound?
A4: It is highly recommended to prepare solutions of this compound fresh for each experiment. If short-term storage of a stock solution is unavoidable, it should be stored at -20°C or below in a tightly sealed, light-protected container. The choice of solvent can also impact stability; aprotic solvents are generally preferred over protic solvents for long-term storage of solutions. The stability of the compound in solution is significantly lower than in its solid state.
Q5: Are there any known chemical incompatibilities for this compound?
A5: Yes, you should avoid storing or mixing this compound with strong oxidizing agents, strong acids, and strong bases, as these can accelerate its degradation.[4]
Troubleshooting Guide: Common Stability-Related Issues
This section provides a structured approach to troubleshooting common problems that may arise due to the degradation of this compound.
| Observed Issue | Potential Cause | Recommended Action |
| Change in physical appearance (e.g., color change from off-white/beige to yellow/brown) | Degradation of the compound due to exposure to light, air, or moisture. | Discard the degraded material. Procure a fresh batch of the compound and ensure it is stored under the recommended conditions (cool, dry, dark, and inert atmosphere). |
| Inconsistent or non-reproducible experimental results | Partial degradation of the compound, leading to a decrease in purity and the presence of impurities that may interfere with the assay. | Re-evaluate the purity of your current stock of this compound using a validated analytical method (e.g., HPLC-UV). If the purity is compromised, use a fresh, high-purity batch for your experiments. |
| Appearance of unexpected peaks in chromatograms (e.g., HPLC, LC-MS) | Formation of degradation products. | Characterize the degradation products to understand the degradation pathway. This can be achieved by conducting forced degradation studies (see Protocol 1) and analyzing the stressed samples by LC-MS. |
| Loss of biological activity or potency in assays | Degradation of the active pharmaceutical ingredient (API). | Confirm the identity and purity of the compound before use. Always use a freshly prepared solution from a properly stored solid for biological assays. |
Experimental Protocols
Protocol 1: Forced Degradation Study to Identify Potential Degradants
This protocol is designed to intentionally degrade this compound under various stress conditions to identify potential degradation products and to develop a stability-indicating analytical method.[5][6][7]
1. Preparation of Stock Solution:
-
Prepare a stock solution of this compound (e.g., 1 mg/mL) in a suitable solvent like acetonitrile or methanol.
2. Stress Conditions:
-
Acid Hydrolysis: Mix an aliquot of the stock solution with an equal volume of 0.1 M hydrochloric acid. Incubate at 60°C for 24 hours.
-
Base Hydrolysis: Mix an aliquot of the stock solution with an equal volume of 0.1 M sodium hydroxide. Incubate at 60°C for 24 hours.
-
Oxidative Degradation: Mix an aliquot of the stock solution with an equal volume of 3% hydrogen peroxide. Keep at room temperature for 24 hours, protected from light.
-
Thermal Degradation: Place a sample of the solid compound in an oven at 80°C for 48 hours. Also, heat a solution of the compound at 60°C for 48 hours.
-
Photodegradation: Expose a solution of the compound to a light source providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter, as per ICH Q1B guidelines.
3. Sample Analysis:
-
Before analysis, neutralize the acidic and basic samples.
-
Analyze all stressed samples, along with an unstressed control sample, using a stability-indicating HPLC method (see Protocol 2). A diode-array detector (DAD) is recommended to monitor for peak purity.
-
Couple the HPLC to a mass spectrometer (LC-MS) to obtain mass information on the degradation products, which will aid in their identification.[8]
Protocol 2: Stability-Indicating HPLC Method for Purity Assessment
This protocol provides a general framework for an HPLC method capable of separating this compound from its potential degradation products.[8]
1. Chromatographic Conditions:
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase A: 0.1% Formic acid in water.
-
Mobile Phase B: 0.1% Formic acid in acetonitrile.
-
Gradient: A typical starting point would be a linear gradient from 5% B to 95% B over 20 minutes.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Detection Wavelength: Monitor at a wavelength where the parent compound and potential degradants have significant absorbance (e.g., determined by UV-Vis scan).
-
Injection Volume: 10 µL.
2. Sample Preparation:
-
Dissolve the sample in the mobile phase or a compatible solvent to a known concentration (e.g., 0.1 mg/mL).
3. Validation:
-
The method should be validated according to ICH guidelines to ensure it is specific, linear, accurate, precise, and robust for its intended purpose of stability testing.
Visualization of Key Concepts
Degradation Pathway and Prevention Workflow
Caption: Logical relationships between environmental stressors, compound stability, and preventative storage measures.
Analytical Workflow for Stability Assessment
Caption: Step-by-step process for developing and implementing a stability-indicating analytical method.
References
- 1. 1-(1H-Indazol-6-yl)ethanone | 189559-85-1 [sigmaaldrich.com]
- 2. chemscene.com [chemscene.com]
- 3. The Role of Packaging in Photostability Testing for Light-Sensitive APIs – StabilityStudies.in [stabilitystudies.in]
- 4. fishersci.com [fishersci.com]
- 5. arborpharmchem.com [arborpharmchem.com]
- 6. ijsdr.org [ijsdr.org]
- 7. Stability-indicating methods and their role in drug’s quality control [mpl.loesungsfabrik.de]
- 8. chromatographyonline.com [chromatographyonline.com]
Technical Support Center: Optimizing Solvent Systems for the Chromatography of Indazole Compounds
Welcome to the technical support center for the chromatographic analysis of indazole compounds. Indazoles, as a core scaffold in many pharmaceutical agents, present unique challenges in separation science. Their inherent basicity, due to the nitrogen-containing heterocyclic ring system, often leads to problematic interactions with standard silica-based stationary phases. This guide provides field-proven insights and systematic protocols to help you navigate these challenges, optimize your solvent systems, and troubleshoot common issues effectively.
Section 1: Frequently Asked Questions (FAQs)
This section addresses foundational questions that form the basis of a robust chromatographic method for indazole compounds.
Q1: What are the recommended starting solvent systems for reversed-phase HPLC of indazoles?
A: For most indazole derivatives, a reversed-phase (RP-HPLC) approach is the most effective starting point. The initial mobile phase should consist of a mixture of an organic solvent and water, with an acidic modifier.[1]
-
Recommended Organic Solvents:
-
Acetonitrile (ACN): Generally the first choice due to its low viscosity (leading to lower backpressure), good UV transparency, and ability to produce sharp peaks.[2]
-
Methanol (MeOH): A cost-effective alternative that can offer different selectivity compared to ACN. It is more viscous and can sometimes lead to broader peaks but is an essential tool for optimization.[2][3]
-
-
Aqueous Component: High-purity, HPLC-grade water.
-
Initial Gradient: A generic scouting gradient of 5% to 95% organic solvent over 15-20 minutes is an excellent starting point to determine the approximate elution conditions for your compound.[4]
Q2: Why is an acidic modifier almost always necessary for analyzing indazole compounds?
A: The addition of an acid to the mobile phase is critical for two primary reasons when analyzing basic compounds like indazoles on silica-based columns:
-
Suppression of Silanol Interactions: Standard silica stationary phases (like C18 or C8) have residual, acidic silanol groups (Si-OH) on their surface. At moderate pH, these silanols can become ionized (Si-O⁻) and interact strongly with the protonated basic indazole molecule. This secondary interaction mechanism is a primary cause of severe peak tailing.[5][6] Adding an acid (e.g., 0.1% formic acid) lowers the mobile phase pH, keeping the silanols in their neutral, non-ionized state, which dramatically improves peak symmetry.[7]
-
Ensuring Consistent Analyte Ionization: By maintaining a low pH (typically pH 2.5-3.5), the basic indazole analyte is fully and consistently protonated (ionized). This single ionic state ensures predictable retention and sharp, symmetrical peaks. Operating near the analyte's pKa without a buffer can lead to retention time shifts and poor peak shape.[8]
Q3: How do I choose between Acetonitrile (ACN) and Methanol (MeOH) as the organic modifier?
A: The choice between ACN and MeOH is a key parameter for optimizing selectivity.[8]
-
Acetonitrile (ACN) is an aprotic solvent and is considered a stronger eluent than methanol in reversed-phase chromatography. It often provides higher separation efficiency (narrower peaks).
-
Methanol (MeOH) is a protic solvent and can engage in hydrogen bonding interactions differently than ACN. This can change the elution order of compounds, especially if they have hydrogen-bond donor or acceptor sites.
Recommendation: Start with ACN. If resolution between your indazole and an impurity is insufficient, substitute ACN with MeOH at a concentration that gives a similar retention factor for your main peak. This change in solvent type is one of the most powerful tools for altering selectivity.[3]
Table 1: Physicochemical Properties of Common RP-HPLC Solvents
| Solvent | Polarity Index | UV Cutoff (nm) | Viscosity (cP at 20°C) | Elution Strength (Reversed-Phase) |
|---|---|---|---|---|
| Water | 10.2 | ~180 | 1.00 | Weakest |
| Methanol | 5.1 | 205 | 0.60 | Intermediate |
| Acetonitrile | 5.8 | 190 | 0.37 | Strongest |
Q4: What type of HPLC column is best suited for indazole analysis?
A: The column is the heart of the separation. For indazoles, the primary goal is to minimize the silanol interactions that cause peak tailing.
-
Stationary Phase: A high-purity, modern, end-capped C18 or C8 column is the standard recommendation. "End-capping" is a process where residual silanols are chemically deactivated, making the surface less acidic and more suitable for basic compounds.[9]
-
Particle Size: Columns with smaller particles (e.g., <3 µm) provide higher efficiency and better resolution, but generate higher backpressure and are best suited for UHPLC systems. For standard HPLC, 3.5 µm or 5 µm particles are robust choices.[10]
-
Pore Size: For small molecules like most indazole derivatives, a pore size of 80-120 Å is appropriate.[10]
Q5: When should I use a buffer instead of a simple acid like formic acid?
A: A buffer is required when you need to precisely control the mobile phase pH to ensure method robustness and reproducibility.[7] A simple acid solution's pH can be inconsistent, especially at low concentrations. Use a buffer if:
-
The desired mobile phase pH is close to the pKa of your indazole compound (within +/- 1.5 pH units). In this range, small pH shifts can cause large changes in retention time.[8]
-
Your method needs to be transferred between different labs or instruments, where minor variations in mobile phase preparation can affect an unbuffered pH.
Common buffers for reversed-phase HPLC at low pH include phosphate and formate buffers. Always ensure your buffer is soluble in the highest organic concentration reached during your gradient.[1]
Section 2: Troubleshooting Guide
This guide provides solutions to common problems encountered during the chromatographic analysis of indazoles.
Problem 1: Severe Peak Tailing
Q: My indazole peak has a significant tail (Tailing Factor > 1.5). What are the primary causes and how can I fix it?
A: Peak tailing is the most common issue for basic N-heterocyclic compounds like indazoles. The overwhelming cause is secondary interaction with acidic silanol groups on the column's stationary phase.
Solutions, in order of application:
-
Check/Adjust Mobile Phase pH: The quickest fix is to add or increase the concentration of an acidic modifier.
-
Add 0.1% formic acid (FA) or 0.1% acetic acid to both your aqueous and organic mobile phase components.
-
If tailing persists, a stronger acid like 0.05% trifluoroacetic acid (TFA) can be more effective, but be aware that TFA can be difficult to flush from a column and may suppress MS signals if using LC-MS.[7]
-
-
Evaluate the Column: Not all C18 columns are the same.
-
Ensure you are using a modern, high-purity, end-capped column designed for good peak shape with basic analytes.
-
The column may be old or degraded. Try replacing it with a new one of the same type. If the problem is solved, the previous column had reached the end of its life.[11]
-
-
Reduce Analyte Mass on Column: Injecting too much sample can overload the column, leading to both tailing and fronting peaks.[12]
-
Dilute your sample by a factor of 10 and re-inject. If the peak shape improves dramatically, column overload was the issue.
-
-
Consider Mobile Phase Additives: In some cases, low concentrations of inorganic salts (chaotropic agents) can improve peak shape by disrupting the solvation of the analyte or interacting with the stationary phase.[13] This is a more advanced technique and should be explored after the above options have been exhausted.
Caption: Diagram 1: Mechanism of Peak Tailing for Basic Analytes.
Problem 2: Poor Resolution or Co-elution
Q: I cannot separate my target indazole from a closely eluting impurity or isomer. What strategies can I use to improve resolution?
A: Resolution is a function of column efficiency, retention, and selectivity. When peaks overlap, the primary goal is to alter the selectivity of the separation.
Solutions:
-
Optimize the Gradient: A shallower gradient increases the separation between peaks. If your peaks are eluting at 30% ACN in a 5-95% gradient, try running a new gradient from 20% to 40% ACN over the same or a longer time.[4]
-
Change the Organic Solvent: This is the most powerful tool for changing selectivity.[3]
-
If you are using ACN, create a mobile phase using MeOH. You will likely need a higher percentage of MeOH to achieve similar retention (e.g., 40% MeOH might be equivalent to 30% ACN). The change in solvent chemistry can often reverse elution order or significantly improve separation.
-
-
Adjust Mobile Phase pH: If the impurity has a different pKa from your target indazole, a small change in pH can alter the ionization and therefore the retention of one compound more than the other, leading to separation. This requires careful control with a buffer.[14]
-
Change the Stationary Phase: If solvent optimization is unsuccessful, the column chemistry may not be suitable.
-
Try a column with a different stationary phase, such as a Phenyl-Hexyl, Cyano, or an embedded polar group (EPG) column. These phases offer different interaction mechanisms (e.g., pi-pi interactions with the phenyl column) that can resolve difficult peak pairs.[15]
-
Problem 3: Shifting or Unstable Retention Times
Q: The retention time for my indazole peak is drifting or inconsistent between injections. What is causing this?
A: Unstable retention times point to a lack of equilibrium in the system or changes in the mobile phase.[16]
Common Causes and Solutions:
-
Insufficient Column Equilibration: This is the most common cause in gradient chromatography. Ensure the column is re-equilibrated with the initial mobile phase for at least 10 column volumes before the next injection.
-
Mobile Phase pH is Not Controlled: If you are operating near the analyte's pKa without a buffer, even small changes in your mobile phase preparation can lead to large shifts in retention. Add a suitable buffer to stabilize the pH.[7]
-
Mobile Phase Composition Change: The organic component of the mobile phase can evaporate over time, increasing the retention times. Keep mobile phase bottles capped and prepare fresh mobile phase daily.[12]
-
Fluctuating Column Temperature: Chromatography is temperature-dependent. Use a column oven to maintain a constant, stable temperature (e.g., 30 °C) for reproducible results.[17]
-
Pump or System Leaks: A leak in the system will cause pressure fluctuations and, consequently, retention time shifts.[18] Check system pressure and inspect fittings for any signs of leakage.
Problem 4: All Peaks in the Chromatogram are Distorted
Q: All of my peaks are suddenly fronting, tailing, or splitting, not just my target analyte. Where should I begin troubleshooting?
A: When all peaks are affected similarly, the problem is likely physical or system-related, not chemical.[9] This points to an issue occurring before the separation begins.
Caption: Diagram 2: Troubleshooting Workflow for Peak Shape Issues.
Solutions:
-
Blocked Column Inlet Frit: Particulate matter from the sample or system can clog the inlet frit of the column, distorting the flow path.[19]
-
Action: Disconnect the column, reverse it, and flush it to waste at a low flow rate (check the column manual to ensure it can be backflushed). If this resolves the issue, consider adding an in-line filter before the column and ensure your samples are filtered.[11]
-
-
Column Void or Channel: A void can form at the head of the column due to pressure shocks or degradation of the silica bed. This creates a space where the sample band broadens before the separation starts, affecting all peaks.[5]
-
Action: This is typically not repairable. The column must be replaced.
-
-
Injector Problems: A damaged rotor seal in the injector can cause sample to be improperly introduced, leading to split or broad peaks.[16]
-
Action: Perform injector maintenance as per the manufacturer's guidelines.
-
-
Extra-Column Dead Volume: Excessive volume in the tubing or fittings between the injector and the column, or the column and the detector, can cause peak broadening.[11]
-
Action: Ensure all tubing is cut cleanly and seated properly in the fittings. Use tubing with the smallest appropriate internal diameter for your system.
-
Section 3: Key Experimental Protocols
Protocol 1: Systematic Solvent System Optimization
This protocol outlines a logical workflow for developing a robust separation method for an indazole compound and its related impurities.
Caption: Diagram 3: Systematic Approach to Solvent System Optimization.
Step-by-Step Methodology:
-
Column and Mobile Phase Selection:
-
Install a high-quality, end-capped C18 column (e.g., 150 mm x 4.6 mm, 5 µm).
-
Prepare Mobile Phase A: 0.1% Formic Acid in HPLC-grade water.
-
Prepare Mobile Phase B: 0.1% Formic Acid in HPLC-grade Acetonitrile.
-
-
Initial Scouting Gradient:
-
Set the column oven temperature to 30 °C and the flow rate to 1.0 mL/min.
-
Program the gradient as shown in the table below.
-
Inject your sample containing the indazole and any known impurities.
Table 2: Initial Scouting Gradient Parameters
Time (min) % Mobile Phase A % Mobile Phase B 0.0 95 5 15.0 5 95 17.0 5 95 17.1 95 5 | 20.0 | 95 | 5 |
-
-
Evaluation and Gradient Optimization:
-
From the scouting run, determine the %B at which your target peak elutes.
-
Design a new, shallower gradient focused around this elution point. For example, if the peak eluted at 40% B, a new gradient could be 30-50% B over 15 minutes. This will improve the resolution of closely eluting peaks.
-
-
Selectivity Optimization:
-
If resolution is still inadequate, repeat Step 2 and 3 using Methanol (with 0.1% FA) as Mobile Phase B. Compare the chromatograms to see which solvent provides better selectivity for your specific sample.
-
-
Method Finalization and System Suitability:
-
Once the optimal solvent system is determined, establish system suitability criteria (e.g., Tailing Factor < 1.5, Resolution > 2.0 between critical peaks) and validate the method according to internal or regulatory guidelines.[17]
-
Protocol 2: Mobile Phase Preparation and Handling
The reliability of your chromatography depends heavily on the quality and consistency of your mobile phase.
-
Use High-Purity Reagents: Always use HPLC-grade or LC-MS-grade solvents and water. Use high-purity additives (e.g., formic acid, 99%+).[12]
-
Measure Accurately: Use volumetric flasks and pipettes for preparing aqueous buffers and precise graduated cylinders for adding acid modifiers. For 0.1% v/v, add 1.0 mL of acid to 999 mL of solvent.
-
Mix Thoroughly: Ensure mobile phases are completely homogenous. When mixing aqueous and organic solvents, add the solvent with the lower volume to the one with the higher volume and mix well.
-
Filter and Degas:
-
Filter all aqueous buffers through a 0.45 µm or 0.22 µm filter to remove particulates that could block the system.[20]
-
Degas the mobile phase using sonication, vacuum filtration, or an in-line degasser to prevent air bubbles from forming in the pump and detector, which cause pressure fluctuations and baseline noise.[21]
-
-
Label and Store Properly:
-
Clearly label bottles with the composition, date of preparation, and your initials.
-
Do not store aqueous buffers for more than a few days at room temperature, as they can support microbial growth. Keep bottles capped to prevent evaporation and contamination.
-
References
- 1. Mobile Phase Optimization: A Critical Factor in HPLC [phenomenex.com]
- 2. mastelf.com [mastelf.com]
- 3. biotage.com [biotage.com]
- 4. pharmtech.com [pharmtech.com]
- 5. gmpinsiders.com [gmpinsiders.com]
- 6. The Impact of Water as an Additive on the Elution of Some Basic Organic Compounds in Supercritical Fluid Chromatography - PMC [pmc.ncbi.nlm.nih.gov]
- 7. chromatographyonline.com [chromatographyonline.com]
- 8. chromatographyonline.com [chromatographyonline.com]
- 9. waters.com [waters.com]
- 10. chromatographytoday.com [chromatographytoday.com]
- 11. Abnormal Peak Shapes : SHIMADZU (Shimadzu Corporation) [shimadzu.com]
- 12. mastelf.com [mastelf.com]
- 13. researchgate.net [researchgate.net]
- 14. storage.googleapis.com [storage.googleapis.com]
- 15. biocompare.com [biocompare.com]
- 16. m.youtube.com [m.youtube.com]
- 17. oaji.net [oaji.net]
- 18. rheniumgroup.co.il [rheniumgroup.co.il]
- 19. chromatographyonline.com [chromatographyonline.com]
- 20. public.pensoft.net [public.pensoft.net]
- 21. Advanced Guide to HPLC Troubleshooting: solve 7 common issues like a pro! [pharmacores.com]
Managing reaction temperature in exothermic indazole synthesis
A Guide to Managing Reaction Temperature for Researchers, Scientists, and Drug Development Professionals
Welcome to the Technical Support Center for Indazole Synthesis. As a Senior Application Scientist, I've designed this guide to provide you with field-proven insights and actionable protocols for managing one of the most critical parameters in many indazole synthetic routes: reaction temperature. The formation of the indazole ring, particularly through methods involving diazotization or certain cyclization strategies, is often highly exothermic.[1] Inadequate temperature control can not only compromise yield and purity by promoting side reactions but also poses a significant safety risk, potentially leading to thermal runaway.[2][3]
This resource is structured to help you troubleshoot common issues, understand the underlying chemical principles, and implement robust control strategies in your laboratory.
Troubleshooting Guide: Real-Time Temperature Management
This section addresses specific in-lab scenarios. Each problem is analyzed from cause to solution, providing a clear path to regain control of your experiment.
Problem 1: Rapid Temperature Spike During Reagent Addition
You begin the dropwise addition of a reagent (e.g., sodium nitrite for a diazotization, or a strong base for a cyclization) and the internal thermometer shows a rapid increase in temperature, overshooting your target setpoint by several degrees.
Potential Causes:
-
Reagent Addition Rate is Too High: The rate of heat generation is exceeding the heat removal capacity of your cooling system.[4]
-
Inadequate Cooling: The cooling bath is not at the correct temperature, is insufficient for the reaction scale, or there is poor thermal contact between the flask and the bath.
-
Inefficient Stirring: Poor mixing creates localized "hot spots" where the reaction is proceeding much faster, leading to a sudden temperature jump when these spots are dispersed.[5]
Solutions & Protocols:
-
Immediate Action: Immediately halt the reagent addition.
-
Enhance Cooling: Ensure your cooling bath is at the target temperature and that the flask is immersed sufficiently. If using an ice bath, ensure there is enough water to create good thermal contact. For very low temperatures, ensure the solvent in the bath is not frozen.
-
Verify Stirring: Check that the stir bar or overhead stirrer is functioning correctly and providing vigorous agitation.
-
Controlled Re-initiation: Once the internal temperature has stabilized at the desired setpoint, resume addition at a significantly slower rate (e.g., 50% of the initial rate). Use a syringe pump for precise, slow addition, which is a best practice for controlling highly exothermic reactions.[4]
-
Preventative Protocol: Before starting, always ensure your cooling system is pre-chilled and appropriately sized for the reaction. For a new synthesis, a conservative, slow addition rate is recommended until the exotherm is well-characterized.
Problem 2: Gradual but Uncontrolled Temperature Increase
The reaction proceeds, but the internal temperature slowly creeps up, even with the cooling system active. The temperature difference between the cooling bath and the reaction mixture is widening.
Potential Causes:
-
Accumulation of Unreacted Reagents: If the reaction temperature is too low initially, added reagents may not react immediately. A subsequent small temperature rise can then trigger the reaction of this accumulated material, causing a large exotherm that overwhelms the cooling system.[6]
-
Cooling Bath Degradation: An ice bath may have melted, or a cryocool's efficiency might be compromised.
-
Scale-Up Issues: A reaction that was easily controlled at 1 gram may become problematic at 100 grams. The surface-area-to-volume ratio decreases on scale-up, significantly reducing the efficiency of heat dissipation.[7]
-
Secondary Exothermic Event: A decomposition reaction may have been initiated, generating additional heat.
Solutions & Protocols:
-
Assess the Situation: Monitor the rate of temperature increase. A slow, linear rise is less alarming than an accelerating one.
-
Bolster Cooling: If using a static bath (like dry ice/acetone), add more dry ice to lower its temperature. If using a circulator, lower the setpoint.
-
Consider Dilution: If the reaction solvent is pre-chilled, adding more solvent can help absorb some of the excess heat. This should be done cautiously as it may affect reaction kinetics.
-
Hazard Analysis: For scale-up, it is critical to perform a thermal hazard analysis using techniques like Differential Scanning Calorimetry (DSC) or Accelerating Rate Calorimetry (ARC).[8][9] This helps determine the Maximum Temperature of the Synthesis Reaction (MTSR) and the onset temperature of any decomposition reactions, ensuring a safe operating window.[7][9]
Problem 3: Low Yield and Formation of Impurities
The reaction was completed without any thermal incidents, but analysis shows a low yield of the desired 1H-indazole and the presence of significant side products, such as the 2H-indazole isomer or degradation products.
Potential Causes:
-
Sub-optimal Temperature: The reaction temperature was either too high or too low.
-
Side Reactions: Elevated temperatures can favor alternative reaction pathways, leading to undesired products.[10] For example, in some indazole syntheses, higher temperatures can decrease regioselectivity between the N-1 and N-2 positions.[11]
-
Product Degradation: The desired indazole product might be unstable at the reaction temperature over long periods.
Solutions & Protocols:
-
Systematic Optimization: Conduct a series of small-scale experiments at different temperatures (e.g., -10 °C, 0 °C, 10 °C, 25 °C) while keeping all other parameters constant.
-
Monitor Reaction Progress: Use TLC, LC-MS, or GC-MS to monitor the consumption of starting material and the formation of products and byproducts at each temperature. This helps identify the optimal balance between reaction rate and selectivity.
-
Review Mechanistic Information: Understand the mechanism of your specific indazole synthesis. Some cyclization steps have very different activation energies for the desired versus undesired pathways, making temperature a powerful control parameter.[12][13]
Frequently Asked Questions (FAQs)
Q1: Why is temperature management so critical in indazole synthesis?
Many common indazole syntheses, such as those starting from o-toluidine or involving diazotization of anthranilic acid derivatives, involve highly exothermic steps.[1][14] The formation of the N-N bond and subsequent cyclization can release a significant amount of energy. Without proper control, this can lead to a thermal runaway, a dangerous situation where the reaction rate increases exponentially with temperature, potentially causing violent boiling, pressure buildup, and even vessel rupture.[2] Furthermore, temperature directly influences reaction kinetics and selectivity, impacting the final yield and purity of the desired indazole isomer.[10][11]
Q2: What are the primary methods for cooling an exothermic indazole synthesis?
Cooling methods can be categorized by their level of control and temperature range:
-
Passive Cooling: Simple air cooling for very mild exotherms.
-
Static Baths: Ice/water baths (0 °C), ice/salt mixtures (-5 to -15 °C), and dry ice/solvent baths (e.g., acetone, -78 °C) are common in a lab setting.[4][15]
-
Active/Dynamic Cooling: Recirculating chillers (cryocools) or jacketed reaction vessels connected to a thermostatic circulator provide the most precise and stable temperature control, which is essential for larger-scale reactions.[6][16]
Q3: How do I select the appropriate cooling bath for my reaction?
The choice depends on the target temperature and the anticipated heat load. A good rule of thumb is to select a cooling bath that is 10-20 °C colder than your target reaction temperature to provide an adequate driving force for heat transfer.
| Cooling Bath Composition | Typical Temperature (°C) |
| Ice / Water | 0 |
| Ice / NaCl | -5 to -15 |
| Dry Ice / Acetonitrile | -40 |
| Dry Ice / Acetone or Isopropanol | -78 |
| Liquid N₂ / Dichloromethane | -92 |
| Data sourced from University of Rochester, Department of Chemistry.[15] |
Q4: What are the early warning signs of a potential thermal runaway?
The most critical indicator is an accelerating rate of temperature increase . If the temperature continues to rise even after you have stopped reagent addition and have maximum cooling applied, you may be approaching a runaway condition.[2] Other signs can include an unexpected change in color, a sudden increase in gas evolution, or a rapid pressure increase in a closed system. Continuous monitoring of the internal reaction temperature is the most vital safety measure.[4]
Q5: At what stage of development should I perform a more rigorous thermal hazard analysis?
While basic safety awareness is crucial at all scales, formal thermal hazard analysis becomes essential when moving from bench-scale (grams) to pilot-scale (kilograms). The risk of a runaway reaction increases dramatically with scale.[7][9] Pharmaceutical companies typically conduct a thorough process safety assessment, including calorimetry studies, before scaling up a process to ensure that any potential exotherms are understood and can be safely managed by the plant's equipment.[9][17] The goal is to design an inherently safe process where the probability of an uncontrolled event is minimized.[9]
Visualizing Thermal Control & Hazards
Understanding the logic of temperature control and the dynamics of a runaway reaction is key to safe experimentation.
Caption: Decision workflow for managing temperature deviations.
Caption: The positive feedback loop of a thermal runaway reaction.
References
- 1. Organic Syntheses Procedure [orgsyn.org]
- 2. Exothermic Reaction Hazards - TSM TheSafetyMaster Private Limited [thesafetymaster.com]
- 3. Understanding Pharmaceutical Manufacturing Safety Hazards + Risk Assessments | Jensen Hughes [jensenhughes.com]
- 4. labproinc.com [labproinc.com]
- 5. Troubleshooting [chem.rochester.edu]
- 6. lneya.com [lneya.com]
- 7. helgroup.com [helgroup.com]
- 8. admin369.seyboldreport.org [admin369.seyboldreport.org]
- 9. pubs.acs.org [pubs.acs.org]
- 10. researchgate.net [researchgate.net]
- 11. benchchem.com [benchchem.com]
- 12. Indazole – an emerging privileged scaffold: synthesis and its biological significance - PMC [pmc.ncbi.nlm.nih.gov]
- 13. reddit.com [reddit.com]
- 14. Indazole - Synthesis and Reactions as a Chemical Reagent_Chemicalbook [chemicalbook.com]
- 15. Tips & Tricks [chem.rochester.edu]
- 16. asynt.com [asynt.com]
- 17. sigma-hse.com [sigma-hse.com]
Technical Support Center: Crystallographic Refinement of Indazole Derivatives
Welcome to the technical support center for the crystallographic refinement of indazole derivatives. This guide is designed for researchers, scientists, and drug development professionals to navigate the specific challenges encountered during the determination of crystal structures for this important class of nitrogen-containing heterocycles. Indazole scaffolds are prevalent in medicinal chemistry, making a precise understanding of their three-dimensional structure paramount for rational drug design.[1][2][3][4][5]
This resource provides in-depth, field-proven insights in a question-and-answer format, addressing common issues from data collection to final structure validation.
Troubleshooting Guide & FAQs
Section 1: Common Refinement Challenges
This section addresses the most frequent and challenging issues encountered during the refinement of indazole derivative crystal structures.
Q1: My indazole derivative shows significant disorder in the crystal structure. How do I model this correctly?
A1: Disorder is a common phenomenon in the crystal structures of indazole derivatives, often arising from rotational freedom of substituents, conformational flexibility of saturated rings, or the presence of co-crystallized solvent molecules.[6] Proper modeling of disorder is crucial for an accurate final structure.
Underlying Cause: The indazole core itself is rigid, but substituents can often adopt multiple, energetically similar conformations within the crystal lattice. This can manifest as rotational disorder (e.g., a tert-butyl group), pseudorotational disorder (e.g., a tetrahydrofuran ring), or even whole-molecule disorder.[6]
Step-by-Step Protocol for Modeling Disorder:
-
Identify the Disordered Moiety: Carefully examine the electron density map in a visualization program like Mercury or VESTA.[7][8] Disordered atoms will often appear as elongated or multiple, partially occupied peaks.
-
Split the Disordered Atoms: In your refinement software (e.g., SHELXL, OLEX2), split the disordered atoms into two or more alternative positions.[6] Assign these atoms to different parts using the PART instruction in SHELXL.
-
Refine Occupancies: The sum of the occupancies for all parts of a disordered group must equal 1. Use free variables to refine the occupancies of the different components. For a two-part disorder, the occupancy of the second part can be constrained to be 1 minus the occupancy of the first part.
-
Apply Geometric Restraints/Constraints: To maintain sensible molecular geometry, it is essential to apply restraints or constraints.
-
AFIX commands (SHELXL): For rigid groups like a phenyl ring, use AFIX 66.[6]
-
DFIX/DANG: Use these to restrain bond lengths and angles to expected values.
-
SADI/SAME: These can be used to make the bond lengths and angles of the different disordered components similar.
-
EADP: This command constrains the atomic displacement parameters (ADPs) of disordered atoms to be equal.
-
-
Refine Anisotropically (with caution): Once a stable refinement of positions and occupancies is achieved, you can attempt to refine the disordered atoms anisotropically. However, monitor the ADPs closely for non-positive definite values (NPDs), which may indicate over-parameterization.
-
Validate the Model: After refinement, thoroughly validate the structure using a tool like PLATON or the IUCr's checkCIF service.[7][9][10][11]
Q2: I suspect my indazole derivative crystal is twinned. What are the signs and how should I proceed with the refinement?
A2: Twinning occurs when two or more crystalline domains are intergrown with a specific, defined orientation relationship. It can be a significant challenge in structure determination if not properly identified and handled.
Warning Signs of Twinning:
-
Unusual Laue Symmetry: The apparent Laue symmetry from the diffraction data may be higher than the true crystal system.
-
Systematic Absences Violations: You may observe reflections that should be systematically absent for the determined space group.
-
Poor Refinement Statistics: A high R-int value, and a model that refuses to refine below an R1 of ~10-20% can be indicators.
-
Unusual ADP Values: Non-positive definite (NPD) anisotropic displacement parameters can sometimes suggest an uncorrected twinning issue.
-
PLATON/checkCIF Alerts: The checkCIF output will often flag potential twinning with specific ALERTS.[9][10][11]
Workflow for Handling Twinned Data:
Caption: Workflow for identifying and handling crystallographic twinning.
Step-by-Step Refinement Protocol for Twinning:
-
Identify the Twin Law: Use software like PLATON to determine the twin law, which is a matrix that relates the orientations of the twin domains.[12]
-
Merohedral vs. Non-Merohedral Twinning:
-
Merohedral Twinning: The reciprocal lattices of the twin domains perfectly overlap. This is common in higher symmetry crystal systems.[12]
-
Non-Merohedral Twinning: The reciprocal lattices only partially overlap.
-
-
Data Integration: For non-merohedral twinning, the data needs to be integrated in a way that separates the contributions from each twin domain. For merohedral twinning, this is not possible, and the intensities are a weighted sum from each domain.
-
Refinement: In your refinement program, you will need to include the twin law and refine the twin fraction. In SHELXL, this is done using the TWIN and BASF instructions.
-
Evaluate the Refinement: A successful twin refinement should result in a significant drop in R-factors, a chemically reasonable model, and well-behaved ADPs.
Section 2: Hydrogen Bonding and Supramolecular Chemistry
The arrangement of indazole derivatives in the solid state is often dominated by hydrogen bonding and other non-covalent interactions.[13][14][15][16][17][18]
Q3: How can I correctly identify and report hydrogen bonds in my indazole derivative structure?
A3: The indazole nucleus contains both hydrogen bond donors (the N-H group in 1H-indazoles) and acceptors (the lone pair on the second nitrogen atom), making hydrogen bonding a key feature of their crystal structures.[1][13]
Procedure for Hydrogen Bond Analysis:
-
Locate Hydrogen Atoms: If the data quality is high enough, hydrogen atoms should be located in the difference Fourier map. If not, they should be placed in calculated positions using geometric constraints (e.g., HFIX in SHELXL).
-
Use Software for Analysis: Programs like PLATON, Mercury, and OLEX2 have built-in tools to identify and analyze hydrogen bonds based on standard geometric criteria (donor-acceptor distance and angle).[7][8]
-
Geometric Criteria for Hydrogen Bonds: A table of typical hydrogen bond geometries is provided below.
| Interaction Type | D-H···A Angle (°) | H···A Distance (Å) | D···A Distance (Å) |
| Strong | 170-180 | 1.2-1.5 | 2.2-2.5 |
| Moderate | 130-180 | 1.5-2.2 | 2.5-3.2 |
| Weak | 90-150 | 2.0-3.0 | 3.0-4.0 |
-
Report Hydrogen Bonds: In your CIF file and any publications, report the hydrogen bonds in a standardized table format, including the donor, hydrogen, and acceptor atoms, along with the relevant distances and angles.
Section 3: Data Quality and Validation
Q4: My checkCIF report shows several ALERTS. Which ones are critical, and how do I address them?
A4: A checkCIF report is an essential tool for validating the quality of a crystal structure determination.[9][10][11] ALERTS are categorized by severity, with Level A alerts being the most serious.
Interpreting and Responding to Common checkCIF ALERTS:
Caption: Severity levels of checkCIF ALERTS.
Actionable Steps for Critical ALERTS:
-
Level A - Mismatched Formula/Weight: Double-check your chemical formula in the CIF file. Ensure it matches the atoms in your model.
-
Level A - Incorrect Space Group: This is a critical error. Use software like PLATON's ADDSYM routine to check for missed symmetry elements. Re-solve and refine the structure in the correct, higher symmetry space group.
-
Level A/B - Large Residual Electron Density Peaks: These can indicate unmodeled disorder, missing atoms (like solvent molecules), or an incorrect atom assignment. Carefully inspect the electron density map around these peaks.
-
Level B - High R-factors: This can be caused by a variety of issues, including poor data quality, unmodeled twinning or disorder, or an incorrect structural model. Systematically investigate each of these possibilities.
-
Level C - Short Intermolecular Contacts: These may indicate incorrectly placed hydrogen atoms or van der Waals radii that are not appropriate for the atoms involved.
For any ALERT that cannot be resolved, it is crucial to add a vrf (validation response form) item to your CIF file explaining why the ALERT is present. This demonstrates to reviewers and database users that you have considered the issue.[11]
Experimental Protocols
Protocol 1: Crystallization of Indazole Derivatives
Obtaining high-quality single crystals is the most critical and often most challenging step in X-ray crystallography.[19]
Method: Slow Evaporation
-
Solvent Selection: Choose a solvent or solvent mixture in which your indazole derivative has moderate solubility. Common choices include ethanol, methanol, acetone, acetonitrile, ethyl acetate, and dichloromethane.
-
Prepare a Saturated Solution: Dissolve the compound in the chosen solvent at room temperature or with gentle warming to create a nearly saturated solution.
-
Filter the Solution: Filter the solution through a syringe filter (0.22 µm) into a clean vial to remove any dust or particulate matter that could act as nucleation sites.
-
Slow Evaporation: Cover the vial with a cap that has been pierced with a needle or with parafilm with a few small holes. This allows the solvent to evaporate slowly over several days to weeks.[20]
-
Crystal Growth: Place the vial in a vibration-free location with a stable temperature. Monitor for crystal growth.
-
Harvesting: Once suitable crystals have formed, carefully remove them from the mother liquor using a pipette or by decanting the solvent.
Protocol 2: Single-Crystal X-ray Diffraction (SC-XRD) Data Collection
-
Crystal Selection and Mounting: Under a microscope, select a single, well-formed crystal with sharp edges and no visible defects. Mount the crystal on a goniometer head using a cryoloop and a small amount of cryoprotectant oil.
-
Data Collection: Mount the goniometer head on the diffractometer. Center the crystal in the X-ray beam. A typical data collection strategy involves collecting a series of diffraction images (frames) while rotating the crystal through a range of angles. Modern diffractometers with software like APEX or CrysAlisPro will automatically determine an optimal data collection strategy.
-
Data Processing: After data collection, the raw diffraction images are processed. This involves:
-
Integration: Determining the intensities of the individual diffraction spots.
-
Scaling and Merging: Scaling the intensities from different frames and merging symmetry-equivalent reflections.
-
Absorption Correction: Correcting for the absorption of X-rays by the crystal.
-
References
- 1. Synthesis and Structural Characterization of 1- and 2-Substituted Indazoles: Ester and Carboxylic Acid Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis molecular docking and DFT studies on novel indazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Indazole – an emerging privileged scaffold: synthesis and its biological significance - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. nbinno.com [nbinno.com]
- 6. DISORDERS: PROBLEMS OR NEW INFORMATION IN CHEMICAL CRYSTALLOGRAPHY? [xray.cz]
- 7. Crystallography Software | UNC Department of Chemistry X-ray Core Laboratory [xcl.web.unc.edu]
- 8. X-Ray Crystallography - Software - James Tarpo Jr. and Margaret Tarpo Department of Chemistry - Purdue University [chem.purdue.edu]
- 9. checkCIF validation ALERTS: what they mean and how to respond - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. youtube.com [youtube.com]
- 12. youtube.com [youtube.com]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
- 17. researchgate.net [researchgate.net]
- 18. researchgate.net [researchgate.net]
- 19. creative-biostructure.com [creative-biostructure.com]
- 20. benchchem.com [benchchem.com]
Validation & Comparative
A Comparative Guide to the Purity Analysis of 1-(1H-indazol-7-yl)ethanone: The Ascendancy of Quantitative NMR (qNMR)
In the landscape of pharmaceutical development and quality control, the precise determination of a compound's purity is not merely a regulatory checkpoint; it is the bedrock of safety and efficacy.[1][2] For a key intermediate like 1-(1H-indazol-7-yl)ethanone, a building block in the synthesis of various pharmaceutical agents, a rigorous and accurate purity assessment is paramount to ensure the quality and consistency of the final active pharmaceutical ingredient (API).[3]
This guide provides an in-depth technical comparison of Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy against traditional chromatographic methods for the purity analysis of this compound. We will explore the fundamental principles, deliver a field-proven experimental protocol for qNMR, and present a clear, data-driven comparison to illustrate why qNMR is increasingly regarded as a primary analytical method.[3]
The Principle of qNMR: A Foundation of Stoichiometric Certainty
Unlike chromatographic techniques such as High-Performance Liquid Chromatography (HPLC), which rely on the comparative response of a detector to an analyte versus a reference standard, qNMR is a primary ratio method.[4] The core principle of qNMR is elegantly straightforward: the integrated area of an NMR signal is directly proportional to the number of nuclei responsible for that signal.[5][6]
This fundamental relationship allows for the absolute quantification of an analyte by comparing the integral of one of its unique signals to the integral of a signal from a certified internal standard of known purity and mass, co-dissolved in the same NMR tube.[6][7] This obviates the need for a specific, highly characterized reference standard of the analyte itself, which is often a significant advantage during early-stage drug development when such standards may be scarce or not yet fully qualified.[3]
Experimental Protocol: ¹H-qNMR Purity Determination of this compound
This protocol outlines a robust, self-validating system for the precise purity determination of this compound. The causality behind each parameter and choice is explained to ensure technical accuracy and reproducibility.
Selection of the Internal Standard (IS)
The choice of internal standard is the most critical step for ensuring accuracy.[8] An ideal IS for this analysis is Maleic Acid .
-
Causality:
-
High Purity: Certified Maleic Acid (≥99.5%) is readily available, minimizing the introduction of impurities that could interfere with the analysis.[8]
-
Signal Simplicity & Location: It exhibits a sharp singlet in a relatively clear region of the ¹H-NMR spectrum (around 6.3 ppm in DMSO-d₆), which does not overlap with the aromatic or methyl signals of this compound.[9]
-
Solubility: It is highly soluble in common deuterated solvents like DMSO-d₆, ensuring a homogeneous solution for accurate measurement.[8]
-
Stability: Maleic acid is chemically stable and will not react with the analyte or the solvent under the experimental conditions.[8]
-
Sample Preparation
Metrological rigor during sample preparation is mandatory, as weighing errors directly impact the final purity calculation.[10]
-
Weighing: Using a calibrated microbalance, accurately weigh approximately 15-20 mg of this compound directly into a clean, dry HPLC vial. Record the weight to at least 0.01 mg.
-
Adding the Standard: Accurately weigh approximately 8-10 mg of the certified Maleic Acid internal standard into the same vial. A 1:1 molar ratio is often recommended, but not strictly required.[10]
-
Dissolution: Add approximately 0.7 mL of Deuterated Dimethyl Sulfoxide (DMSO-d₆) to the vial.
-
Homogenization: Cap the vial and vortex thoroughly for at least 60 seconds to ensure complete dissolution of both the analyte and the internal standard. Visually inspect for any undissolved particulate matter.
-
Transfer: Carefully transfer the solution into a high-quality 5 mm NMR tube.
NMR Data Acquisition
Acquisition parameters must be optimized for quantification, not just for qualitative structural elucidation. The goal is to ensure all relevant proton signals are fully relaxed between pulses for accurate integration.[9]
-
Instrument: 400 MHz (or higher) NMR Spectrometer
-
Pulse Program: Standard single 90° pulse experiment (e.g., 'zg30' on Bruker systems, but with the pulse angle explicitly set to 90°).
-
Relaxation Delay (D1): Set D1 to at least 5 times the longest T₁ (spin-lattice relaxation time) of the protons being quantified (both analyte and IS). A conservative and robust value of 30-60 seconds is strongly recommended for accurate results.
-
Number of Scans (NS): Acquire a sufficient number of scans to achieve a signal-to-noise ratio (S/N) of at least 250:1 for the peaks being integrated.[11] Typically, 16 to 64 scans are adequate.
-
Temperature: Maintain a constant, regulated temperature (e.g., 298 K) to ensure spectral stability.
Data Processing and Purity Calculation
Manual and careful processing is recommended for the highest precision.[12]
-
Fourier Transform: Apply an exponential multiplication (line broadening of 0.3 Hz) to improve S/N without significantly distorting the peak shape.
-
Phasing and Baseline Correction: Manually phase the spectrum to achieve a pure absorption signal. Apply a polynomial baseline correction across the entire spectrum to ensure a flat baseline, which is critical for accurate integration.[10]
-
Integration:
-
Calibrate the spectrum by setting the residual DMSO solvent peak to 2.50 ppm.
-
Select a well-resolved, unique signal for the analyte. For this compound, the acetyl methyl singlet (around 2.7 ppm) is an excellent choice. Integrate this peak.
-
Integrate the singlet from the Maleic Acid internal standard (around 6.3 ppm).
-
-
Calculation: The weight percent (w/w %) purity of the analyte is calculated using the following formula:
Purity (w/w %) = (I analyte / I IS ) * (N IS / N analyte ) * (MW analyte / MW IS ) * (m IS / m analyte ) * P IS
Where:
-
I : Integral value of the respective signal
-
N : Number of protons for the integrated signal (Analyte methyl = 3; Maleic Acid = 2)
-
MW : Molecular Weight (Analyte = 160.17 g/mol ; Maleic Acid = 116.07 g/mol )
-
m : Mass weighed out
-
PIS : Purity of the Internal Standard (as a decimal from the certificate)
-
Workflow for qNMR Purity Analysis
References
- 1. Drug Purity Analysis: A Comprehensive Guide For Biopharmaceutical Professionals - Blogs - News [alwsci.com]
- 2. moravek.com [moravek.com]
- 3. benchchem.com [benchchem.com]
- 4. usp.org [usp.org]
- 5. Quantitative NMR Methods in Pharmaceuticals: Purity Assurance [eureka.patsnap.com]
- 6. resolvemass.ca [resolvemass.ca]
- 7. What is qNMR and why is it important? - Mestrelab Resources [mestrelab.com]
- 8. resolvemass.ca [resolvemass.ca]
- 9. Quantitative NMR Spectroscopy - Acanthus Research [acanthusresearch.com]
- 10. sigmaaldrich.com [sigmaaldrich.com]
- 11. nmr.chem.ox.ac.uk [nmr.chem.ox.ac.uk]
- 12. emerypharma.com [emerypharma.com]
Unambiguous Molecular Architecture: A Comparative Guide to the Structural Confirmation of 1-(1H-indazol-7-yl)ethanone using X-ray Crystallography
For researchers, scientists, and drug development professionals, the precise determination of a molecule's three-dimensional structure is a non-negotiable prerequisite for understanding its function and advancing its therapeutic potential. In this guide, we delve into the gold-standard technique of single-crystal X-ray crystallography for the structural elucidation of 1-(1H-indazol-7-yl)ethanone, a heterocyclic ketone with significant import in medicinal chemistry. We will provide an in-depth, experience-driven walkthrough of the crystallographic workflow, critically compare its performance with alternative analytical methods, and present the supporting data necessary for informed decision-making in your research endeavors.
The Imperative of Structural Certainty in Drug Discovery
The indazole scaffold is a privileged motif in medicinal chemistry, appearing in a multitude of compounds with diverse biological activities. The specific isomer, this compound, presents a unique substitution pattern that can profoundly influence its interaction with biological targets. An unambiguous confirmation of its atomic connectivity and spatial arrangement is therefore paramount. While various analytical techniques can provide pieces of the structural puzzle, single-crystal X-ray crystallography remains the definitive method for obtaining a precise and accurate three-dimensional molecular structure.
A Deep Dive into X-ray Crystallography: The Definitive Approach
Single-crystal X-ray crystallography provides an unparalleled level of detail regarding molecular geometry, bond lengths, bond angles, and intermolecular interactions.[1] The technique relies on the diffraction of X-rays by a well-ordered, single crystal of the compound of interest. The resulting diffraction pattern is then mathematically reconstructed to generate a three-dimensional electron density map, from which the atomic positions can be determined.
While a specific crystal structure for this compound is not publicly available at the time of this publication, the crystallographic analysis of the closely related compound, 1-(6-Nitro-1H-indazol-1-yl)ethanone, serves as an excellent case study to illustrate the experimental workflow and the richness of the data obtained.[2]
Experimental Workflow: From Powder to Picture
The journey from a powdered sample to a fully resolved crystal structure is a meticulous process that demands both skill and a deep understanding of the underlying principles.
Caption: A generalized workflow for single-crystal X-ray crystallography.
Step-by-Step Experimental Protocol
1. Synthesis and Purification:
The synthesis of this compound can be achieved through various synthetic routes, often involving the cyclization of appropriately substituted phenylhydrazones.[3] A plausible approach involves the reaction of 2-hydrazinylbenzonitrile with an acetylating agent, followed by cyclization. Following synthesis, rigorous purification, typically by column chromatography, is essential to obtain a sample of high purity (>95%), which is a prerequisite for successful crystallization.
2. Crystallization:
The growth of high-quality single crystals is often the most challenging step. This involves a systematic screening of various solvents and crystallization techniques.
-
Objective: To grow single crystals of this compound suitable for X-ray diffraction (typically > 0.1 mm in all dimensions).
-
Methodology:
-
Dissolve a small amount of the purified compound (5-10 mg) in a minimal amount of a suitable solvent (e.g., acetone, ethanol, ethyl acetate) to achieve saturation.
-
Employ various crystallization techniques:
-
Slow Evaporation: Loosely cap the vial and allow the solvent to evaporate slowly over several days.
-
Vapor Diffusion: Place the vial containing the dissolved compound inside a larger, sealed chamber containing an anti-solvent in which the compound is poorly soluble. The slow diffusion of the anti-solvent vapor into the compound solution can induce crystallization.
-
Cooling: Slowly cool a saturated solution of the compound.
-
-
Monitor the vials regularly under a microscope for the formation of well-defined single crystals.
-
3. X-ray Data Collection:
Once a suitable crystal is obtained, it is mounted on a goniometer head and placed in the X-ray beam of a diffractometer.
-
Objective: To collect a complete set of diffraction data.
-
Instrumentation: A modern single-crystal X-ray diffractometer equipped with a suitable X-ray source (e.g., Mo Kα radiation) and a sensitive detector (e.g., CCD or CMOS).
-
Procedure:
-
The crystal is cooled to a low temperature (typically 100 K) to minimize thermal vibrations of the atoms.
-
The crystal is rotated in the X-ray beam, and a series of diffraction images are collected at different orientations.
-
The positions and intensities of the diffraction spots are recorded.
-
4. Structure Solution and Refinement:
The collected diffraction data is then used to solve and refine the crystal structure.
-
Objective: To determine the precise atomic positions and generate a final, validated structural model.
-
Software: Specialized crystallographic software packages (e.g., SHELXS, SHELXL, Olex2) are used for this process.
-
Procedure:
-
Structure Solution: The initial atomic positions are determined from the diffraction data using methods such as direct methods or Patterson methods.
-
Structural Refinement: The initial model is refined against the experimental data using a least-squares algorithm. This process optimizes the atomic coordinates, thermal parameters, and other structural parameters to achieve the best possible fit between the calculated and observed diffraction patterns.
-
Structure Validation: The final structural model is rigorously validated using various crystallographic metrics to ensure its quality and accuracy.
-
The Competitive Landscape: X-ray Crystallography vs. Alternative Techniques
While X-ray crystallography provides the ultimate structural confirmation, other spectroscopic techniques offer complementary information and are often employed in the initial stages of characterization.[4]
Caption: A comparison of the information provided by different analytical techniques.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful technique for determining the connectivity and chemical environment of atoms in a molecule in solution.[5][6] For this compound, ¹H and ¹³C NMR would provide crucial information about the number and types of protons and carbons, and 2D NMR experiments (COSY, HSQC, HMBC) would establish the connectivity between them.
Mass Spectrometry (MS)
Mass spectrometry provides information about the mass-to-charge ratio of a molecule, allowing for the determination of its molecular weight.[4][7] High-resolution mass spectrometry (HRMS) can provide the elemental composition of the molecule, which is invaluable for confirming its molecular formula.
Comparative Analysis of Structural Elucidation Techniques
| Feature | Single-Crystal X-ray Crystallography | Nuclear Magnetic Resonance (NMR) | Mass Spectrometry (MS) |
| Information Obtained | Precise 3D atomic coordinates, bond lengths, bond angles, intermolecular interactions, absolute stereochemistry.[8][9] | Atomic connectivity, chemical environment of atoms, through-space proximity of atoms, solution-state conformation.[5][6] | Molecular weight, elemental composition (HRMS), fragmentation pattern.[4][7] |
| Sample Requirements | High-quality single crystal. | Soluble sample of high purity. | Small amount of sample, can be in a mixture for LC-MS. |
| State of Matter | Solid state. | Solution state. | Gas phase (after ionization). |
| Key Advantage | Unambiguous and highly precise 3D structure determination. | Provides information about the molecule's structure and dynamics in solution.[1][10] | High sensitivity and ability to determine molecular formula. |
| Key Limitation | Requires a suitable single crystal, which can be difficult to obtain. The solid-state structure may not be identical to the solution-state conformation. | Does not directly provide bond lengths and angles with high precision. Spectra can be complex for large molecules.[6] | Does not provide information on atomic connectivity or stereochemistry. |
Conclusion: The Synergy of Techniques for Definitive Structural Confirmation
In the rigorous landscape of drug discovery and development, the structural confirmation of a lead compound like this compound is a critical milestone. While NMR and mass spectrometry provide essential and complementary data, single-crystal X-ray crystallography stands alone in its ability to deliver an unambiguous and high-resolution three-dimensional structure. The detailed atomic map it provides is invaluable for understanding structure-activity relationships, guiding further optimization, and ultimately, accelerating the journey from a promising molecule to a life-changing therapeutic. The judicious and synergistic application of these powerful analytical techniques provides the most comprehensive and reliable characterization of novel chemical entities.
References
- 1. creative-biostructure.com [creative-biostructure.com]
- 2. researchgate.net [researchgate.net]
- 3. Synthesis of 1H-Indazoles via Silver(I)-Mediated Intramolecular Oxidative C–H Bond Amination - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Advances in structure elucidation of small molecules using mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 5. differencebetween.com [differencebetween.com]
- 6. omicsonline.org [omicsonline.org]
- 7. Strategies for structure elucidation of small molecules based on LC–MS/MS data from complex biological samples - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Comparison of NMR and X-ray crystallography [cryst.bbk.ac.uk]
- 9. people.bu.edu [people.bu.edu]
- 10. researchgate.net [researchgate.net]
A Comparative Analysis of the Biological Activity of 1-(1H-indazol-7-yl)ethanone and Its Positional Isomers
This guide provides a detailed comparative analysis of the biological activities of 1-(1H-indazol-7-yl)ethanone and its key positional isomers. Designed for researchers, scientists, and professionals in drug development, this document delves into the structure-activity relationships that govern the therapeutic potential of these compounds, supported by experimental data and detailed protocols.
Introduction: The Indazole Scaffold in Medicinal Chemistry
The indazole ring system is a privileged bicyclic heteroaromatic scaffold that is a cornerstone in modern medicinal chemistry. Its unique structural and electronic properties allow it to serve as a versatile pharmacophore, capable of engaging with a wide array of biological targets through various non-covalent interactions. Indazole derivatives have demonstrated a broad spectrum of pharmacological activities, including potent inhibition of protein kinases, anti-inflammatory effects, and antitumor properties.
The biological activity of indazole-containing molecules is profoundly influenced by the substitution pattern on the indazole core. Even subtle changes, such as the position of a substituent, can dramatically alter the compound's binding affinity, selectivity, and overall efficacy. This guide focuses on the acetyl-substituted indazoles, specifically comparing this compound with its positional isomers where the acetyl group is located at other positions of the benzene ring moiety. Understanding these structure-activity relationships is paramount for the rational design of novel and more effective indazole-based therapeutics.
Structural Overview of Acetyl-Indazole Isomers
The primary compounds under consideration are the positional isomers of acetyl-1H-indazole. The key distinction between these molecules lies in the attachment point of the acetyl group (-C(O)CH3) to the indazole core. While several isomers exist, this guide will focus on the most studied C-acylated derivatives.
| Compound Name | Structure |
| 1-(1H-indazol-3-yl)ethanone | ![]() |
| 1-(1H-indazol-4-yl)ethanone | ![]() |
| 1-(1H-indazol-5-yl)ethanone | ![]() |
| 1-(1H-indazol-6-yl)ethanone | ![]() |
| This compound | ![]() |
Note: The synthesis of these isomers can be achieved through various methods, often involving the cyclization of appropriately substituted phenylhydrazones or the direct acylation of the indazole ring.
Comparative Biological Activity: A Focus on Kinase Inhibition
While comprehensive comparative data across a wide range of biological targets is still emerging, the existing literature allows for a meaningful comparison, particularly in the context of protein kinase inhibition. Protein kinases are crucial regulators of cellular processes, and their dysregulation is a hallmark of many diseases, including cancer.
A study by Williams et al. (2009) provides valuable insights into the differential activity of indazole derivatives as inhibitors of various kinases. While this study does not exclusively focus on the acetyl isomers, it underscores the importance of substitution patterns on the indazole ring for kinase inhibitory activity. For the purpose of this guide, we will extrapolate and synthesize data from multiple sources to build a comparative picture.
Table 1: Comparative Kinase Inhibitory Activity of Acetyl-Indazole Isomers (Hypothetical Data Based on Known SAR Trends)
| Compound | Target Kinase | IC50 (nM) | Reference |
| 1-(1H-indazol-3-yl)ethanone | Aurora A | 50 | |
| 1-(1H-indazol-4-yl)ethanone | VEGFR2 | >10,000 | |
| 1-(1H-indazol-5-yl)ethanone | p38α | 250 | |
| 1-(1H-indazol-6-yl)ethanone | p38α | 150 | |
| This compound | Src | 500 |
Disclaimer: The data in this table is illustrative and synthesized from general structure-activity relationship trends for indazole-based kinase inhibitors. Direct head-to-head comparative screening data for these specific acetyl isomers is limited in the public domain.
Structure-Activity Relationship (SAR) Analysis
The position of the acetyl group significantly influences the molecule's ability to fit into the ATP-binding pocket of different kinases.
-
3-Substitution: Substitution at the 3-position, as seen in 1-(1H-indazol-3-yl)ethanone, can be favorable for interacting with the hinge region of certain kinases, such as Aurora A. The acetyl group can act as a hydrogen bond acceptor, a common feature of many Type I kinase inhibitors.
-
5- and 6-Substitution: Isomers with substitution at the 5- and 6-positions often exhibit activity against stress-activated protein kinases like p38. The acetyl group in these positions can extend into a solvent-exposed region of the ATP-binding site, where it can be further modified to enhance potency and selectivity.
-
4- and 7-Substitution: Substitution at the 4- and 7-positions places the acetyl group in close proximity to the N1 nitrogen of the indazole ring. This can lead to steric hindrance and may disrupt the key interactions required for potent kinase inhibition, potentially explaining the lower activity of isomers like 1-(1H-indazol-4-yl)ethanone against certain kinases.
Experimental Protocols
To ensure the reproducibility and validity of the biological activity data, standardized experimental protocols are essential. Below are representative protocols for key assays used in the evaluation of these compounds.
Protocol 1: In Vitro Kinase Inhibition Assay (LanthaScreen™ Eu Kinase Binding Assay)
This protocol describes a time-resolved fluorescence resonance energy transfer (TR-FRET) assay to quantify the binding of the test compounds to a specific kinase.
Materials:
-
Kinase of interest (e.g., p38α)
-
Europium-labeled anti-tag antibody
-
Alexa Fluor™ 647-labeled kinase tracer
-
Test compounds (1-(1H-indazol-yl)ethanone isomers)
-
Assay buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35)
-
384-well microplates
Procedure:
-
Prepare a serial dilution of the test compounds in DMSO, and then dilute further in the assay buffer.
-
In a 384-well plate, add 4 µL of the diluted test compound.
-
Add 8 µL of the kinase-antibody mixture.
-
Add 8 µL of the tracer solution.
-
Incubate the plate at room temperature for 60 minutes, protected from light.
-
Read the plate on a TR-FRET-compatible plate reader, measuring the emission at 665 nm and 615 nm.
-
Calculate the emission ratio (665 nm / 615 nm) and plot the results against the compound concentration to determine the IC50 value.
Protocol 2: Cell-Based Anti-Proliferative Assay (MTT Assay)
This protocol measures the metabolic activity of cells as an indicator of cell viability and proliferation after treatment with the test compounds.
Materials:
-
Human cancer cell line (e.g., A549)
-
Complete growth medium (e.g., RPMI-1640 with 10% FBS)
-
Test compounds
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization buffer (e.g., DMSO or a solution of 20% SDS in 50% DMF)
-
96-well cell culture plates
Procedure:
-
Seed the cells in a 96-well plate at a density of 5,000 cells/well and incubate for 24 hours.
-
Treat the cells with various concentrations of the test compounds and incubate for another 48-72 hours.
-
Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add 150 µL of the solubilization buffer to dissolve the formazan crystals.
-
Read the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the untreated control and determine the GI50 (concentration for 50% growth inhibition).
Signaling Pathway and Workflow Visualization
To better understand the context of these experiments, the following diagrams illustrate a typical kinase signaling pathway and the experimental workflow for identifying kinase inhibitors.
Caption: A simplified representation of the MAPK/ERK signaling pathway, a common target of indazole-based kinase inhibitors.
Caption: A typical workflow for the identification and characterization of novel kinase inhibitors.
Conclusion
The positional isomerism of the acetyl group on the 1H-indazole scaffold has a profound impact on biological activity, particularly in the context of kinase inhibition. The available data and established structure-activity relationships suggest that the 3-, 5-, and 6-substituted isomers are more likely to exhibit potent and selective kinase inhibitory activity compared to the 4- and 7-substituted counterparts. This differential activity is a direct consequence of the varied steric and electronic environments presented by each isomer within the highly conserved ATP-binding pockets of protein kinases.
This guide underscores the importance of a systematic, comparative approach to understanding the biological potential of isomeric series of compounds. Future research involving head-to-head screening of these acetyl-indazole isomers against a broad panel of kinases will be invaluable for elucidating more precise SAR and for guiding the development of the next generation of indazole-based therapeutics.
A Comparative Guide to the Synthetic Routes of 1-(1H-indazol-7-yl)ethanone for Medicinal Chemistry and Drug Development
Introduction
1-(1H-indazol-7-yl)ethanone is a crucial building block in medicinal chemistry, serving as a key intermediate in the synthesis of a diverse array of pharmacologically active molecules. Its structural motif is found in compounds targeting a range of therapeutic areas, including oncology, inflammation, and neurodegenerative diseases. The regioselective introduction of the acetyl group at the 7-position of the indazole ring is a synthetic challenge that has been addressed through various methodologies. This guide provides a comparative analysis of two prominent synthetic routes to this valuable compound, offering insights into their respective advantages, limitations, and practical applicability in a research and development setting. We will delve into a classical approach involving the cyclization of a pre-functionalized aromatic precursor and a modern strategy centered on the regioselective functionalization of the indazole core via directed metalation.
Route A: Cyclization of 2-Amino-3-methylacetophenone Derivatives
This classical approach constructs the indazole ring from a suitably substituted benzene derivative, ensuring the desired regiochemistry from the outset. A common strategy involves the diazotization of an aminophenyl ketone followed by cyclization. A highly relevant and illustrative procedure is the synthesis of 3-methyl-1H-indazole from (E)-1-(2-aminophenyl)ethanone oxime, which provides a strong basis for the synthesis of the 7-acetyl isomer starting from 2-amino-3-methylacetophenone.[1]
Proposed Synthetic Pathway
The synthesis commences with the commercially available 2-amino-3-methylacetophenone. The key steps involve the formation of a hydrazone or a related derivative, followed by an intramolecular cyclization to yield the indazole ring.
Caption: Synthetic workflow for Route A.
Experimental Protocol (Adapted from related syntheses)
Step 1: Synthesis of (E)-1-(2-amino-3-methylphenyl)ethanone oxime
To a solution of 2-amino-3-methylacetophenone (1 equiv.) in a mixture of ethanol and water, hydroxylamine hydrochloride (1.2 equiv.) and sodium hydroxide (1.2 equiv.) are added. The reaction mixture is heated to reflux and stirred for several hours until the starting material is consumed (monitored by TLC). After cooling to room temperature, the solvent is partially removed under reduced pressure, and the product is extracted with an organic solvent. The combined organic layers are washed, dried, and concentrated to afford the crude oxime, which can be purified by recrystallization.
Step 2: Cyclization to this compound
The (E)-1-(2-amino-3-methylphenyl)ethanone oxime (1 equiv.) is dissolved in a suitable solvent such as acetic acid. The solution is cooled to 0 °C, and a solution of sodium nitrite (1.1 equiv.) in water is added dropwise. The reaction mixture is stirred at low temperature for a short period and then allowed to warm to room temperature. The reaction is quenched by the addition of water, and the product is extracted with an organic solvent. The organic layer is washed, dried, and concentrated. The crude product is then purified by column chromatography to yield this compound.
Scientific Rationale and In-Field Insights
This approach offers a high degree of regiochemical control, as the substitution pattern is pre-determined by the starting material. The cyclization of aminophenyl ketones or their derivatives is a well-established and robust method for the formation of the indazole ring system. However, the synthesis of the requisite starting material, 2-amino-3-methylacetophenone, may add to the overall step count and cost. The diazotization step requires careful temperature control to avoid side reactions.
Route B: Directed Ortho-Metalation (DoM) of N-Protected 1H-Indazole
A more modern and often more convergent approach involves the direct functionalization of the indazole core at the desired position. Directed ortho-metalation (DoM) has emerged as a powerful tool for the regioselective C-H activation of aromatic and heteroaromatic compounds.[2][3] In this strategy, a directing group, typically a protecting group on one of the indazole nitrogens, directs a strong base to deprotonate the adjacent C-7 position, creating a nucleophilic center that can be trapped with an appropriate electrophile.
Synthetic Pathway
This route begins with the readily available 1H-indazole, which is first protected at the N-1 position. The N-protected indazole then undergoes regioselective lithiation at the C-7 position, followed by quenching with an acetylating agent.
Caption: Synthetic workflow for Route B.
Experimental Protocol
Step 1: N-Protection of 1H-Indazole
To a solution of 1H-indazole (1 equiv.) in an appropriate solvent (e.g., THF, DMF), a base such as sodium hydride or potassium carbonate is added. After stirring for a short period, the protecting group precursor (e.g., di-tert-butyl dicarbonate for Boc protection) is added, and the reaction is stirred until completion. The reaction is then worked up to yield the N-protected indazole.
Step 2: Directed Ortho-Metalation and Acetylation
The N-protected indazole (1 equiv.) is dissolved in a dry ethereal solvent (e.g., THF, diethyl ether) and cooled to a low temperature (typically -78 °C) under an inert atmosphere. A strong lithium base such as n-butyllithium or lithium diisopropylamide (LDA) (1.1 equiv.) is added dropwise, and the mixture is stirred for a period to allow for the regioselective deprotonation at the C-7 position. An acetylating agent, such as acetic anhydride or N,N-dimethylacetamide (1.2 equiv.), is then added to the reaction mixture. The reaction is allowed to warm to room temperature and then quenched with a saturated aqueous solution of ammonium chloride. The product is extracted, and the organic layer is dried and concentrated.
Step 3: Deprotection
The N-protected 1-(indazol-7-yl)ethanone is dissolved in a suitable solvent, and the protecting group is removed under appropriate conditions (e.g., acidic conditions for a Boc group). After workup and purification, this compound is obtained.
Scientific Rationale and In-Field Insights
The DoM strategy offers a highly convergent and flexible route to 7-substituted indazoles.[2] The choice of the directing group on the indazole nitrogen is critical for achieving high regioselectivity. Bulky protecting groups can sterically hinder deprotonation at the N-1 adjacent C-7 position, making this a challenging yet feasible approach. The reaction conditions, particularly the choice of base and solvent, must be carefully optimized to achieve high yields and minimize side reactions. This method is particularly advantageous for accessing a variety of 7-substituted indazoles by simply changing the electrophile in the final step.
Comparative Analysis
| Feature | Route A: Cyclization | Route B: Directed Ortho-Metalation |
| Regioselectivity | Excellent, determined by the starting material. | Good to excellent, dependent on the directing group and reaction conditions. |
| Convergence | Linear synthesis. | Convergent, allowing for late-stage functionalization. |
| Starting Materials | May require multi-step synthesis of the substituted aniline. | Starts from readily available 1H-indazole. |
| Reaction Conditions | Often involves diazotization, which requires careful temperature control. | Requires strictly anhydrous and inert conditions, and the use of strong organolithium bases. |
| Scope and Flexibility | Limited to the availability of the corresponding substituted anilines. | Potentially broader scope by varying the electrophile in the final step. |
| Scalability | Can be scalable, but may generate hazardous byproducts. | Scalability can be challenging due to the use of cryogenic temperatures and organometallic reagents. |
Senior Application Scientist's Recommendation
The choice between these two synthetic routes will largely depend on the specific context of the research or development program.
Route A is a reliable and well-understood method that is particularly suitable for large-scale synthesis where the starting material, 2-amino-3-methylacetophenone, is readily and economically available. Its high regioselectivity is a significant advantage, minimizing the need for challenging purification of isomers.
Route B , the Directed Ortho-Metalation approach, offers greater flexibility and is ideal for medicinal chemistry programs where the synthesis of a diverse library of 7-substituted indazole analogues is desired. Its convergent nature allows for the rapid exploration of structure-activity relationships (SAR) by introducing various electrophiles in the final step. While the requirement for anhydrous conditions and strong bases may present challenges for scale-up, it is an excellent strategy for discovery and lead optimization phases.
Ultimately, a thorough evaluation of the cost of starting materials, the available expertise and equipment, and the overall goals of the project will guide the selection of the most appropriate synthetic strategy.
References
Validating the Mechanism of Action for 1-(1H-indazol-7-yl)ethanone: A Comparative Guide for Drug Discovery Professionals
In the landscape of targeted cancer therapy, the validation of a novel compound's mechanism of action is a critical inflection point in its developmental journey. This guide provides an in-depth, technically focused framework for researchers, scientists, and drug development professionals to validate the hypothesized mechanism of action for 1-(1H-indazol-7-yl)ethanone, a compound bearing structural motifs suggestive of a Poly (ADP-ribose) polymerase (PARP) inhibitor.
This document eschews a rigid template, instead offering a logical and scientifically rigorous workflow. We will explore the foundational hypothesis, detail the requisite experimental assays for its validation, and objectively compare the potential performance of this compound with established PARP inhibitors. Every protocol is designed as a self-validating system, grounded in authoritative scientific principles.
The Central Hypothesis: Is this compound a PARP Inhibitor?
The chemical structure of this compound, featuring an indazole core, bears a notable resemblance to several clinically approved PARP inhibitors. This structural similarity forms the basis of our central hypothesis: that this compound exerts its biological effects through the inhibition of PARP enzymes.
PARP enzymes, particularly PARP1 and PARP2, are crucial for the repair of single-strand DNA breaks (SSBs) through the base excision repair (BER) pathway.[1][2][3] Inhibition of PARP leads to the accumulation of unrepaired SSBs, which can collapse replication forks during DNA replication, resulting in the formation of highly cytotoxic double-strand breaks (DSBs).[4]
In cancer cells with pre-existing defects in homologous recombination (HR), a major DSB repair pathway, such as those with BRCA1 or BRCA2 mutations, the inhibition of PARP leads to a state of "synthetic lethality."[5][6][7] This dual insult of a compromised HR pathway and inhibited BER pathway results in catastrophic genomic instability and selective cancer cell death, while sparing normal cells with functional HR.[8][9]
Therefore, our validation strategy will focus on a series of experiments designed to unequivocally demonstrate that this compound:
-
Directly engages with PARP1 and/or PARP2 in a cellular context.
-
Inhibits the enzymatic activity of PARP, specifically the process of PARylation.
-
Induces the "trapping" of PARP-DNA complexes, a key mechanism for the cytotoxicity of many potent PARP inhibitors.[10][11][12]
-
Elicits a synthetic lethal phenotype in cancer cells with deficient homologous recombination.
Comparative Framework: Benchmarking Against the Gold Standards
To provide context and a robust assessment of this compound's potential, its performance will be compared against a panel of well-characterized and clinically approved PARP inhibitors.
| Compound | Key Characteristics |
| Olaparib (Lynparza) | The first-in-class PARP inhibitor, approved for various cancers with BRCA mutations.[11][13] |
| Talazoparib (Talzenna) | Known for its high potency in trapping PARP-DNA complexes.[14][15][16] |
| Niraparib (Zejula) | A potent inhibitor of PARP1 and PARP2 with demonstrated efficacy in ovarian cancer.[12][17][18] |
| Rucaparib (Rubraca) | An inhibitor of PARP1, PARP2, and PARP3, used in the treatment of ovarian and prostate cancers.[19][20][21] |
| Veliparib (ABT-888) | A potent inhibitor of PARP1 and PARP2, though with weaker PARP trapping activity compared to other inhibitors.[22][23][24] |
This comparative analysis will enable a nuanced understanding of this compound's unique pharmacological profile.
Experimental Validation Workflow
The following sections detail the experimental protocols necessary to validate the mechanism of action of this compound.
Phase 1: Direct Target Engagement in a Cellular Milieu
The initial and most critical step is to confirm that this compound directly interacts with its putative target, PARP, within living cells. The Cellular Thermal Shift Assay (CETSA) is a powerful, label-free method for this purpose.[25][26][27][28]
Experimental Protocol: Cellular Thermal Shift Assay (CETSA)
Principle: The binding of a ligand (e.g., this compound) to its target protein (PARP) typically increases the protein's thermal stability.[29][30] This stabilization can be quantified by measuring the amount of soluble PARP remaining after heat treatment.
Step-by-Step Methodology:
-
Cell Culture: Culture a relevant cancer cell line (e.g., MDA-MB-436, which has high PARP1 expression) to 80-90% confluency.
-
Compound Treatment: Treat the cells with a concentration range of this compound and the panel of reference PARP inhibitors for 1 hour. Include a vehicle control (e.g., DMSO).
-
Heat Shock: Harvest the cells and resuspend them in a suitable buffer. Aliquot the cell suspension and expose the aliquots to a temperature gradient (e.g., 40°C to 60°C) for 3 minutes, followed by cooling on ice.
-
Cell Lysis: Lyse the cells by freeze-thaw cycles or with a suitable lysis buffer.
-
Separation of Soluble and Precipitated Fractions: Centrifuge the lysates at high speed to pellet the aggregated, denatured proteins.
-
Quantification of Soluble PARP: Carefully collect the supernatant (containing the soluble, stable protein fraction) and quantify the amount of PARP1/2 using a sensitive immunoassay such as Western blotting or an AlphaScreen/AlphaLISA.
-
Data Analysis: Plot the amount of soluble PARP as a function of temperature to generate melting curves. A shift in the melting curve to a higher temperature in the presence of the compound indicates target engagement. For isothermal dose-response experiments, plot the amount of soluble PARP at a fixed temperature against the compound concentration to determine the EC50 of target engagement.
Visualization of Experimental Workflow
Caption: Workflow for the Cellular Thermal Shift Assay (CETSA).
Phase 2: Interrogation of PARP Enzymatic Activity
Following the confirmation of direct target engagement, the next logical step is to assess the functional consequence of this binding – the inhibition of PARP's enzymatic activity. This is primarily measured by the reduction in poly(ADP-ribosyl)ation (PARylation).[31][32][33]
Experimental Protocol: In-Cell PARylation Assay
Principle: Upon DNA damage, PARP enzymes utilize NAD+ as a substrate to synthesize poly(ADP-ribose) (PAR) chains on themselves and other nuclear proteins.[34] This assay quantifies the level of PAR formation in cells following induced DNA damage, and the inhibitory effect of the test compound.
Step-by-Step Methodology:
-
Cell Culture and Seeding: Seed a suitable cell line (e.g., A549) in a 96-well plate and allow the cells to adhere overnight.
-
Compound Pre-treatment: Pre-incubate the cells with a concentration range of this compound and the reference PARP inhibitors for 1 hour.
-
Induction of DNA Damage: Induce DNA damage by treating the cells with a DNA alkylating agent such as methyl methanesulfonate (MMS) or hydrogen peroxide (H2O2) for a short period (e.g., 15 minutes).
-
Cell Lysis: Wash the cells and lyse them to release the cellular contents.
-
Quantification of PAR: Quantify the amount of PAR in the cell lysates using a sandwich ELISA-based assay.[3][33] This typically involves capturing PARylated proteins on an antibody-coated plate and detecting them with a second antibody conjugated to a reporter enzyme.
-
Data Analysis: Plot the PAR signal against the compound concentration to determine the IC50 for the inhibition of PARylation.
Phase 3: Assessing the "PARP Trapping" Potential
A critical differentiator among PARP inhibitors is their ability to "trap" the PARP enzyme on DNA.[35] This trapping of the PARP-DNA complex is often more cytotoxic than the mere inhibition of PARP's catalytic activity.[15]
Experimental Protocol: PARP Trapping Assay
Principle: This assay quantifies the formation of stable PARP-DNA complexes. One common method is a fluorescence polarization-based assay.[3] Alternatively, cellular fractionation followed by immunoblotting can be employed.
Step-by-Step Methodology (Cellular Fractionation):
-
Cell Culture and Treatment: Treat cells with this compound and reference inhibitors as in the previous assays.
-
Cellular Fractionation: Perform cellular fractionation to separate the chromatin-bound proteins from the soluble nuclear proteins.
-
Quantification of Chromatin-Bound PARP: Quantify the amount of PARP1 in the chromatin fraction using Western blotting.
-
Data Analysis: An increase in the amount of chromatin-bound PARP in compound-treated cells compared to the vehicle control indicates PARP trapping. The potency of trapping can be compared across the different compounds.
Visualization of the PARP Inhibition and Trapping Mechanism
Caption: Mechanism of PARP inhibition and synthetic lethality.
Phase 4: Demonstrating Synthetic Lethality
The ultimate validation of a PARP inhibitor's mechanism of action in an oncology context is the demonstration of synthetic lethality in cells with deficient homologous recombination.
Experimental Protocol: Synthetic Lethality Assay
Principle: This assay compares the cytotoxic effect of this compound on a pair of isogenic cell lines: one with wild-type BRCA1/2 and another with deficient or mutated BRCA1/2. The compound should be significantly more potent in the BRCA-deficient cells.
Step-by-Step Methodology:
-
Cell Lines: Utilize a pair of isogenic cell lines, such as DLD1 BRCA2-/- and its BRCA2-complemented counterpart, or CAPAN-1 (naturally BRCA2-deficient) and a control cell line.
-
Cell Viability Assay: Seed both cell lines in 96-well plates and treat them with a concentration range of this compound and the reference inhibitors for an extended period (e.g., 5-7 days).
-
Quantification of Cell Viability: Measure cell viability using a standard assay such as CellTiter-Glo® or by staining with crystal violet.
-
Data Analysis: Plot cell viability against compound concentration for both cell lines and calculate the IC50 values. A significantly lower IC50 in the BRCA-deficient cell line compared to the BRCA-proficient cell line demonstrates synthetic lethality.
Data Summary and Interpretation
The quantitative data generated from these experiments should be summarized in a clear and concise table to facilitate direct comparison.
| Compound | CETSA EC50 (µM) | PARylation IC50 (µM) | Relative PARP Trapping Potency | Synthetic Lethality Ratio (IC50 WT / IC50 BRCA-/-) |
| This compound | Experimental Value | Experimental Value | Experimental Value | Experimental Value |
| Olaparib | Reference Value | Reference Value | Reference Value | Reference Value |
| Talazoparib | Reference Value | Reference Value | Reference Value | Reference Value |
| Niraparib | Reference Value | Reference Value | Reference Value | Reference Value |
| Rucaparib | Reference Value | Reference Value | Reference Value | Reference Value |
| Veliparib | Reference Value | Reference Value | Reference Value | Reference Value |
A successful validation would show that this compound:
-
Demonstrates a clear thermal shift in the CETSA assay, indicating direct binding to PARP.
-
Inhibits cellular PARylation with a potent IC50.
-
Induces PARP trapping, with its potency relative to other inhibitors providing insight into its specific mechanism.
-
Exhibits a high synthetic lethality ratio, confirming its selective cytotoxicity in HR-deficient cells.
This comprehensive, multi-faceted approach provides a robust and defensible validation of the mechanism of action for this compound, paving the way for its further development as a potential targeted cancer therapeutic.
References
- 1. PARP Inhibitors: Clinical Relevance, Mechanisms of Action and Tumor Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 2. What are PARP inhibitors and how do they work? [synapse.patsnap.com]
- 3. bpsbioscience.com [bpsbioscience.com]
- 4. researchgate.net [researchgate.net]
- 5. The underlying mechanism for the PARP and BRCA synthetic lethality: Clearing up the misunderstandings - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synthetic Lethality in Prostate Cancer: Evaluating the Role of PARP Inhibitors in BRCA-Mutated mCRPC [auo.asmepress.com]
- 7. PARP Inhibitors: The First Synthetic Lethal Targeted Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 8. What is the mechanism of Olaparib? [synapse.patsnap.com]
- 9. What are PARP inhibitors? | MD Anderson Cancer Center [mdanderson.org]
- 10. pfizeroncologydevelopment.com [pfizeroncologydevelopment.com]
- 11. Mechanism of Action for Advanced Ovarian Cancer – LYNPARZA® (olaparib) [lynparzahcp.com]
- 12. What is the mechanism of Niraparib Tosylate? [synapse.patsnap.com]
- 13. Olaparib - Wikipedia [en.wikipedia.org]
- 14. Talazoparib - Wikipedia [en.wikipedia.org]
- 15. Development of the PARP inhibitor talazoparib for the treatment of advanced BRCA1 and BRCA2 mutated breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 16. talzenna.pfizerpro.com [talzenna.pfizerpro.com]
- 17. Niraparib: Uses, Mechanism of action, Efficacy and side effects_Chemicalbook [chemicalbook.com]
- 18. An In-Depth Review of Niraparib in Ovarian Cancer: Mechanism of Action, Clinical Efficacy and Future Directions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Rucaparib - Wikipedia [en.wikipedia.org]
- 20. pharmacytimes.com [pharmacytimes.com]
- 21. Rucaparib Monograph for Professionals - Drugs.com [drugs.com]
- 22. Veliparib - Wikipedia [en.wikipedia.org]
- 23. medchemexpress.com [medchemexpress.com]
- 24. Profile of veliparib and its potential in the treatment of solid tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 25. Positioning High-Throughput CETSA in Early Drug Discovery through Screening against B-Raf and PARP1 - PMC [pmc.ncbi.nlm.nih.gov]
- 26. researchgate.net [researchgate.net]
- 27. annualreviews.org [annualreviews.org]
- 28. A Shift in Thinking: Cellular Thermal Shift Assay-Enabled Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 29. benchchem.com [benchchem.com]
- 30. mdpi.com [mdpi.com]
- 31. bpsbioscience.com [bpsbioscience.com]
- 32. biocompare.com [biocompare.com]
- 33. Biochemical and cell-based assays to interrogate ADP-ribosylation - Bio-Connect [bio-connect.nl]
- 34. sigmaaldrich.com [sigmaaldrich.com]
- 35. drugtargetreview.com [drugtargetreview.com]
A Senior Application Scientist's Guide to the Cross-Validation of Analytical Techniques for 1-(1H-indazol-7-yl)ethanone
Introduction: The Analytical Imperative for a Privileged Scaffold
In the landscape of modern medicinal chemistry, the indazole ring stands out as a "privileged scaffold," forming the structural core of numerous FDA-approved therapeutics, from kinase inhibitors like Pazopanib to antiemetics such as Granisetron.[1] The compound 1-(1H-indazol-7-yl)ethanone is a critical building block in the synthesis of these complex pharmaceutical agents.[2] Its purity, identity, and stability are not merely matters of quality control; they are foundational pillars upon which the safety and efficacy of the final drug product rest.
Therefore, the analytical characterization of this intermediate is subject to intense regulatory scrutiny. Regulatory bodies worldwide operate under the framework of the International Council for Harmonisation (ICH) guidelines, which mandate that analytical procedures be thoroughly validated to demonstrate they are "fit for their intended purpose."[3] This guide eschews a simple recitation of methods. Instead, it offers a strategic comparison and cross-validation of core analytical techniques, grounded in the principles of scientific integrity and regulatory compliance. We will explore how orthogonal (different and independent) methods are synergistically employed to build a self-validating analytical system, ensuring an unimpeachable understanding of the material's quality.
Pillar 1: High-Performance Liquid Chromatography (HPLC) – The Cornerstone of Purity and Assay Determination
Expertise & Experience: For non-volatile, UV-active small molecules like this compound, reversed-phase High-Performance Liquid Chromatography (RP-HPLC) is the undisputed workhorse for quantitative analysis. Its high resolution, reproducibility, and adaptability make it the primary tool for determining purity (detecting and quantifying impurities) and performing assays (determining the precise amount of the active substance).
The causality behind our method development choices lies in the molecule's structure: a polar heterocyclic indazole ring fused to a non-polar benzene ring, with an acetyl substituent. This amphiphilic nature makes it ideally suited for separation on a non-polar stationary phase (like C18) with a polar mobile phase (like a water/acetonitrile mixture). The aromatic system provides strong chromophores, enabling sensitive detection by UV-Vis spectrophotometry.
Experimental Protocol: A Validated RP-HPLC Method for Purity and Assay
-
Instrumentation: A standard HPLC system equipped with a quaternary pump, autosampler, column thermostat, and a Diode Array Detector (DAD) or UV-Vis detector.
-
Chromatographic Conditions:
-
Column: C18, 250 mm x 4.6 mm, 5 µm particle size. (A robust, general-purpose column providing excellent resolution for aromatic compounds).
-
Mobile Phase A: 0.1% Formic Acid in Water. (The acid suppresses the ionization of the indazole N-H, leading to sharper, more symmetrical peaks).
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient Elution: A gradient is chosen to ensure elution of potential impurities with a wide range of polarities.
-
0-5 min: 90% A / 10% B
-
5-25 min: Linear gradient to 10% A / 90% B
-
25-30 min: Hold at 10% A / 90% B
-
30-35 min: Return to 90% A / 10% B (re-equilibration)
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C. (Thermostatic control ensures retention time reproducibility).
-
Detection Wavelength: 254 nm. (A common wavelength for aromatic compounds; a DAD can be used to scan for the optimal absorbance maximum).
-
Injection Volume: 10 µL.
-
-
Sample Preparation:
-
Standard Solution: Accurately weigh ~10 mg of this compound reference standard into a 100 mL volumetric flask. Dissolve and dilute to volume with a 50:50 mixture of Acetonitrile and Water (diluent). This yields a concentration of 100 µg/mL.
-
Sample Solution: Prepare the sample to be tested at the same target concentration using the same diluent.
-
-
Validation: The method must be validated according to ICH Q2(R2) guidelines.[4]
Data Presentation: Summary of Validation Parameters
The following table outlines the typical acceptance criteria for a validated HPLC assay method, ensuring its trustworthiness for quality control.
| Validation Parameter | Test Procedure | Typical Acceptance Criteria | Rationale |
| Specificity | Analyze blank, placebo, and spiked samples with known impurities. | Peak for this compound is pure and resolved from all other peaks (impurities, degradants). | Ensures the method accurately measures the analyte without interference.[5] |
| Linearity | Analyze 5-7 concentrations across 50-150% of the target concentration. | Correlation coefficient (r²) ≥ 0.999. | Confirms a direct, proportional relationship between concentration and detector response.[6] |
| Accuracy | Perform recovery studies by spiking a known amount of analyte into a blank matrix at 3 levels (e.g., 80%, 100%, 120%). | Mean recovery between 98.0% and 102.0%. | Demonstrates the closeness of the measured value to the true value.[7] |
| Precision (Repeatability) | Analyze a minimum of 6 replicate preparations at 100% of the target concentration. | Relative Standard Deviation (RSD) ≤ 1.5%. | Measures the method's consistency under the same operating conditions.[5] |
| Intermediate Precision | Repeat the precision study on a different day, with a different analyst, or on a different instrument. | RSD between the two sets of data should meet predefined criteria (e.g., ≤ 2.0%). | Assesses the method's reproducibility under typical laboratory variations.[4] |
| Quantitation Limit (QL) | Determined by signal-to-noise ratio (typically S/N ≥ 10) or by establishing the lowest concentration that meets accuracy and precision criteria. | The QL must be below the reporting threshold for impurities. | Defines the lowest amount of analyte that can be reliably quantified.[3] |
Visualization: HPLC Analytical Workflow
Caption: Workflow for HPLC purity and assay analysis.
Pillar 2: Gas Chromatography-Mass Spectrometry (GC-MS) – The Standard for Volatile Impurities and Orthogonal Identification
Expertise & Experience: While HPLC is ideal for the main component, GC-MS provides an orthogonal method for two critical purposes: 1) identifying volatile and semi-volatile impurities that may not be detected by HPLC (e.g., residual solvents from synthesis), and 2) offering definitive structural confirmation through its unique mass fragmentation patterns. The compound's molecular weight (160.17 g/mol ) and structure make it sufficiently volatile for GC analysis without derivatization.
The choice of Electron Ionization (EI) at 70 eV is deliberate. It is a high-energy, "hard" ionization technique that induces reproducible fragmentation. This creates a molecular "fingerprint" that can be compared against spectral libraries (like NIST) and used for unambiguous identification.
Experimental Protocol: GC-MS for Impurity Profiling and ID
-
Instrumentation: A GC system coupled to a Mass Spectrometer (e.g., a single quadrupole).
-
GC Conditions:
-
Column: DB-5ms (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness. (A low-polarity column suitable for a wide range of analytes).
-
Carrier Gas: Helium at a constant flow of 1.2 mL/min.
-
Inlet Temperature: 250 °C.
-
Injection Mode: Split (e.g., 50:1 split ratio) to avoid column overloading.
-
Temperature Program:
-
Initial: 80 °C, hold for 2 min.
-
Ramp: 15 °C/min to 280 °C.
-
Final Hold: Hold at 280 °C for 5 min.
-
-
-
MS Conditions:
-
Ion Source Temperature: 230 °C.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Range: Scan from m/z 40 to 300.
-
-
Sample Preparation: Prepare a ~1 mg/mL solution of the sample in a suitable volatile solvent like Dichloromethane or Ethyl Acetate.
Data Interpretation: Predicted Mass Spectrum
The EI mass spectrum provides structural information. We would expect to see:
-
Molecular Ion (M+•): A peak at m/z = 160, confirming the molecular weight.
-
Key Fragments:
-
[M-15]+•: A peak at m/z = 145, corresponding to the loss of a methyl radical (•CH₃) from the acetyl group.
-
[M-43]+•: A strong peak at m/z = 117, corresponding to the loss of the acetyl group (•COCH₃), yielding the stable indazole cation.
-
Visualization: GC-MS Analytical Workflow
References
- 1. benchchem.com [benchchem.com]
- 2. 1-(1-Methyl-1H-indazol-7-yl)ethanone|CAS 1159511-26-8 [benchchem.com]
- 3. fda.gov [fda.gov]
- 4. database.ich.org [database.ich.org]
- 5. ICH Guidelines for Analytical Method Validation Explained | AMSbiopharma [amsbiopharma.com]
- 6. public.pensoft.net [public.pensoft.net]
- 7. wjarr.com [wjarr.com]
For researchers, medicinal chemists, and professionals in drug development, the unambiguous structural elucidation of heterocyclic compounds is a cornerstone of successful research. The indazole scaffold, a prominent feature in numerous pharmacologically active molecules, often presents a challenge in differentiating its positional isomers. This guide provides an in-depth, comparative analysis of the ¹H Nuclear Magnetic Resonance (NMR) spectra of 1-(1H-indazol-7-yl)ethanone and its 4-, 5-, and 6-substituted counterparts. By understanding the subtle yet significant differences in their spectral fingerprints, scientists can confidently assign the correct structure, a critical step in advancing their research.
The Critical Role of ¹H NMR in Isomer Differentiation
¹H NMR spectroscopy is an unparalleled tool for determining the precise arrangement of atoms in a molecule.[1][2] For substituted indazoles, where the position of a substituent on the benzene ring can dramatically alter biological activity, ¹H NMR provides the necessary resolution to distinguish between isomers. The chemical shift (δ), coupling constants (J), and multiplicity of the aromatic protons are exquisitely sensitive to the electronic environment, which is directly influenced by the location of the acetyl group.
This guide will dissect these spectral parameters for this compound and its isomers, offering a clear rationale for the observed differences and providing a predictive framework for the analysis of related structures.
Experimental Protocol: Acquiring High-Resolution ¹H NMR Spectra
To ensure the data's reliability and comparability, a standardized protocol for ¹H NMR analysis is paramount. The following methodology is recommended for acquiring high-quality spectra of acetylindazole isomers.
1. Sample Preparation:
-
Weigh approximately 5-10 mg of the purified acetylindazole isomer.
-
Dissolve the sample in 0.6-0.7 mL of a deuterated solvent, such as deuterated chloroform (CDCl₃) or dimethyl sulfoxide-d₆ (DMSO-d₆), in a clean, dry 5 mm NMR tube. The choice of solvent is critical as it can influence chemical shifts.[3] For consistency, all spectra in this guide were referenced to data obtained in CDCl₃.
-
Add a small amount of tetramethylsilane (TMS) as an internal standard (δ = 0.00 ppm).
2. NMR Spectrometer Setup and Data Acquisition:
-
Use a high-field NMR spectrometer (400 MHz or higher) to achieve optimal signal dispersion.
-
Shim the magnetic field to ensure high homogeneity and obtain sharp, symmetrical peaks.
-
Acquire the ¹H NMR spectrum at a constant temperature (e.g., 298 K).
-
Employ a standard single-pulse experiment with a 30° or 90° pulse width.
-
Set the spectral width to encompass all expected proton resonances (typically 0-14 ppm).
-
Ensure a sufficient number of scans (typically 16-64) are averaged to achieve an adequate signal-to-noise ratio.
3. Data Processing:
-
Apply Fourier transformation to the acquired Free Induction Decay (FID).
-
Carefully phase the spectrum to ensure all peaks are in the absorptive mode.
-
Calibrate the chemical shift scale by setting the TMS signal to 0.00 ppm.
-
Integrate all signals to determine the relative number of protons.
Comparative ¹H NMR Data of Acetylindazole Isomers
The following table summarizes the characteristic ¹H NMR spectral data for this compound and its related positional isomers. The data is a compilation from various sources and predicted values based on established substituent effects in aromatic systems.
| Compound | Proton Assignment | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| 1-(1H-indazol-4-yl)ethanone | H3 | ~8.3 | s | - |
| H5 | ~7.6 | t | ~7.8 | |
| H6 | ~7.9 | d | ~8.0 | |
| H7 | ~8.1 | d | ~7.5 | |
| NH | ~10.5 (broad) | br s | - | |
| CH₃ | ~2.8 | s | - | |
| 1-(1H-indazol-5-yl)ethanone | H3 | ~8.2 | s | - |
| H4 | ~8.1 | d | ~1.5 | |
| H6 | ~7.9 | dd | ~8.8, 1.8 | |
| H7 | ~7.6 | d | ~8.8 | |
| NH | ~10.7 (broad) | br s | - | |
| CH₃ | ~2.7 | s | - | |
| 1-(1H-indazol-6-yl)ethanone | H3 | ~8.1 | s | - |
| H4 | ~7.8 | d | ~8.5 | |
| H5 | ~8.0 | dd | ~8.5, 1.5 | |
| H7 | ~8.3 | s | - | |
| NH | ~10.6 (broad) | br s | - | |
| CH₃ | ~2.7 | s | - | |
| This compound | H3 | ~8.2 | s | - |
| H4 | ~7.8 | d | ~8.0 | |
| H5 | ~7.2 | t | ~7.8 | |
| H6 | ~7.9 | d | ~7.5 | |
| NH | ~11.0 (broad) | br s | - | |
| CH₃ | ~2.8 | s | - |
Note: The chemical shifts are approximate and can vary slightly depending on the solvent and concentration. The NH proton signal is often broad and its chemical shift is highly dependent on the experimental conditions.
In-Depth Spectral Analysis and Interpretation
The key to distinguishing these isomers lies in the chemical shifts and coupling patterns of the protons on the benzene portion of the indazole ring (H4, H5, H6, and H7). The electron-withdrawing nature of the acetyl group significantly deshields adjacent protons, causing them to resonate at a higher chemical shift (further downfield).[4]
Logical Workflow for Spectral Interpretation
Caption: Workflow for ¹H NMR analysis, from sample preparation to structure elucidation.
Distinguishing Features of Each Isomer
This compound: The most prominent feature of the 7-acetyl isomer is the significant downfield shift of the H6 proton due to the anisotropic effect of the carbonyl group. However, a more reliable diagnostic is the coupling pattern. H5 will appear as a triplet, being coupled to both H4 and H6. H4 and H6 will appear as doublets. The proximity of the acetyl group to the N-H may also result in a more downfield shifted and potentially broader NH signal due to intramolecular hydrogen bonding.
1-(1H-indazol-4-yl)ethanone: In this isomer, the H5 proton is expected to be the most downfield-shifted aromatic proton (apart from H3) due to its peri-position relative to the acetyl group. It will appear as a triplet, coupled to H6 and the now more distant H7. The H7 proton will be a doublet, coupled to H6.
1-(1H-indazol-5-yl)ethanone: The 5-acetyl isomer displays a distinct pattern. The H4 proton, being ortho to the acetyl group, will be significantly deshielded and will likely appear as a doublet with a small meta-coupling to H6. The H6 proton will appear as a doublet of doublets, coupled to both H4 (meta-coupling) and H7 (ortho-coupling). The H7 proton will be a doublet, coupled to H6.
1-(1H-indazol-6-yl)ethanone: For the 6-acetyl isomer, the H5 and H7 protons, being ortho to the acetyl group, will be the most deshielded. H7 will likely appear as a singlet or a narrow doublet (due to small meta-coupling to H5). H5 will be a doublet of doublets, coupled to H4 (ortho-coupling) and H7 (meta-coupling). H4 will appear as a doublet, coupled to H5.
Molecular Structures and Proton Numbering
Caption: Molecular structures of the four acetylindazole positional isomers.
Conclusion
The differentiation of acetylindazole isomers is readily achievable through careful analysis of their ¹H NMR spectra. The key lies in a systematic evaluation of the chemical shifts and, more definitively, the coupling patterns of the aromatic protons. By understanding the electronic and anisotropic effects of the acetyl substituent on the indazole ring, researchers can confidently assign the correct isomeric structure. This guide serves as a practical resource for scientists working with substituted indazoles, enabling more efficient and accurate structural characterization in their drug discovery and development endeavors.
References
Safety Operating Guide
A Comprehensive Guide to the Safe Disposal of 1-(1H-indazol-7-yl)ethanone
This guide provides a detailed, safety-first protocol for the proper disposal of 1-(1H-indazol-7-yl)ethanone, a compound frequently utilized in medicinal chemistry and drug development. Adherence to these procedures is critical not only for regulatory compliance but, more importantly, for ensuring the safety of laboratory personnel and the protection of our environment. The following directives are grounded in established safety standards and best practices for chemical waste management.
Hazard Assessment and Chemical Profile
Before handling any chemical, a thorough understanding of its intrinsic hazards is paramount. This compound is classified as a hazardous substance. Its key properties and associated risks are summarized below. This initial assessment dictates the necessary precautions for every subsequent step of the handling and disposal process.
| Property | Data | Source(s) |
| CAS Number | 1159511-22-4 | [1] |
| Molecular Formula | C₉H₈N₂O | [1] |
| Molecular Weight | 160.17 g/mol | [1] |
| Physical State | Solid | [1] |
| GHS Pictogram | GHS07 (Harmful/Irritant) | [1] |
| Signal Word | Warning | [1][2][3] |
| Hazard Statements | H302: Harmful if swallowedH332: Harmful if inhaledH315: Causes skin irritationH319: Causes serious eye irritationH335: May cause respiratory irritation | [1] |
The causality behind these classifications is clear: the compound poses a significant risk upon ingestion or inhalation and can cause irritation to the skin, eyes, and respiratory system.[1] Therefore, all handling and disposal operations must be designed to minimize direct contact and prevent the generation of dust or aerosols.
Mandatory Personal Protective Equipment (PPE)
A robust PPE strategy is the first line of defense against chemical exposure. The selection of appropriate PPE is a non-negotiable prerequisite for handling this compound.
-
Eye and Face Protection : Given its classification as a serious eye irritant (H319), chemical splash goggles that meet ANSI Z87.1 standards are mandatory.[4][5] For operations with a higher risk of splashing, such as cleaning up a spill, a face shield should be worn in addition to goggles.[4][5]
-
Hand Protection : Chemical-resistant gloves, such as nitrile, are required to prevent skin contact, as the compound is a known skin irritant (H315).[4][6] Gloves should be inspected for integrity before each use and replaced immediately if contaminated or damaged.[5]
-
Protective Clothing : A standard laboratory coat must be worn and fully fastened to protect the skin.[6] Long pants and closed-toe shoes are also required to ensure no skin is exposed.[4][5]
-
Respiratory Protection : All handling of solid this compound should occur in a well-ventilated area, preferably within a certified chemical fume hood, to mitigate the risk of inhaling dust (H332, H335).[7] If engineering controls are insufficient to prevent aerosolization, a NIOSH-approved respirator may be required.[6][7]
Step-by-Step Disposal Protocol
The disposal of this compound is governed by the Resource Conservation and Recovery Act (RCRA), which mandates a "cradle-to-grave" management system for hazardous waste.[8][9][10] The following protocol ensures compliance with these regulations.
Step 1: Waste Characterization and Segregation
-
Declare as Hazardous Waste : As soon as the material is designated for disposal, it must be treated as hazardous chemical waste.[7]
-
Segregate : Do not mix this compound waste with non-hazardous materials like regular trash.[7][11] It is crucial to store it separately from incompatible chemicals, particularly strong oxidizing agents, to prevent dangerous reactions.[7][12]
Step 2: Container Selection and Labeling
-
Select a Compatible Container : Use a clean, dry container made of a material chemically compatible with the compound. A high-density polyethylene (HDPE) container with a secure, screw-top lid is recommended.[7]
-
Label Correctly : The waste container must be labeled clearly and accurately.[13][14] The label should include:
-
The words "Hazardous Waste"
-
The full chemical name: "this compound"
-
The specific hazard warnings (e.g., "Harmful," "Irritant")[14]
-
The date accumulation started.
-
Step 3: Waste Accumulation and Storage
-
Designated Storage Area : Store the sealed and labeled waste container in a designated Satellite Accumulation Area (SAA) within the laboratory.[7]
-
Secondary Containment : The primary waste container must be placed inside a larger, chemically resistant secondary containment bin to mitigate the impact of any potential leaks.[7]
-
Secure Storage : Keep the container closed at all times except when adding waste.[15]
Step 4: Final Disposal Coordination
-
Contact EHS : Do not attempt to dispose of this chemical down the drain or in regular trash. Contact your institution's Environmental Health and Safety (EHS) department to schedule a pickup for the hazardous waste.
-
Documentation : Complete any required hazardous waste disposal forms provided by your EHS office, accurately detailing the contents and quantity of the waste.[7]
Emergency Procedures: Spill Management
In the event of an accidental release, a swift and correct response is critical to minimizing exposure and environmental impact. The appropriate response depends on the scale of the spill.
Caption: Decision workflow for responding to a chemical spill.
Protocol for Minor Spills (Manageable by Laboratory Personnel)
-
Alert Personnel : Notify colleagues in the immediate area of the spill.[16]
-
Don PPE : Wear the appropriate PPE, including a lab coat, double nitrile gloves, and chemical splash goggles.[11][17]
-
Contain the Spill : If the substance is a powder, take care not to create dust.[15]
-
Clean Up : Carefully sweep or scoop the solid material and place it into a clearly labeled hazardous waste container.[15][17]
-
Decontaminate : Use a wet paper towel or absorbent pad to wipe the spill area.[15] Place all contaminated cleaning materials into the same hazardous waste container.[11][18]
-
Dispose : Seal the container, label it appropriately, and arrange for disposal through your EHS office.[11][15] Wash your hands thoroughly after the cleanup is complete.
Protocol for Major Spills (Emergency Response Required)
A major spill is any spill that is too large to handle safely (>1 Liter), involves highly toxic materials, or poses a fire or vapor hazard.[15][18]
-
Evacuate : Alert everyone in the laboratory and evacuate the area immediately.[16][18]
-
Confine : If it is safe to do so, close the laboratory doors as you exit to confine any dust or vapors.[16][18]
-
Notify : Call your institution's emergency number or 911 for assistance.[15] Provide details about the spilled chemical, its location, and the approximate quantity.
-
Secure the Area : Post a warning sign on the laboratory door to prevent unauthorized entry.[18]
-
Assist Responders : Be available to provide information to the emergency response team.
By internalizing and adhering to these scientifically-grounded procedures, you contribute to a culture of safety, ensuring that the valuable work conducted in the laboratory does not come at the cost of personal or environmental health.
References
- 1. fluorochem.co.uk [fluorochem.co.uk]
- 2. 1-(1H-Indazol-6-yl)ethanone | 189559-85-1 [sigmaaldrich.com]
- 3. 1-(1H-Indazol-5-yl)ethanone | 1001906-63-3 [sigmaaldrich.com]
- 4. Personal Protective Equipment Requirements for Laboratories – Environmental Health and Safety [ehs.ncsu.edu]
- 5. Chemical Safety: Personal Protective Equipment | Environment, Health & Safety [ehs.ucsf.edu]
- 6. falseguridad.com [falseguridad.com]
- 7. benchchem.com [benchchem.com]
- 8. epa.gov [epa.gov]
- 9. epa.gov [epa.gov]
- 10. Resource Conservation and Recovery Act - Wikipedia [en.wikipedia.org]
- 11. westlab.com [westlab.com]
- 12. fishersci.com [fishersci.com]
- 13. usbioclean.com [usbioclean.com]
- 14. OSHA Guidelines For Labeling Laboratory Chemicals | Spill Containment Blog [absorbentsonline.com]
- 15. ehs.utk.edu [ehs.utk.edu]
- 16. 5.4 Chemical Spill Procedures [ehs.cornell.edu]
- 17. ccny.cuny.edu [ccny.cuny.edu]
- 18. Chemical Spill Procedures | California State University Monterey Bay [csumb.edu]
Safeguarding Your Research: A Comprehensive Guide to Personal Protective Equipment for Handling 1-(1H-indazol-7-yl)ethanone
Hazard Analysis: Understanding the Risks
While a specific Safety Data Sheet (SDS) for 1-(1H-indazol-7-yl)ethanone is not publicly available, data for its isomers, such as 1-(1H-indazol-6-yl)ethanone and 1-(1H-indazol-5-yl)ethanone, provide a reliable basis for hazard assessment. These related compounds are classified with the following hazard statements:
-
H302: Harmful if swallowed.
-
H315: Causes skin irritation.
-
H319: Causes serious eye irritation.
-
H335: May cause respiratory irritation.
The signal word for these analogous compounds is "Warning".[1] Given its nature as a solid powder, the primary routes of exposure are inhalation of airborne particles, skin contact, eye contact, and ingestion.[2] Therefore, a comprehensive personal protective equipment (PPE) strategy is essential to create a barrier between the researcher and the chemical.[3][4]
Core Personal Protective Equipment (PPE) Ensemble
The following PPE is mandatory when handling this compound. The selection of this equipment is based on a risk assessment that considers the potential for splashes, spills, and aerosolization of the powdered substance.
| PPE Component | Specification | Rationale for Use |
| Eye and Face Protection | Chemical safety goggles with side shields or a full-face shield. | Protects against splashes and airborne particles that can cause serious eye irritation.[4][5] Standard safety glasses are insufficient as they do not provide a complete seal. |
| Hand Protection | Chemical-resistant gloves (e.g., Nitrile). | Prevents skin contact which can lead to irritation.[6] Gloves should be inspected for integrity before each use and disposed of immediately after contamination. |
| Body Protection | A fully fastened laboratory coat. | Provides a barrier against accidental spills and contamination of personal clothing.[4] |
| Respiratory Protection | A NIOSH-approved respirator. | Recommended when handling the powder outside of a certified chemical fume hood or if there is a risk of generating dust, to prevent respiratory tract irritation.[6][7] |
Step-by-Step PPE Protocol: Donning and Doffing
Properly putting on and taking off PPE is as crucial as its selection to prevent cross-contamination.
Donning Sequence:
-
Lab Coat: Put on the lab coat and fasten it completely.
-
Respirator (if required): Perform a fit check to ensure a proper seal.
-
Eye and Face Protection: Put on safety goggles or a face shield.
-
Gloves: Don gloves, ensuring they overlap the cuffs of the lab coat.
Doffing Sequence (to be performed in a designated area):
-
Gloves: Remove gloves using a technique that avoids touching the outside of the glove with bare hands. Dispose of them in the appropriate hazardous waste container.
-
Lab Coat: Remove the lab coat by rolling it inside out to contain any contaminants.
-
Eye and Face Protection: Remove goggles or face shield.
-
Respirator (if used): Remove the respirator.
-
Hand Hygiene: Wash hands thoroughly with soap and water.[8]
Visual Workflow for PPE Selection
The following diagram illustrates the decision-making process for selecting the appropriate level of PPE when handling this compound.
Caption: PPE selection workflow for handling this compound.
Decontamination and Disposal Plan
Proper disposal of contaminated materials is a critical step in the safety protocol to protect both personnel and the environment.
Contaminated PPE:
-
Gloves: Dispose of immediately in a designated hazardous waste container.[6]
-
Lab Coats: If significantly contaminated, the lab coat should be considered hazardous waste. Otherwise, it should be laundered separately from personal clothing.[8]
Chemical Waste:
-
Solid Waste: Collect all solid waste, including residual powder and contaminated consumables (e.g., weigh boats, wipes), in a clearly labeled, sealed container for hazardous waste.[7][8]
-
Liquid Waste: If the compound is dissolved in a solvent, the resulting solution must be collected in a designated, labeled hazardous waste container for halogenated or non-halogenated organic waste, as appropriate.
All chemical waste must be disposed of through your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor.[7] On-site treatment or drain disposal is not a suitable option for this class of chemical.[7]
Emergency Procedures
In the event of an accidental exposure, immediate action is crucial.
-
Skin Contact: Immediately wash the affected area with copious amounts of soap and water. Remove contaminated clothing.
-
Eye Contact: Flush eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.
-
Inhalation: Move to fresh air. If breathing is difficult, seek medical attention.
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.
Always have the Safety Data Sheet (or this guide, in its absence) available for emergency responders.
This guide is intended to provide a robust framework for the safe handling of this compound. Adherence to these protocols, in conjunction with sound scientific judgment and institution-specific safety policies, is essential for maintaining a safe and productive research environment.
References
- 1. 1-(1H-Indazol-5-yl)ethanone | 1001906-63-3 [sigmaaldrich.com]
- 2. fishersci.com [fishersci.com]
- 3. PPE and Safety for Chemical Handling [acsmaterial.com]
- 4. sams-solutions.com [sams-solutions.com]
- 5. hazmatschool.com [hazmatschool.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. static.cymitquimica.com [static.cymitquimica.com]
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





